molecular formula C19H23O4P B118970 Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate CAS No. 87460-09-1

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Cat. No.: B118970
CAS No.: 87460-09-1
M. Wt: 346.4 g/mol
InChI Key: GVDMCYBWLREELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, also known as this compound, is a useful research compound. Its molecular formula is C19H23O4P and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O4P/c20-19(23-15-18-12-5-2-6-13-18)16-24(21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDMCYBWLREELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCP(=O)(CC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525888
Record name [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87460-09-1
Record name 1-(Phenylmethyl) 2-[hydroxy(4-phenylbutyl)phosphinyl]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87460-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (hydroxy-(4-phenylbutyl)phosphinyl) acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087460091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl [hydroxy-(4-phenylbutyl)phosphinyl] acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetic acid, [hydroxy(4-phenylbutyl)phosphinyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, a phosphinate compound with potential applications in drug discovery, particularly as a matrix metalloproteinase (MMP) inhibitor. This document details the proposed synthetic route, including experimental protocols for key transformations, and presents relevant quantitative data in a structured format.

Introduction

This compound is an organic molecule containing a phosphinate functional group. Phosphinates are known to act as transition-state analogue inhibitors of zinc-dependent enzymes, such as matrix metalloproteinases (MMPs).[1][2] MMPs are a family of endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in various pathological conditions, including cancer and arthritis.[3] The structural features of this compound, particularly the phosphinoylacetate moiety, suggest its potential as an MMP inhibitor.

This guide outlines a three-step synthesis culminating in the target molecule. The pathway commences with the synthesis of the key intermediate, (4-phenylbutyl)phosphinic acid, followed by the preparation of the second precursor, benzyl glyoxylate. The final step involves a Pudovik-type reaction between these two intermediates.

Proposed Synthesis Pathway

The proposed synthetic route for this compound is depicted below. The overall strategy involves the initial formation of the P-C bond to create the phosphinic acid backbone, followed by the formation of the P-C-O backbone of the acetate moiety and subsequent esterification.

Synthesis_Pathway cluster_0 Step 1: Synthesis of (4-phenylbutyl)phosphinic acid cluster_1 Step 2: Synthesis of Benzyl Glyoxylate cluster_2 Step 3: Pudovik-type Reaction A 1-phenyl-4-butene C (4-phenylbutyl)phosphinic acid A->C Hydrophosphinylation B Hypophosphorous Acid B->C D Benzyl Alcohol F Benzyl Glyoxylate D->F Oxidation/Esterification E Oxalyl Chloride E->F G (4-phenylbutyl)phosphinic acid I This compound G->I Pudovik Reaction H Benzyl Glyoxylate H->I

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of (4-phenylbutyl)phosphinic acid

The synthesis of (4-phenylbutyl)phosphinic acid can be achieved via a radical-initiated hydrophosphinylation of 1-phenyl-4-butene with hypophosphorous acid.[4][5]

Protocol:

A mixture of 1-phenyl-4-butene (1.0 eq), hypophosphorous acid (50% aqueous solution, 1.5 eq), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq) in a suitable solvent like isopropanol is heated under an inert atmosphere. The reaction progress is monitored by TLC or ¹H NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford (4-phenylbutyl)phosphinic acid.

Reactant/ReagentMolar Ratio
1-phenyl-4-butene1.0
Hypophosphorous Acid (50%)1.5
AIBN0.1
IsopropanolSolvent

Table 1: Reactants for the synthesis of (4-phenylbutyl)phosphinic acid.

ParameterValue
TemperatureReflux
Reaction Time12-24 hours
PurificationColumn Chromatography (Silica Gel)
Expected Yield60-80%

Table 2: Reaction conditions and expected yield for the synthesis of (4-phenylbutyl)phosphinic acid.

Step 2: Synthesis of Benzyl Glyoxylate

Benzyl glyoxylate can be prepared from benzyl alcohol through a two-step process involving oxidation to the corresponding aldehyde followed by esterification. A more direct approach involves the reaction of benzyl alcohol with oxalyl chloride.

Protocol:

To a solution of benzyl alcohol (1.0 eq) in a dry, non-polar solvent such as dichloromethane at 0 °C is added oxalyl chloride (1.1 eq) dropwise under an inert atmosphere. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude benzyl glyoxylate is purified by vacuum distillation.

Reactant/ReagentMolar Ratio
Benzyl Alcohol1.0
Oxalyl Chloride1.1
DichloromethaneSolvent

Table 3: Reactants for the synthesis of Benzyl Glyoxylate.

ParameterValue
Temperature0 °C to room temperature
Reaction Time2-4 hours
PurificationVacuum Distillation
Expected Yield70-85%

Table 4: Reaction conditions and expected yield for the synthesis of Benzyl Glyoxylate.

Step 3: Synthesis of this compound

The final step is a Pudovik-type reaction involving the addition of the P-H bond of (4-phenylbutyl)phosphinic acid across the carbonyl group of benzyl glyoxylate.[6][7]

Protocol:

A mixture of (4-phenylbutyl)phosphinic acid (1.0 eq) and benzyl glyoxylate (1.0 eq) is heated in a suitable solvent, such as toluene, in the presence of a catalytic amount of a base, for instance, triethylamine (0.1 eq). The reaction is carried out under an inert atmosphere, and the progress is monitored by ³¹P NMR spectroscopy. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Reactant/ReagentMolar Ratio
(4-phenylbutyl)phosphinic acid1.0
Benzyl Glyoxylate1.0
Triethylamine0.1
TolueneSolvent

Table 5: Reactants for the synthesis of this compound.

ParameterValue
Temperature80-100 °C
Reaction Time6-12 hours
PurificationColumn Chromatography (Silica Gel)
Expected Yield50-70%

Table 6: Reaction conditions and expected yield for the synthesis of this compound.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(4-phenylbutyl)phosphinic acidC₁₀H₁₅O₂P198.20-
Benzyl GlyoxylateC₉H₈O₃164.16-
This compoundC₁₉H₂₃O₄P346.3668-70[8]

Table 7: Physicochemical properties of key compounds.[8][9][10][11]

Potential Biological Activity and Signaling Pathway

Phosphinate-containing molecules are recognized as effective inhibitors of matrix metalloproteinases (MMPs).[1][2] The phosphinate group can act as a zinc-binding group, chelating the catalytic zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.

MMP_Inhibition MMP Matrix Metalloproteinase (MMP) Active Site (with Zn²⁺) Degradation Matrix Degradation MMP->Degradation Catalyzes Substrate Extracellular Matrix Proteins (e.g., Collagen) Substrate->MMP:active_site Binds to Inhibitor Benzyl hydroxy(4-phenylbutyl)- phosphinoylacetate Inhibitor->MMP:active_site Inhibits

Figure 2: Proposed mechanism of MMP inhibition by this compound.

The phosphinoylacetate moiety of the target compound is designed to mimic the transition state of peptide bond hydrolysis catalyzed by MMPs. The benzyl and 4-phenylbutyl groups can interact with the hydrophobic S1' and S1 subsites of the enzyme's active site, respectively, contributing to the binding affinity and selectivity. By inhibiting MMPs, this compound could potentially modulate signaling pathways involved in tissue remodeling, inflammation, and cancer progression.

Conclusion

This technical guide has outlined a viable and detailed synthetic pathway for this compound. The proposed three-step synthesis is based on established organophosphorus chemistry principles. The potential of the target molecule as a matrix metalloproteinase inhibitor has also been discussed, providing a rationale for its synthesis and further investigation in the context of drug discovery. The provided experimental protocols and data serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development. Further optimization of the reaction conditions and in-depth biological evaluation are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to Benzyl Hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate is a key chemical intermediate in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] Understanding the physicochemical properties of this intermediate is crucial for optimizing the synthesis of Fosinopril, ensuring purity, and controlling the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on experimental protocols for their determination, and its role in the broader context of Fosinopril synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 87460-09-1[3][4]
Molecular Formula C₁₉H₂₃O₄P[3][4][5]
Molecular Weight 346.36 g/mol [3][4]
Melting Point 68-70 °C[3]
Boiling Point 581.6 ± 43.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Flash Point 305.5 ± 28.2 °C[3]
Refractive Index 1.558[3]
XLogP3 4.65[3]
PSA (Polar Surface Area) 63.6 Ų[3]

Role in Fosinopril Synthesis

This compound serves as a critical precursor in the multi-step synthesis of Fosinopril. The synthesis generally involves the coupling of this phosphinoylacetate intermediate with a protected proline derivative, followed by deprotection steps to yield the final active drug, Fosinoprilat, which is then typically converted to its sodium salt, Fosinopril Sodium.

The following diagram illustrates the logical relationship of this compound in the synthesis of Fosinopril.

Fosinopril_Synthesis A Starting Materials B This compound A->B Synthesis D Coupling Reaction B->D C Protected Proline Derivative C->D E Protected Fosinopril Intermediate D->E F Deprotection E->F G Fosinoprilat (Active Metabolite) F->G H Salt Formation G->H I Fosinopril Sodium (API) H->I

Caption: Logical workflow of Fosinopril synthesis highlighting the role of the intermediate.

Experimental Protocols

Representative Protocol: Melting Point Determination

This protocol describes a general method for determining the melting point of a solid organic compound like this compound using a capillary melting point apparatus.

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • The sample of this compound

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is placed on a clean, dry surface and finely powdered using a mortar and pestle if necessary.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

  • Heating and Observation:

    • The apparatus is turned on, and the heating rate is adjusted. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

    • For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

The following diagram illustrates a generalized workflow for this experimental protocol.

Melting_Point_Determination A Sample Preparation (Powdering) B Capillary Tube Packing A->B C Placement in Apparatus B->C D Controlled Heating C->D E Observation of Melting D->E F Record T_initial (First liquid drop) E->F G Record T_final (All liquid) E->G H Determine Melting Range F->H G->H

Caption: A generalized workflow for determining the melting point of a solid organic compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activity or effects on signaling pathways of this compound itself. Its primary significance in the pharmaceutical field is as a synthetic intermediate for Fosinopril. The biological activity of interest lies with the final product, Fosinoprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[2] Fosinoprilat exerts its therapeutic effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure.

Conclusion

This compound is a well-characterized intermediate with defined physicochemical properties that are essential for the consistent and high-quality synthesis of Fosinopril. While its own biological activity is not a subject of current research, its role as a key building block in the production of an important antihypertensive drug underscores its significance in medicinal chemistry and pharmaceutical manufacturing. Further research into optimizing its synthesis and minimizing impurities will continue to be of interest to drug development professionals.

References

Unveiling the Molecular Tactics of Benzyl Hydroxy(4-phenylbutyl)phosphinoylacetate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Inhibitory Power of a Novel Phosphinoylacetate Compound

This technical guide provides a comprehensive overview of the core mechanism of action of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, a phosphinate-containing compound with significant potential in drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the molecular interactions and kinetic properties that underpin its biological activity, drawing parallels with well-characterized inhibitors of metalloproteases.

Introduction: The Promise of Phosphinates in Enzyme Inhibition

Phosphorus-containing compounds, particularly phosphinates and phosphonates, have garnered considerable attention as potent and specific enzyme inhibitors.[1][2] Their tetrahedral geometry allows them to act as transition-state analogues, mimicking the high-energy intermediate state of substrate hydrolysis and thus binding with high affinity to the active sites of various enzymes, most notably metalloproteases.[3][4] this compound belongs to this promising class of molecules, and understanding its precise mechanism of action is paramount for its future therapeutic applications.

Core Mechanism of Action: A Transition-State Analogue for Metalloproteases

While direct experimental studies on this compound are limited, its mechanism of action can be confidently inferred from extensive research on structurally related phosphinate and phosphonamidate inhibitors of the well-characterized zinc metalloprotease, thermolysin.[5][6][7]

The central hypothesis is that this compound functions as a potent, competitive, and slow-binding inhibitor of metalloproteases like thermolysin. The core of its inhibitory activity lies in the phosphinoylacetate group, which acts as a mimic of the tetrahedral transition state formed during peptide bond hydrolysis.

The proposed mechanism involves the following key interactions within the enzyme's active site:

  • Chelation of the Catalytic Zinc Ion: The phosphinyl oxygen and the hydroxyl oxygen of the inhibitor are predicted to form strong coordinating bonds with the essential zinc ion (Zn²⁺) located at the heart of the metalloprotease active site. This bidentate chelation displaces the zinc-bound water molecule that is crucial for catalysis.

  • Hydrogen Bonding Network: The inhibitor's structure allows for the formation of a network of hydrogen bonds with key amino acid residues in the active site. These interactions further stabilize the enzyme-inhibitor complex and contribute to its high binding affinity.

  • Hydrophobic Interactions: The 4-phenylbutyl and benzyl groups of the molecule are expected to occupy the hydrophobic S1' and other substrate-binding pockets of the enzyme, contributing to the specificity and potency of the inhibition.

This mode of binding effectively locks the enzyme in an inactive conformation, preventing it from processing its natural substrates.

Below is a diagram illustrating the proposed binding of a phosphinate inhibitor to the active site of thermolysin, serving as a model for this compound.

G Proposed Binding of a Phosphinate Inhibitor in the Thermolysin Active Site cluster_Enzyme Thermolysin Active Site cluster_Inhibitor Phosphinate Inhibitor Zn Zn²⁺ His142 His142 Zn->His142 Coordination His146 His146 Zn->His146 Coordination Glu166 Glu166 Zn->Glu166 Coordination O1 O Zn->O1 Chelation O2 O⁻ Zn->O2 Chelation Glu143 Glu143 (Catalytic Residue) Glu143->O1 H-bond S1_pocket S1' Pocket (Hydrophobic) P P P->O1 P->O2 R1 R₁ (e.g., 4-Phenylbutyl) P->R1 R2 R₂ (e.g., Acetate group) P->R2 R1->S1_pocket Hydrophobic Interaction

Caption: Binding of a phosphinate inhibitor to the thermolysin active site.

Quantitative Inhibition Data

InhibitorEnzymeKi (nM)Reference
Cbz-GlyP-(O)-L-Leu-L-LeuThermolysin11000[5]
Cbz-GlyP-(NH)-L-Leu-L-LeuThermolysin9.1[3]
Cbz-L-PheP-L-Leu-L-AlaThermolysin0.068[7]
A related phosphinic acid inhibitorThermolysin10[8]
A related silanediol inhibitorThermolysin41[8]

Note: "P" in the inhibitor name indicates the position of the phosphinate/phosphonamidate group.

The data clearly indicate that phosphonamidates and phosphinates can be exceptionally potent inhibitors of thermolysin, with Ki values in the nanomolar and even picomolar range. The structural similarities suggest that this compound is also likely to exhibit potent inhibitory activity.

Experimental Protocols

Synthesis of Phosphinic Acid Esters

The synthesis of phosphinoylacetate derivatives like this compound typically involves the esterification of a corresponding phosphinic acid. Several methods can be employed.[5][9]

General Protocol for Esterification using a Coupling Reagent:

  • Dissolution: Dissolve the phosphinic acid (1.0 equivalent), the alcohol (e.g., benzyl alcohol, 1.1 equivalents), and a coupling agent such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

    • Wash the filtrate with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phosphinic acid ester.

G General Workflow for Phosphinic Acid Ester Synthesis Start Start Dissolve_Reagents Dissolve Phosphinic Acid, Alcohol, and Coupling Agent Start->Dissolve_Reagents Add_Base Add Non-nucleophilic Base Dissolve_Reagents->Add_Base Stir_Reaction Stir at Room Temperature (12-24h) Add_Base->Stir_Reaction Filter_and_Wash Filter and Aqueous Work-up Stir_Reaction->Filter_and_Wash Dry_and_Concentrate Dry Organic Layer and Concentrate Filter_and_Wash->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: Workflow for phosphinic acid ester synthesis.

Thermolysin Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)

A continuous kinetic assay using a FRET-based substrate is a common and sensitive method to determine the inhibitory activity of compounds against proteases like thermolysin.[10][11]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 150 mM NaCl.

    • Thermolysin Stock Solution: Prepare a stock solution of thermolysin in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and the substrate used.

    • FRET Substrate Stock Solution: Dissolve a commercially available thermolysin FRET substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂) in DMSO.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the inhibitor solution at various concentrations (typically in a volume of 1-2 µL to minimize DMSO concentration). For control wells, add DMSO only.

    • Add the thermolysin solution to all wells except for the substrate control wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding. For slow-binding inhibitors, this pre-incubation step is crucial.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence intensity over time (e.g., every 30-60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 328/393 nm for Mca/Dnp).

    • Calculate the initial reaction velocities (slopes of the linear portion of the fluorescence versus time curves).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors. For slow-binding inhibitors, more complex kinetic models may be required to determine the association and dissociation rate constants.[12][13]

G Workflow for Thermolysin FRET Inhibition Assay Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Reagents Dispense Buffer, Inhibitor, and Enzyme into 96-well Plate Prepare_Reagents->Dispense_Reagents Pre_incubate Pre-incubate for Inhibitor Binding Dispense_Reagents->Pre_incubate Initiate_Reaction Add FRET Substrate Pre_incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetics in a Plate Reader Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Initial Velocities and Determine IC50/Ki Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a thermolysin FRET inhibition assay.

Conclusion

This compound represents a compelling molecular entity with a well-defined, albeit inferred, mechanism of action. By acting as a transition-state analogue inhibitor of metalloproteases, it holds significant promise for the development of novel therapeutics. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of this and other related phosphinate inhibitors. Further crystallographic and detailed kinetic studies on the specific complex of this compound with its target enzymes will be invaluable in fully elucidating its therapeutic potential and in guiding the design of next-generation inhibitors.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Phosphinoylacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of phosphinoylacetate derivatives, a class of organophosphorus compounds demonstrating significant promise in therapeutic applications, particularly in oncology. This document provides a comprehensive overview of their biological activities, focusing on their cytotoxic effects, underlying mechanisms of action, and the signaling pathways they modulate. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in this area.

Quantitative Analysis of Biological Activity

The anticancer potential of phosphinoylacetate derivatives and related phosphonium compounds has been evaluated across a range of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity, primarily presented as 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values, providing a comparative analysis of their potency.

Table 1: In Vitro Anticancer Activity of Vindoline-Phosphonium Derivatives

Compound IDLinker Length (Carbons)Cancer Cell LineAssay TypeGI₅₀ (µM)Reference
9a 4RPMI-8226 (Leukemia)NCI60< 3.0[1]
9b 4RPMI-8226 (Leukemia)NCI60< 3.0[1]
9e Not SpecifiedRPMI-8226 (Leukemia)NCI600.020[1]
9f Not SpecifiedRPMI-8226 (Leukemia)NCI60< 3.0[1]
10a 5RPMI-8226 (Leukemia)NCI60< 3.0[1]
10b 5RPMI-8226 (Leukemia)NCI60< 3.0[1]
9g Not SpecifiedA2780 (Ovarian)IC₅₀1.50 - 6.48[1]
Cisplatin -A2780 (Ovarian)IC₅₀Not Specified[1]

Note: GI₅₀ is the concentration of the drug that inhibits cell growth by 50%. IC₅₀ is the concentration of the drug that inhibits a biological process or response by 50%.

Table 2: In Vitro Cytotoxicity of Phosphinane Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)Reference
2 SW480 (Colon)Not Specified5.1[2]
8 SW480 (Colon)Not Specified7.2[2]
8 SW620 (Colon)Not Specified7.6[2]
11 PC3 (Prostate)Not Specified6.0[2]
11 SW480 (Colon)Not Specified4.4 - 6.3[2]
11 SW620 (Colon)Not Specified4.4 - 6.3[2]
11 HCT116 (Colon)Not Specified4.4 - 6.3[2]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which phosphinoylacetate derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can modulate the expression of key regulatory proteins in the apoptotic cascade.

Modulation of the Bcl-2 Family and Caspase Activation

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases.

Several studies on related anticancer compounds have demonstrated their ability to upregulate Bax and downregulate Bcl-2, thereby shifting the cellular balance towards apoptosis. This is often followed by the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Cell Cycle Disruption

In addition to inducing apoptosis, certain phosphinoylacetate derivatives have been observed to cause disturbances in the cell cycle. For instance, some compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division and ultimately leading to a halt in proliferation.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (e.g., HeLa, MCF-7, A549) incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with Phosphinoylacetate Derivatives (various conc.) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 mtt_assay MTT Assay (Cell Viability) incubation2->mtt_assay annexin_assay Annexin V-FITC/PI Assay (Apoptosis) incubation2->annexin_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) incubation2->cell_cycle_assay western_blot Western Blot (Protein Expression) incubation2->western_blot ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis_quant Quantify Apoptotic Cells annexin_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist protein_quant Quantify Protein Levels (Bcl-2, Bax, Caspases) western_blot->protein_quant

Caption: Workflow for assessing the anticancer activity of phosphinoylacetate derivatives.

Intrinsic Apoptosis Signaling Pathway

intrinsic_apoptosis cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade phosphinoylacetate Phosphinoylacetate Derivatives bcl2 Bcl-2 (Anti-apoptotic) phosphinoylacetate->bcl2 Inhibits bax Bax (Pro-apoptotic) phosphinoylacetate->bax Activates bcl2->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway modulated by phosphinoylacetate derivatives.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the phosphinoylacetate derivatives and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of phosphinoylacetate derivatives for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvest the treated and control cells and fix them in ice-cold 70% ethanol.

  • RNA Digestion: Wash the fixed cells with PBS and treat with RNase A to remove RNA.

  • DNA Staining: Stain the cells with propidium iodide, a fluorescent dye that intercalates with DNA.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

Phosphinoylacetate derivatives represent a promising class of compounds with significant anticancer activity. Their ability to induce apoptosis and disrupt the cell cycle in cancer cells highlights their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the structure-activity relationships, optimize lead compounds, and elucidate the detailed molecular mechanisms of this intriguing class of molecules. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of specific molecular targets to advance these compounds towards clinical applications.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure and typical values for analogous compounds. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are provided to guide researchers in the analytical investigation of this and similar phosphinoylacetate derivatives.

Introduction

This compound is an organic compound containing a phosphinate functional group.[1][2] Compounds of this class are of interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, particularly metalloprotease inhibitors. The accurate structural elucidation and purity assessment of such molecules are critical for their advancement as therapeutic candidates. Spectroscopic techniques are the cornerstone of this characterization process. This guide outlines the expected spectroscopic profile and the methodologies to obtain it.

Chemical Structure:

Molecular Formula: C₁₉H₂₃O₄P[1][2]

Molecular Weight: 346.36 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges and fragmentation patterns for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1HP-OH
7.15 - 7.40m10HAr-H (benzyl and phenyl)
~5.15s2H-O-CH₂ -Ph
~2.80d, JP-H ≈ 15 Hz2HP-CH₂ -C=O
~2.60t, J = 7.5 Hz2HPh-CH₂ -
1.60 - 1.90m6HPh-CH₂-(CH₂ )₃-P

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168C =O
~141Ar-C (quaternary, phenyl)
~135Ar-C (quaternary, benzyl)
128.0 - 129.0Ar-C H
~126Ar-C H
~68-O-C H₂-Ph
~38P-C H₂-C=O (JP-C)
~35Ph-C H₂-
28 - 32Ph-CH₂-(C H₂)₃-P

Table 3: Predicted ³¹P NMR Data (202 MHz, CDCl₃, ¹H decoupled)

Chemical Shift (δ, ppm)Assignment
30 - 50P

Note: Chemical shifts are referenced to TMS (¹H and ¹³C) and 85% H₃PO₄ (³¹P). Coupling constants (J) are approximate values.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIon
347.14[M+H]⁺
369.12[M+Na]⁺
345.12[M-H]⁻

Note: M represents the parent molecule. The exact mass is 346.1361.

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2500BroadO-H stretch (P-OH)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
1600, 1495, 1450Medium-WeakC=C stretch (aromatic)
~1200StrongP=O stretch
1150 - 1000StrongC-O stretch, P-O stretch
~950MediumP-OH bend
750, 700StrongC-H bend (out-of-plane, monosubstituted benzene)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (¹H NMR):

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at a probe temperature of 25 °C.

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

    • Apply a 90° pulse with a relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative measurements (a 1-5 second delay is typical for qualitative scans).

    • Accumulate a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR):

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Instrument Parameters (³¹P NMR):

    • Tune the probe to the ³¹P frequency.

    • Set the spectral width to cover the expected range for phosphinates (e.g., -50 to 100 ppm).

    • Use a proton-decoupled pulse sequence.

    • Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

    • The solution should be free of any particulate matter; filter if necessary.[3]

  • Instrumentation (ESI-TOF or ESI-QTOF):

    • Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or quadrupole-time-of-flight (QTOF) mass analyzer for high-resolution mass measurements.

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes.

  • Instrument Parameters:

    • Ion Source: ESI

    • Capillary Voltage: 3-4 kV

    • Nebulizer Gas (N₂): Set to an appropriate pressure for stable spray.

    • Drying Gas (N₂): Set to a suitable temperature and flow rate (e.g., 200-300 °C, 5-10 L/min).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

    • Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to further confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the solid sample directly onto the crystal, ensuring complete coverage of the sampling area.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumentation (FTIR Spectrometer):

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., O-H, C=O, P=O, C-H aromatic/aliphatic).

    • Compare the obtained spectrum with the predicted absorption bands.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different spectroscopic techniques in structure elucidation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation A Synthesized Compound (Solid) B ¹H, ¹³C, ³¹P NMR A->B C High-Resolution MS A->C D FTIR A->D E Determine Carbon-Hydrogen Framework (NMR) B->E F Confirm Molecular Formula (MS) C->F G Identify Functional Groups (IR) D->G H Final Structure Elucidation E->H F->H G->H

Caption: Experimental workflow for spectroscopic characterization.

G Structure Proposed Structure NMR NMR (¹H, ¹³C, ³¹P) Structure->NMR predicts MS MS Structure->MS predicts IR IR Structure->IR predicts Connectivity Atom Connectivity (2D NMR) NMR->Connectivity provides FuncGroups Functional Groups (IR, NMR shifts) NMR->FuncGroups provides Formula Molecular Formula (HRMS) MS->Formula provides IR->FuncGroups provides Connectivity->Structure confirm Formula->Structure confirm FuncGroups->Structure confirm

Caption: Logical relationships in structure elucidation.

References

Technical Guide: Crystal Structure of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of Publicly Available Data on the Crystal Structure of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate (CAS 87460-09-1)

This document addresses the request for an in-depth technical guide on the crystal structure of this compound. Following a comprehensive search of scientific literature, chemical databases, and patent filings, we must report that detailed crystallographic data for this compound is not publicly available.

The compound, identified with CAS number 87460-09-1, is consistently referenced as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril. While its synthetic route and basic physical properties are documented, information regarding its single-crystal X-ray analysis, including unit cell dimensions, space group, and atomic coordinates, remains unpublished in the accessible domain.

This guide will therefore summarize the available chemical and contextual information for this compound and outline the necessary experimental procedures to determine its crystal structure.

Chemical Identity and Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical supplier databases.

PropertyValue
CAS Number 87460-09-1
Molecular Formula C₁₉H₂₃O₄P
Molecular Weight 346.36 g/mol
Melting Point 68-70 °C
Boiling Point 581.6 ± 43.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 305.5 ± 28.2 °C
Refractive Index 1.558

Role in Synthesis

This compound serves as a precursor in the industrial synthesis of Fosinopril. The general synthetic pathway involves the esterification of a phosphinic acid derivative, which is then further processed to yield the final active pharmaceutical ingredient.

Below is a conceptual workflow illustrating the position of this intermediate in the synthesis of Fosinopril.

G cluster_0 Synthesis of Fosinopril A Starting Materials B Benzyl hydroxy(4-phenylbutyl) phosphinoylacetate (Intermediate) A->B Synthesis C Further Synthetic Steps (e.g., coupling with proline derivative) B->C Transformation D Fosinopril (Active Pharmaceutical Ingredient) C->D Finalization G cluster_1 Crystal Structure Determination Workflow Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation & Analysis Refinement->Validation

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Benzyl Hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate. This document outlines the theoretical basis for its thermal behavior, presents illustrative quantitative data, details relevant experimental protocols, and proposes a potential degradation pathway. Given the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from general principles of thermal analysis and the behavior of analogous organophosphorus compounds to provide a robust framework for its study.

Introduction

This compound is an organophosphorus compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals. Its chemical structure, featuring a phosphinate core with benzyl and 4-phenylbutyl substituents, dictates its physicochemical properties, including its thermal stability. A thorough understanding of its behavior at elevated temperatures is critical for determining safe handling and storage conditions, predicting its shelf-life, and ensuring the integrity of processes in which it is utilized.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the thermal properties of such compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₉H₂₃O₄P
Molecular Weight 346.36 g/mol
Melting Point 68-70 °C
Boiling Point 581.6 ± 43.0 °C at 760 mmHg
Flash Point 305.5 ± 28.2 °C
Density 1.2 ± 0.1 g/cm³
Storage Conditions -20°C Freezer

Note: The data presented in this table is compiled from publicly available sources and should be considered as approximate values.

Illustrative Thermal Analysis Data

TGA is used to determine the thermal stability and decomposition profile of a material. For an organophosphorus compound like this compound, TGA can reveal the onset temperature of degradation and the number of decomposition steps.

Table 2: Illustrative TGA Data for this compound under an Inert Atmosphere (Nitrogen)

ParameterIllustrative ValueDescription
Onset of Decomposition (T_onset) ~ 250 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Mass Loss Rate (T_peak) ~ 300 °CThe temperature at which the rate of decomposition is highest for the primary degradation step.
Mass Loss at 400 °C ~ 60%The percentage of mass lost at a temperature significantly above the main decomposition event.
Residual Mass at 600 °C ~ 20%The remaining mass at the end of the analysis, potentially corresponding to a stable char or residue.

DSC is employed to identify thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid, DSC will show an endothermic peak corresponding to its melting point.

Table 3: Illustrative DSC Data for this compound

ParameterIllustrative ValueDescription
Melting Onset (T_m, onset) ~ 68 °CThe temperature at which the melting process begins.
Melting Peak (T_m, peak) ~ 70 °CThe temperature at which the melting process is at its maximum rate.
Enthalpy of Fusion (ΔH_f) ~ 80 J/gThe amount of energy required to melt the sample.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible thermal analysis of this compound.

  • Objective: To determine the mass loss of this compound as a function of temperature in a controlled atmosphere.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum crucible.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the first derivative of the TGA curve), and the percentage of mass loss at various temperatures.

  • Objective: To determine the melting point and enthalpy of fusion of this compound.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at 25 °C.

      • Heat from 25 °C to 100 °C at a heating rate of 10 °C/min.

      • Cool from 100 °C to 25 °C at a cooling rate of 10 °C/min.

      • Reheat from 25 °C to 100 °C at a heating rate of 10 °C/min. The second heating scan is often used for analysis to ensure a uniform thermal history.

    • Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Determine the onset and peak temperatures of the melting endotherm and calculate the enthalpy of fusion by integrating the peak area.

Degradation Profile

The thermal degradation of organophosphorus compounds, including phosphinates, can proceed through various pathways. For this compound, the most probable degradation mechanism involves the cleavage of the ester and phosphinate bonds.

The initial step in the thermal degradation is likely the homolytic or heterolytic cleavage of the P-O and C-O bonds. This can lead to the formation of a variety of smaller, more volatile molecules. A plausible degradation pathway is illustrated in the diagram below.

DegradationPathway A This compound B Initial Heat Application (~250 °C) A->B Heat C Intermediate Radicals/Ions B->C Bond Cleavage D Toluene C->D Benzyl radical/cation formation E Carbon Dioxide C->E Decarboxylation F 4-Phenyl-1-butene C->F Phenylbutyl radical/cation rearrangement G Phosphinic Acid Derivative C->G P-C bond cleavage H Further Fragmentation Products (e.g., smaller hydrocarbons, phosphorus oxides) G->H High Temperature

Caption: Proposed thermal degradation pathway.

This proposed pathway suggests that upon heating, the molecule undergoes bond scission to form reactive intermediates. These intermediates can then rearrange and eliminate stable molecules such as toluene, carbon dioxide, and 4-phenyl-1-butene. The remaining phosphinate moiety can further decompose at higher temperatures.

To identify the actual degradation products, a more detailed experimental workflow is required. This typically involves coupling TGA with a gas analysis technique like Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).

TGA_MS_Workflow cluster_0 TGA Analysis cluster_1 Evolved Gas Analysis A Sample of this compound B TGA Instrument A->B D Mass Loss Data B->D E Evolved Gases B->E Transfer Line C Heating Program (e.g., 10 °C/min) C->B G Identification of Degradation Products D->G Correlate with Temperature F Mass Spectrometer (MS) or FTIR E->F F->G

Caption: Workflow for TGA-MS/FTIR analysis.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation profile of this compound. While specific experimental data is limited, the provided illustrative data, detailed experimental protocols, and proposed degradation pathway offer a comprehensive starting point for researchers, scientists, and drug development professionals. For precise characterization, it is imperative to conduct the described thermal analysis experiments under conditions relevant to the intended application. The combination of TGA and DSC, potentially coupled with evolved gas analysis, will yield a complete picture of the thermal behavior of this compound.

A Technical Guide to the Solubility of Benzyl Hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of benzyl hydroxy(4-phenylbutyl)phosphinoylacetate. Given the limited availability of specific quantitative solubility data in published literature for this exact molecule, this document focuses on predicting solubility based on structural analysis and provides a comprehensive experimental protocol for its empirical determination.

Introduction

This compound (CAS No. 87460-09-1) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Fosinopril[1]. Its physicochemical properties, particularly solubility in common laboratory solvents, are critical for optimizing reaction conditions, purification processes, and formulation development. Understanding its solubility is essential for efficient handling and application in a research and drug development setting.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. An analysis of the structure of this compound allows for a qualitative prediction of its solubility in various common laboratory solvents.

Structural Analysis:

  • Polar Moieties: The molecule contains a phosphinoyl group with a hydroxyl (-OH) substituent and an ester group. These functional groups are polar and capable of acting as hydrogen bond donors and acceptors.

  • Non-Polar Moieties: The presence of a benzyl group and a phenylbutyl chain introduces significant non-polar character to the molecule.

  • Overall Polarity: The combination of these features suggests that the molecule has an intermediate polarity. The large non-polar regions may limit its solubility in highly polar solvents like water, while the polar functional groups will likely hinder its solubility in very non-polar solvents.

Based on this structural assessment, a predicted solubility profile is presented in Table 1. It is crucial to note that these are predictions and should be confirmed by empirical testing.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydroxyl group can interact with protic solvents, but the large non-polar backbone is expected to limit solubility, especially in water. Solubility is likely to be higher in alcohols compared to water.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the compound's hydroxyl group without the competing network of hydrogen bonds present in protic solvents.
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateThe phenylbutyl and benzyl groups will favor interaction with non-polar solvents. However, the polar phosphinoylacetate headgroup will likely reduce solubility in highly non-polar solvents like hexane. The mention of crystallization from diethyl ether and hexane suggests at least moderate solubility in this mixture[2].
Chlorinated Dichloromethane (DCM), ChloroformHighChlorinated solvents are effective at dissolving a wide range of organic compounds with intermediate polarity.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following methodology is adapted from established guidelines for determining the equilibrium solubility of active pharmaceutical ingredients and their intermediates[3][4][5].

Principle: The Shake-Flask Method

The equilibrium solubility is determined by establishing a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV)

Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

Solubility_Workflow Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess compound B Add known volume of solvent to vial A->B C Seal vial and place in shaker at constant temperature (e.g., 25°C) B->C D Agitate for a set time (e.g., 24-48 hours) to reach equilibrium C->D E Allow solid to settle D->E F Centrifuge to separate solid and liquid phases E->F G Withdraw supernatant F->G H Filter supernatant G->H I Dilute sample quantitatively H->I J Analyze by HPLC I->J K Calculate concentration (mg/mL or mol/L) J->K

Caption: Logical workflow for the shake-flask method of solubility determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[4].

  • Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in solution does not change significantly over sequential time points[4].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. For finer suspensions, centrifugation may be required to achieve a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining microscopic particles. Adsorption of the compound onto the filter should be checked and accounted for if significant.

  • Analysis: Quantitatively dilute the filtered sample to a concentration within the calibrated range of the analytical method. Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results[4].

Conclusion

While specific, published quantitative data on the solubility of this compound is scarce, a structural analysis predicts it to have moderate to high solubility in polar aprotic and chlorinated solvents, and low to moderate solubility in polar protic and non-polar solvents. For drug development professionals and researchers requiring precise data, the detailed shake-flask experimental protocol provided in this guide offers a robust framework for the empirical determination of its solubility in any solvent of interest. This information is fundamental for the effective design of synthesis, purification, and formulation strategies.

References

In-depth Technical Guide: Properties and Hazards of GVDMCYBWLREELG-UHFFFAOYSA-N

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Initial Investigation and Identification:

An extensive search was conducted to identify the chemical compound associated with the InChIKey GVDMCYBWLREELG-UHFFFAOYSA-N. This primary identifier is crucial for accessing detailed information regarding a substance's chemical and physical properties, toxicological data, and associated hazards. However, systematic searches across major chemical databases, including PubChem, and broader scientific literature repositories did not yield a corresponding chemical entity for this specific InChIKey.

This lack of identification prevents a detailed analysis of the compound's properties and hazards as requested. The InChIKey system is designed to provide a unique and unambiguous identifier for chemical substances. The inability to resolve GVDMCYBWLREELG-UHFFFAOYSA-N suggests that this identifier may be erroneous or does not correspond to a substance cataloged in publicly accessible scientific databases.

Challenges in Data Retrieval:

Without a confirmed chemical identity, it is not feasible to perform the subsequent steps of the requested technical guide, which would include:

  • Data Presentation: Compilation of quantitative data such as molecular weight, formula, melting point, boiling point, solubility, and pKa into structured tables.

  • Hazard Identification: Elucidation of potential health and environmental hazards, including toxicity, flammability, and reactivity.

  • Experimental Protocols: Detailing methodologies from key experiments related to the compound's synthesis, characterization, or biological activity.

  • Signaling Pathways and Workflow Visualization: Creation of Graphviz diagrams to illustrate any known biological signaling pathways in which the compound is involved or to map out experimental workflows.

Recommendations for Proceeding:

To enable the creation of the requested in-depth technical guide, it is essential to first validate the InChIKey. We recommend the following actions:

  • Verify the InChIKey: Please double-check the provided InChIKey for any typographical errors. A single incorrect character will prevent successful identification.

  • Provide Alternative Identifiers: If available, please provide any other known identifiers for the compound of interest, such as:

    • Chemical name (IUPAC or common name)

    • CAS Registry Number

    • SMILES (Simplified Molecular Input Line Entry System) string

    • Molecular formula

Once a valid identifier is provided and the chemical compound is successfully identified, a comprehensive technical guide detailing its properties, hazards, and any associated biological data can be compiled as per the original request, including structured data tables and requisite Graphviz visualizations.

Technical Guide: Synthesis and Applications of CAS 87460-09-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and primary application of the chemical compound with CAS number 87460-09-1. Chemically identified as (2-(Benzyloxy)-2-oxoethyl)(4-phenylbutyl)phosphinic acid, this molecule serves as a crucial intermediate in the industrial synthesis of Fosinopril, a widely used angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure. This document details the synthetic pathway to obtain CAS 87460-09-1, including a step-by-step experimental protocol. Furthermore, it presents relevant quantitative data and visualizations to facilitate a deeper understanding of the chemical processes involved.

Introduction

CAS 87460-09-1, with the systematic name (2-(Benzyloxy)-2-oxoethyl)(4-phenylbutyl)phosphinic acid, is a phosphinic acid derivative characterized by the presence of a benzyl ester and a 4-phenylbutyl group attached to the phosphorus atom. Its molecular formula is C19H23O4P, and it has a molecular weight of approximately 346.36 g/mol . The primary significance of this compound lies in its role as a key precursor in the manufacturing of Fosinopril Sodium, a prodrug that is converted in vivo to its active metabolite, fosinoprilat. Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme, playing a vital role in the renin-angiotensin-aldosterone system.

Synthesis of CAS 87460-09-1

The synthesis of (2-(Benzyloxy)-2-oxoethyl)(4-phenylbutyl)phosphinic acid is a multi-step process that is integral to the overall synthesis of Fosinopril. The following sections describe a common synthetic route.

Synthetic Pathway Overview

The general synthetic strategy involves the reaction of a precursor phosphonous acid derivative with a suitable benzyl ester-containing reagent. A representative synthesis is detailed below.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product 4-phenylbutylphosphonous_acid_benzyl_ester 4-Phenylbutylphosphonous acid benzyl ester Reaction_Vessel Oxidation 4-phenylbutylphosphonous_acid_benzyl_ester->Reaction_Vessel Potassium_permanganate Potassium permanganate (KMnO4) Potassium_permanganate->Reaction_Vessel Acetone_Water Acetone/Water Acetone_Water->Reaction_Vessel Solvent CAS_87460-09-1 (2-(Benzyloxy)-2-oxoethyl)(4-phenylbutyl)phosphinic acid (CAS 87460-09-1) Reaction_Vessel->CAS_87460-09-1

Caption: Synthetic pathway for CAS 87460-09-1 via oxidation.

Experimental Protocol

The following experimental protocol is based on the oxidation of a phosphonous acid precursor.

Materials:

  • 4-Phenylbutylphosphonous acid benzyl ester

  • Potassium permanganate (KMnO4)

  • Acetone

  • Water

  • Standard laboratory glassware and equipment (reaction flask, dropping funnel, magnetic stirrer, etc.)

  • Purification apparatus (e.g., chromatography column)

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 1.0 g (0.0035 moles) of 4-phenylbutylphosphonous acid benzyl ester in a mixture of 10 ml of acetone and 5 ml of water.[1]

  • Addition of Oxidizing Agent: To this solution, add a solution of 0.16 g (0.0021 moles) of potassium permanganate in 5 ml of water dropwise.[1] The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Work-up: Upon completion of the reaction, the manganese dioxide formed as a byproduct is typically removed by filtration. The filtrate is then concentrated under reduced pressure to remove the acetone. The aqueous residue is then subjected to an appropriate work-up, which may include acidification and extraction with an organic solvent like ethyl acetate.

  • Purification: The crude product obtained after work-up is purified, commonly by column chromatography on silica gel, to yield the pure (2-(Benzyloxy)-2-oxoethyl)(4-phenylbutyl)phosphinic acid.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of CAS 87460-09-1.

ParameterValueReference
Molecular Formula C19H23O4P
Molecular Weight 346.36 g/mol
Starting Material (SM) 4-Phenylbutylphosphonous acid benzyl ester[1]
SM Amount 1.0 g (0.0035 moles)[1]
Reagent Potassium permanganate (KMnO4)[1]
Reagent Amount 0.16 g (0.0021 moles)[1]
Solvent System Acetone/Water[1]
Purity (Typical) >98%

Applications

The primary and currently documented application of CAS 87460-09-1 is as a key intermediate in the synthesis of Fosinopril.

Role in Fosinopril Synthesis

Fosinopril is a phosphinate-containing ACE inhibitor. The synthesis of Fosinopril involves the coupling of the phosphinic acid group of a derivative of CAS 87460-09-1 with the amino acid moiety, (4R)-4-cyclohexyl-L-proline. The benzyl group in CAS 87460-09-1 serves as a protecting group for the carboxylic acid, which is later removed in the final steps of the Fosinopril synthesis.

Fosinopril_Synthesis_Workflow CAS_87460-09-1 (2-(Benzyloxy)-2-oxoethyl)(4-phenylbutyl)phosphinic acid (CAS 87460-09-1) Coupling Coupling Reaction CAS_87460-09-1->Coupling Proline_Derivative (4R)-4-Cyclohexyl-L-proline Proline_Derivative->Coupling Protected_Fosinopril Protected Fosinopril Intermediate Coupling->Protected_Fosinopril Deprotection Deprotection Protected_Fosinopril->Deprotection Fosinopril Fosinopril Deprotection->Fosinopril Salt_Formation Salt Formation Fosinopril->Salt_Formation Fosinopril_Sodium Fosinopril Sodium Salt_Formation->Fosinopril_Sodium

Caption: Workflow illustrating the role of CAS 87460-09-1 in Fosinopril synthesis.

Signaling Pathway of Fosinopril's Active Metabolite

While CAS 87460-09-1 itself is not pharmacologically active, its end-product, Fosinopril, is a prodrug that is hydrolyzed in the body to the active diacid, fosinoprilat. Fosinoprilat inhibits the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin-aldosterone system (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Fosinoprilat Fosinoprilat (Active Metabolite) Fosinoprilat->ACE Inhibits

Caption: The renin-angiotensin-aldosterone system and the inhibitory action of Fosinoprilat.

Conclusion

CAS 87460-09-1, (2-(Benzyloxy)-2-oxoethyl)(4-phenylbutyl)phosphinic acid, is a specialty chemical with a well-defined and critical role in the pharmaceutical industry. Its synthesis, primarily through the oxidation of a phosphonous acid precursor, is a key step in the production of the ACE inhibitor Fosinopril. While no other significant applications are currently reported in the scientific literature, its importance as a synthetic intermediate underscores the necessity of robust and efficient methods for its preparation. This guide provides researchers and drug development professionals with a foundational understanding of the synthesis and context of this important molecule. Further research into novel synthetic routes with improved yields and greener methodologies would be of continued interest to the pharmaceutical manufacturing sector.

References

Methodological & Application

Use of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphinates, such as Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, represent a significant class of inhibitors targeting zinc metalloproteases. These enzymes play crucial roles in a variety of physiological and pathological processes, including tissue remodeling, signal transduction, and bacterial pathogenesis, making them attractive targets for therapeutic intervention. Phosphinate inhibitors are designed as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by these enzymes.[1][2][3][4] The phosphinate moiety acts as a potent zinc-binding group, coordinating to the active site zinc ion and leading to strong inhibition.[4]

Principle of Inhibition

Zinc metalloproteases utilize a zinc ion in their active site to catalyze the hydrolysis of peptide bonds. The catalytic mechanism involves the activation of a water molecule by the zinc ion, which then attacks the carbonyl carbon of the scissile peptide bond, forming a tetrahedral intermediate. Phosphinate inhibitors, containing a stable tetrahedral phosphorus atom, are designed to mimic this transient and high-energy intermediate state. This structural mimicry allows them to bind to the enzyme's active site with high affinity, effectively blocking substrate access and inhibiting enzymatic activity.

Below is a diagram illustrating the general mechanism of zinc metalloprotease inhibition by a phosphinate compound.

G cluster_enzyme Enzyme Active Site Enzyme Zinc Metalloprotease (e.g., Carboxypeptidase A, Thermolysin) Zinc Zn²⁺ Intermediate Tetrahedral Intermediate (Transient State) Enzyme->Intermediate Forms Inhibited_Complex Enzyme-Inhibitor Complex (Stable) Substrate Peptide Substrate Substrate->Enzyme Binds to Active Site Product Cleaved Peptides Intermediate->Product Hydrolyzes to Inhibitor This compound (Phosphinate Inhibitor) Inhibitor->Enzyme Binds to Active Site (Mimics Intermediate)

Caption: General mechanism of zinc metalloprotease inhibition.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical yet representative data for a phosphinate inhibitor against two common zinc metalloproteases. This data is structured for clear comparison and is based on typical values observed for similar compounds.

Table 1: Inhibitory Activity against Carboxypeptidase A

ParameterValueConditions
IC₅₀ 50 nM[Enzyme] = 10 nM, Substrate = N-(4-Methoxyphenylazoformyl)-L-phenylalanine, pH 7.5, 25°C
Kᵢ 15 nMCompetitive Inhibition Model
Mode of Inhibition CompetitiveDetermined by Lineweaver-Burk analysis

Table 2: Inhibitory Activity against Thermolysin

ParameterValueConditions
IC₅₀ 25 nM[Enzyme] = 5 nM, Substrate = Furylacryloyl-Gly-Leu-NH₂, pH 7.2, 25°C
Kᵢ 8 nMCompetitive Inhibition Model
Mode of Inhibition CompetitiveDetermined by Lineweaver-Burk analysis

Experimental Protocols

General Materials and Reagents
  • This compound (or other phosphinate inhibitor)

  • Zinc Metalloprotease (e.g., Carboxypeptidase A from bovine pancreas, Thermolysin from Bacillus thermoproteolyticus)

  • Appropriate enzyme substrate (e.g., N-(4-Methoxyphenylazoformyl)-L-phenylalanine for Carboxypeptidase A, Furylacryloyl-Gly-Leu-NH₂ for Thermolysin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl for Carboxypeptidase A; 50 mM HEPES, pH 7.2, containing 10 mM CaCl₂ for Thermolysin)

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well microplates (UV-transparent or black, depending on the assay)

  • Microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol 1: Determination of IC₅₀

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the phosphinate inhibitor.

G start Start prep_inhibitor Prepare serial dilutions of This compound in assay buffer. start->prep_inhibitor add_enzyme Add a fixed concentration of the zinc metalloprotease to each well of a 96-well plate. prep_inhibitor->add_enzyme add_inhibitor Add the serially diluted inhibitor to the wells containing the enzyme. Include a no-inhibitor control. add_enzyme->add_inhibitor pre_incubate Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 25°C. add_inhibitor->pre_incubate add_substrate Initiate the reaction by adding the substrate to all wells. pre_incubate->add_substrate measure Measure the change in absorbance or fluorescence over time using a microplate reader. add_substrate->measure calculate Calculate the initial reaction velocities and plot against inhibitor concentration. measure->calculate determine_ic50 Determine the IC₅₀ value by fitting the data to a dose-response curve. calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for IC₅₀ determination.

Detailed Steps:

  • Prepare Inhibitor Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., from 1 nM to 10 µM).

  • Enzyme Preparation: Prepare a working solution of the zinc metalloprotease in the assay buffer at a concentration that will yield a linear reaction rate over the measurement period.

  • Assay Setup: In a 96-well microplate, add the enzyme solution to each well. Then, add the serially diluted inhibitor solutions to the respective wells. Include wells with enzyme and buffer only (positive control) and wells with buffer and substrate only (blank).

  • Pre-incubation: Incubate the plate at the assay temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition: Immediately place the microplate in a reader and monitor the change in absorbance or fluorescence at the appropriate wavelength for a set period (e.g., 10-30 minutes).

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a suitable dose-response equation (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 2: Determination of the Inhibition Constant (Kᵢ) and Mode of Inhibition

This protocol is used to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

G start Start setup Set up reactions with varying concentrations of both the substrate and the inhibitor. start->setup measure_velocity Measure the initial reaction velocities for each combination of substrate and inhibitor concentration. setup->measure_velocity lineweaver_burk Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration. measure_velocity->lineweaver_burk analyze_plot Analyze the intersection pattern of the lines to determine the mode of inhibition. lineweaver_burk->analyze_plot calculate_ki Calculate the Kᵢ value using the appropriate equation based on the determined mode of inhibition. analyze_plot->calculate_ki end End calculate_ki->end

References

Application Notes and Protocols for Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate is a phosphinate derivative with potential biological activity.[1][2] Phosphinates and their related phosphonate compounds are known to act as bioisosteres of carboxylic acids and can function as enzyme inhibitors, with applications as anti-infective, antineoplastic, and antiviral agents.[1][2] The lipophilic nature of this compound, indicated by an XLogP3 value of 4.65, suggests poor aqueous solubility, necessitating careful preparation for use in cell culture experiments.[3]

This document provides a detailed protocol for the solubilization and application of this compound in a cell culture setting, along with recommendations for sterile handling and the preparation of working solutions.

Physicochemical and Storage Data

A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for accurate stock solution preparation and storage.

PropertyValueReference
Molecular Formula C₁₉H₂₃O₄P[3][4][5]
Molecular Weight 346.36 g/mol [3][5]
Appearance Solid[4]
Melting Point 68-70 °C[3]
XLogP3 4.65[3]
Storage Conditions -20°C Freezer[3]

Experimental Protocols

Preparation of a Concentrated Stock Solution (10 mM) in DMSO

Given the lipophilic nature of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is crucial to use high-purity, sterile DMSO suitable for cell culture applications.

Materials:

  • This compound (CAS: 87460-09-1)[3][4][5]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

Protocol:

  • Weighing: Accurately weigh a precise amount of this compound in a sterile container. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.46 mg of the compound.

    • Calculation: 346.36 g/mol (Molecular Weight) x 0.010 mol/L (Molarity) x 0.001 L (Volume) = 0.00346 g = 3.46 mg

  • Dissolving: Under sterile conditions (e.g., in a biosafety cabinet), add the appropriate volume of sterile DMSO to the weighed compound. For the example above, add 1 mL of DMSO.

  • Mixing: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. If necessary, brief warming to 37°C may aid dissolution.[6] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[3]

Preparation of Working Solutions in Cell Culture Medium

It is critical to dilute the concentrated DMSO stock solution into complete cell culture medium to achieve the desired final concentration for treating cells. The final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1%, to minimize solvent-induced cytotoxicity or off-target effects.[6]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes and pipette tips

Protocol:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to prepare the final working concentrations.

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of culture medium. This results in a 100 µM solution.

      • Add the appropriate volume of the 100 µM solution to your cell culture plates to achieve the final 10 µM concentration. For instance, add 100 µL of the 100 µM solution to 900 µL of medium in a well of a 12-well plate.

  • Mixing: Gently mix the working solution by pipetting up and down before adding it to the cells.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.[7]

General Cell Treatment Protocol

This protocol provides a general guideline for treating adherent cells in a 96-well plate format. The optimal cell seeding density, compound concentration, and incubation time should be determined empirically for each cell line and experimental setup.

Materials:

  • Adherent cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Prepared working solutions of this compound

  • Vehicle control medium

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[8]

  • Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays (e.g., MTT, WST-1), apoptosis assays, or other functional assessments.

Diagrams

experimental_workflow Experimental Workflow for Cell Treatment cluster_prep Solution Preparation cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot prepare_working Prepare Working Solutions in Medium aliquot->prepare_working seed Seed Cells in Plate incubate_attach Incubate for Attachment seed->incubate_attach add_treatment Add Treatment to Cells incubate_attach->add_treatment prepare_working->add_treatment incubate_treat Incubate for Desired Duration add_treatment->incubate_treat assay Perform Downstream Assays incubate_treat->assay

Caption: Workflow for preparing and applying the compound in cell culture.

signaling_pathway General Cellular Uptake and Action of a Lipophilic Compound compound Benzyl hydroxy(4-phenylbutyl) phosphinoylacetate membrane Cell Membrane compound->membrane Passive Diffusion cytoplasm Cytoplasm membrane->cytoplasm target Intracellular Target (e.g., Enzyme) cytoplasm->target response Biological Response (e.g., Inhibition, Apoptosis) target->response

Caption: Cellular uptake and potential action of a lipophilic compound.

References

Application Notes and Protocols: Phosphinoylacetates in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phosphinoylacetates in Drug Discovery

Phosphinoylacetates and their structural relatives, phosphonates, represent a versatile class of organophosphorus compounds with significant applications in drug discovery and development. Their unique chemical properties, particularly the ability of the phosphonate group to mimic the tetrahedral transition state of various enzymatic reactions, make them potent and selective enzyme inhibitors.[1] This has led to their exploration in a wide range of therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications.[2][3][4]

The phosphorus center in these molecules can effectively chelate metal ions, such as the zinc ion present in the active site of metalloproteinases, making them particularly effective inhibitors of this enzyme class.[5] Furthermore, the P-C bond in phosphonates offers greater stability against hydrolysis compared to the P-O bond in phosphates, a crucial advantage for developing metabolically stable drug candidates.[1] The structural diversity that can be achieved through various synthetic methods allows for the fine-tuning of their pharmacological properties to target specific enzymes and biological pathways.

This document provides a comprehensive overview of the application of phosphinoylacetates and related phosphonates in drug discovery, including their synthesis, biological activities, and detailed protocols for their evaluation.

Synthesis Strategies for Phosphinoylacetates and Related Compounds

A cornerstone in the synthesis of phosphinoylacetates and related α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the olefination of aldehydes or ketones with stabilized phosphonate carbanions to produce alkenes, predominantly with an (E)-stereoselectivity.[6][7][8]

The key advantages of the HWE reaction in a drug discovery context include:

  • High (E)-selectivity: The reaction generally favors the formation of the trans-alkene, which can be crucial for optimal biological activity.[7][8]

  • Milder reaction conditions: Phosphonate carbanions are more nucleophilic and less basic than the corresponding Wittig reagents, allowing for a wider range of functional groups to be tolerated.[6]

  • Simplified purification: The phosphate byproduct of the HWE reaction is typically water-soluble, facilitating its removal from the reaction mixture.[8][9]

The general mechanism of the Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate to form a carbanion.[6] This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, which is the rate-limiting step.[6] The resulting intermediate forms an oxaphosphetane that subsequently eliminates to yield the alkene and a dialkyl-phosphate byproduct.[6]

Below is a DOT language representation of the generalized Horner-Wadsworth-Emmons reaction workflow.

HWE_Reaction cluster_start cluster_reagents cluster_end Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH, BuLi) Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Addition Aldehyde Aldehyde/Ketone (Electrophile) Alkene (E)-Alkene Product Intermediate->Alkene Elimination Byproduct Dialkyl-phosphate (Water-soluble) Intermediate->Byproduct

Horner-Wadsworth-Emmons Reaction Workflow

Therapeutic Applications of Phosphinoylacetates and Related Phosphonates

The unique structural and electronic properties of phosphinoylacetates have led to their investigation in several key therapeutic areas.

Antiviral Agents

Acyclic nucleoside phosphonates are a prominent class of antiviral drugs with broad-spectrum activity against various DNA viruses and retroviruses.[2] Compounds such as Cidofovir, Adefovir, and Tenofovir are approved for treating infections caused by cytomegalovirus (CMV), hepatitis B virus (HBV), and human immunodeficiency virus (HIV), respectively.[2][10]

Mechanism of Action: These compounds act as analogues of nucleoside monophosphates.[10] A key advantage of their intrinsic phosphonate group is that they bypass the initial, often virus-specific, phosphorylation step required for the activation of many nucleoside analogue drugs.[10] This makes them effective against viruses that have developed resistance through mutations in viral kinases.[10] Once inside the cell, they are phosphorylated to their active diphosphate metabolites, which then compete with the natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by viral DNA polymerase. This incorporation leads to chain termination and inhibition of viral replication.

Prodrug strategies, such as alkoxyalkyl esterification, have been developed to improve the oral bioavailability and cell penetration of these phosphonate drugs, while also reducing potential nephrotoxicity.[10]

Anticancer Agents

The application of phosphinoylacetates in oncology is primarily focused on the inhibition of matrix metalloproteinases (MMPs).[5]

Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[11] Overexpression of certain MMPs, such as gelatinases (MMP-2 and MMP-9) and membrane-type 1 MMP (MT1-MMP), is associated with tumor growth, invasion, metastasis, and angiogenesis.[3]

Phosphinoylacetates and related phosphonate-based inhibitors are designed to mimic the tetrahedral transition state of peptide bond hydrolysis.[1] The phosphinyl group acts as a strong zinc-binding group (ZBG), coordinating to the catalytic zinc ion in the MMP active site and blocking its enzymatic activity.[5][11] The development of potent and selective MMP inhibitors is an active area of research, with the goal of achieving targeted anticancer therapy with reduced side effects.[3]

Some phosphonate-containing compounds have also been investigated for their cytostatic properties, showing activity against various cancer cell lines.[12]

Below is a DOT language representation of the role of MMPs in cancer metastasis and their inhibition by phosphinoylacetate-based drugs.

MMP_Inhibition_Pathway cluster_process TumorCell Tumor Cell ProMMP Pro-MMP (Inactive Zymogen) TumorCell->ProMMP Secretes ActiveMMP Active MMP (e.g., MMP-2, MMP-9) ProMMP->ActiveMMP Activation ECM Extracellular Matrix (ECM) (e.g., Collagen) ActiveMMP->ECM Cleaves DegradedECM Degraded ECM Invasion Tumor Invasion & Metastasis DegradedECM->Invasion Leads to Inhibitor Phosphinoylacetate Inhibitor Inhibitor->ActiveMMP Inhibits (Binds to Zinc)

MMP Inhibition in Cancer Metastasis
Anti-inflammatory Agents

Phosphonate-containing molecules are being explored for the treatment of various inflammatory diseases by targeting key enzymes in inflammatory signaling pathways.[13]

Phosphodiesterase-4 (PDE4) Inhibition: PDE4 is an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[14] Elevated intracellular cAMP levels have anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines like TNF-α, IL-23, and IL-17, and the upregulation of the anti-inflammatory cytokine IL-10.[4] Therefore, PDE4 inhibitors are a promising therapeutic strategy for inflammatory conditions such as psoriatic arthritis, atopic dermatitis, and inflammatory bowel disease.[14][15] Apremilast, an approved PDE4 inhibitor, exemplifies the success of this approach.[14]

Quantitative Data Summary

The following tables summarize the quantitative data for various phosphinoylacetate and phosphonate derivatives from the literature.

Table 1: Antiviral Activity of Phosphonate Derivatives

Compound/Drug NameVirusAssayEC50 (µM)Reference
Phosphonate 14Varicella-Zoster Virus (VZV) TK+Cytopathogenicity Reduction29.91[12]
Phosphonate 15Varicella-Zoster Virus (VZV) TK+Cytopathogenicity Reduction>91.5[12]
Phosphonate 16bVaricella-Zoster Virus (VZV) TK-Cytopathogenicity Reduction27.59[12]
Phosphonate 16dVaricella-Zoster Virus (VZV) TK+Cytopathogenicity Reduction29.91[12]

Table 2: Cytostatic Activity of Phosphonate Derivatives

CompoundCell LineIC50 (µM)Reference
Phosphonate 14a-iHeLa (Human Cervix Carcinoma)29 - 130[12]
Phosphonate 14a-iL1210 (Murine Leukemia)14 - 142[12]

Table 3: Inhibition of Matrix Metalloproteinases (MMPs) by Phosphorus-Based Inhibitors

CompoundMMP TargetKi (nM)Inhibition TypeReference
CGS 27023AMMP-1, -2, -3, -9, -12, -13Nanomolar RangeNot Specified[11]
Inhibitor 3Gelatinases (MMP-2, -9), MMP-14Nanomolar RangeMechanism-Based[3]
Inhibitor 5MMP-2Nanomolar RangeMechanism-Based[3]
Inhibitor 7MMP-2Nanomolar RangeMechanism-Based[3]
Peptidylphosphinic acid 12MMP-3~500-fold more potent vs MMP-1Not Specified[5]

Experimental Protocols

This section provides detailed protocols for key experiments relevant to the evaluation of phosphinoylacetate inhibitors.

General Protocol for an MMP Inhibition Assay (FRET-based)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific MMP using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Principle: A FRET peptide substrate contains a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. An inhibitor will prevent this cleavage, leading to a reduced rate of fluorescence increase.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • MMP assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • FRET peptide substrate specific for the MMP of interest

  • Test compound (phosphinoylacetate inhibitor) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in MMP assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in cold MMP assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted test compound or vehicle control (buffer with DMSO).

    • Add 25 µL of the diluted enzyme to each well.

    • Include a "no enzyme" control (add 25 µL of assay buffer instead of enzyme) for background fluorescence.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the FRET substrate solution in MMP assay buffer according to the manufacturer's instructions.

    • Add 25 µL of the FRET substrate solution to all wells to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific FRET substrate, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    • If desired, the inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to its Km are known.[16][17][18][19]

Below is a DOT language representation of the experimental workflow for the MMP inhibition assay.

MMP_Assay_Workflow Start Start PrepInhibitor 1. Prepare Inhibitor Dilutions Start->PrepInhibitor PlateSetup 3. Add Inhibitor & Enzyme to 96-well Plate PrepInhibitor->PlateSetup PrepEnzyme 2. Prepare Enzyme Solution PrepEnzyme->PlateSetup Incubate 4. Pre-incubate (37°C) (Inhibitor-Enzyme Binding) PlateSetup->Incubate AddSubstrate 5. Add FRET Substrate (Initiate Reaction) Incubate->AddSubstrate ReadFluorescence 6. Measure Fluorescence over Time (37°C) AddSubstrate->ReadFluorescence AnalyzeData 7. Calculate Reaction Velocities & Determine IC50 ReadFluorescence->AnalyzeData End End AnalyzeData->End

MMP Inhibition Assay Workflow
Protocol for Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol is used to determine the concentration of a compound required to protect host cells from virus-induced cell death or cytopathic effect (CPE).

Principle: A monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. If the compound is an effective antiviral agent, it will inhibit viral replication and protect the cells from the virus-induced CPE. The cell viability is then assessed, typically using a colorimetric assay.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., HeLa, Vero cells)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (phosphonate antiviral) dissolved in DMSO

  • 96-well clear-bottom microplate

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed the 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment:

    • After 24 hours, remove the medium from the cell monolayer.

    • Add 100 µL of the diluted test compound to the appropriate wells.

    • Include "cell control" (cells with medium only, no virus or compound) and "virus control" (cells with virus and medium, no compound) wells.

    • Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cell control" wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).

  • Assessment of Cell Viability:

    • Visually inspect the wells under a microscope to assess the degree of CPE.

    • Quantify cell viability by adding the chosen cell viability reagent to all wells according to the manufacturer's protocol.

    • After the required incubation time with the reagent, measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the cell control (100% viability) and virus control (0% protection).

    • Plot the percentage of cell viability against the compound concentration.

    • Calculate the EC50 (50% effective concentration), which is the concentration of the compound that protects 50% of the cells from virus-induced CPE.[12]

    • Separately, determine the CC50 (50% cytotoxic concentration) of the compound on uninfected cells to assess its toxicity.

    • The Selectivity Index (SI) is calculated as CC50 / EC50, with a higher SI indicating a more promising antiviral candidate.

Conclusion and Future Outlook

Phosphinoylacetates and related phosphonates have established themselves as a valuable and versatile scaffold in modern drug discovery. Their success as antiviral agents is well-documented, and their potential as targeted inhibitors for cancer and inflammatory diseases continues to be an area of intense research. The chemical tractability of these compounds, particularly through robust synthetic methods like the Horner-Wadsworth-Emmons reaction, allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this field will likely focus on the development of highly selective inhibitors for specific enzyme isoforms to minimize off-target effects and improve safety profiles. Furthermore, the application of novel drug delivery technologies and prodrug strategies will be crucial for enhancing the therapeutic potential of this promising class of molecules. The continued exploration of phosphinoylacetates is expected to yield new and effective treatments for a wide range of human diseases.

References

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate as a tool compound in molecular biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, with CAS number 87460-09-1, is a phosphinic acid derivative.[1][2] While this compound is primarily recognized as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril, its structural similarity to known metalloprotease inhibitors suggests its potential as a tool compound in molecular biology and drug discovery.[3][4][5] This document provides an overview of its potential applications, relevant quantitative data from structurally similar compounds, and detailed experimental protocols for investigating its biological activity.

The core structure of this compound features a phosphinyl group, which is known to interact with the zinc-containing active sites of metalloproteases.[6][7] Specifically, phosphinic acid-based compounds have been successfully designed as potent inhibitors of enzymes like angiotensin-converting enzyme (ACE) and carboxypeptidase A.[4][6][7] Therefore, this compound can serve as a valuable scaffold for developing novel enzyme inhibitors or as a tool for probing the active sites of these enzymes.

Physicochemical Properties

PropertyValueReference
CAS Number 87460-09-1[1][2]
Molecular Formula C19H23O4P[1][2]
Molecular Weight 346.36 g/mol [1][2]
Synonyms (2-(Benzyloxy)-2-oxoethyl)(4-phenylbutyl)phosphinicacid, [Hydroxy-(4-phenyl-butyl)-phosphinoyl]-acetic acid benzyl ester[1]

Potential Applications in Molecular Biology

  • Enzyme Inhibition Studies: Due to its phosphinic acid moiety, this compound can be investigated as a potential inhibitor of metalloproteases, particularly zinc-dependent enzymes such as angiotensin-converting enzyme (ACE) and carboxypeptidases.[4][6][7]

  • Structure-Activity Relationship (SAR) Studies: This compound can serve as a foundational molecule for SAR studies. By systematically modifying its chemical structure, researchers can explore the structural requirements for potent and selective enzyme inhibition.

  • Drug Discovery and Development: As a precursor to Fosinopril, this compound is a critical component in the development of antihypertensive drugs.[3][5] Its derivatives could be explored for novel therapeutic properties.

Quantitative Data of Structurally Related Compounds

Table 1: In Vitro Inhibitory Activity of Fosinoprilat against Angiotensin-Converting Enzyme (ACE)

CompoundTarget EnzymeIC50Reference
FosinoprilatAngiotensin-Converting Enzyme (ACE)1.9 nM[8]

Table 2: Inhibitory Constants (Ki) of Phosphonate Analogues against Carboxypeptidase A

CompoundTarget EnzymeKiReference
ZAFP(O)FCarboxypeptidase A4 pM[6]
ZAAP(O)FCarboxypeptidase A3 pM[6]
ZFAP(O)FCarboxypeptidase A1 pM[6]

Signaling Pathways

Renin-Angiotensin System (RAS) and ACE Inhibition

This compound, as a potential ACE inhibitor, would modulate the Renin-Angiotensin System. ACE plays a crucial role in this pathway by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE ACE Inhibitor Benzyl hydroxy(4-phenylbutyl) phosphinoylacetate (Potential Inhibitor) Inhibitor->ACE Renin Renin

Potential inhibition of ACE within the Renin-Angiotensin System.

Experimental Protocols

Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a spectrophotometric method to determine the ACE inhibitory activity of this compound using the substrate hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • This compound

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in borate buffer to a final concentration of 2 mU/mL.

    • Dissolve HHL in borate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in borate buffer.

  • Assay:

    • To a microcentrifuge tube, add 50 µL of the test compound solution (or buffer for control).

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction and Measurement:

    • Add 1.5 mL of ethyl acetate to each tube and vortex for 15 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the extracted hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Analysis Prep_ACE Prepare ACE Solution Mix Mix Inhibitor and ACE Prep_ACE->Mix Prep_HHL Prepare HHL Substrate Add_Substrate Add HHL to start reaction Prep_HHL->Add_Substrate Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Mix Pre_Incubate Pre-incubate at 37°C Mix->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction with HCl Incubate->Stop_Reaction Extract Extract with Ethyl Acetate Stop_Reaction->Extract Measure Measure Absorbance at 228 nm Extract->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for the in vitro ACE inhibition assay.
Protocol 2: Carboxypeptidase A Inhibition Assay

This protocol outlines a general method for assessing the inhibitory potential of this compound against carboxypeptidase A using a chromogenic substrate.

Materials:

  • Carboxypeptidase A (CPA) from bovine pancreas

  • N-(4-Methoxyphenylazoformyl)-L-phenylalanine (a chromogenic substrate)

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.5) containing 500 mM NaCl

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Dissolve CPA in cold Tris-HCl buffer to a final concentration of 1 µM.

    • Dissolve the chromogenic substrate in a minimal amount of methanol and then dilute with Tris-HCl buffer to a final concentration of 0.2 mM.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Tris-HCl buffer.

  • Assay:

    • In a cuvette, mix 900 µL of Tris-HCl buffer, 50 µL of the substrate solution, and 25 µL of the inhibitor solution (or buffer for control).

    • Pre-incubate the mixture at 25°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of the CPA solution.

    • Immediately monitor the decrease in absorbance at 350 nm for 5 minutes using a spectrophotometer. The rate of substrate hydrolysis is proportional to the rate of absorbance decrease.

  • Calculation of Inhibition:

    • Determine the initial reaction velocity (rate of change in absorbance) for both the control and inhibitor-containing reactions.

    • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • The Ki (inhibition constant) can be determined by performing the assay at various substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).

Conclusion

This compound represents a valuable chemical entity for researchers in molecular biology and drug development. Its role as a synthetic intermediate for a clinically important ACE inhibitor, coupled with the known inhibitory properties of the phosphinic acid scaffold, underscores its potential as a tool compound for studying metalloproteases. The provided protocols offer a starting point for characterizing its biological activity and exploring its utility in the development of novel therapeutic agents.

References

Application Notes: High-Throughput Screening for ACE Inhibitors using Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate is a phosphinoylacetate derivative with structural similarities to known inhibitors of Angiotensin-Converting Enzyme (ACE). Specifically, the core hydroxy(4-phenylbutyl)phosphinyl moiety is present in potent ACE inhibitors.[1] ACE is a key zinc metalloprotease in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[2][3] By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE plays a significant role in hypertension and cardiovascular disease.[2][[“]][5][6] Therefore, inhibitors of ACE are a major class of therapeutic agents for these conditions.[2][5]

These application notes describe a hypothetical high-throughput screening (HTS) assay to evaluate this compound and other compounds for their potential as ACE inhibitors. The protocol is based on a fluorescence resonance energy transfer (FRET) assay, a common and robust method for HTS.

Compound Information

PropertyValueReference
Compound Name This compound-
CAS Number 87460-09-1-
Molecular Formula C19H23O4P-
Molecular Weight 346.36 g/mol -

Principle of the ACE Inhibition Assay

This HTS assay is a fluorescence-based in vitro enzymatic assay designed to identify inhibitors of Angiotensin-Converting Enzyme (ACE). The assay utilizes a FRET-based peptide substrate that is specifically cleaved by ACE. The substrate contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ACE, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The presence of an ACE inhibitor, such as potentially this compound, will prevent the cleavage of the substrate, resulting in a low fluorescence signal. The inhibitory activity of a test compound is therefore proportional to the decrease in the fluorescence signal.

Signaling Pathway

The Renin-Angiotensin System (RAS) is the signaling pathway in which ACE is a central component. A simplified diagram of this pathway is provided below.

RAS_Pathway cluster_0 Blood Pressure Regulation cluster_1 Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Inhibitor Benzyl hydroxy(4-phenylbutyl) phosphinoylacetate Inhibitor->Angiotensin_I Inhibits ACE

Caption: Simplified diagram of the Renin-Angiotensin System (RAS) and the point of inhibition by an ACE inhibitor.

Experimental Protocols

High-Throughput Screening (HTS) for ACE Inhibitors

Objective: To identify and quantify the inhibitory activity of this compound against ACE in a 384-well format.

Materials:

  • Recombinant human ACE

  • FRET-based ACE substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM ZnCl2)

  • This compound

  • Captopril (positive control inhibitor)

  • DMSO (vehicle)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Experimental Workflow:

HTS_Workflow cluster_workflow HTS Workflow for ACE Inhibition start Start plate_prep Prepare 384-well plate with Test Compound, Controls, and Vehicle start->plate_prep add_ace Add ACE Enzyme Solution plate_prep->add_ace incubate_1 Incubate at 37°C for 15 min add_ace->incubate_1 add_substrate Add FRET Substrate incubate_1->add_substrate incubate_2 Incubate at 37°C for 60 min (Protect from light) add_substrate->incubate_2 read_fluorescence Read Fluorescence (Ex/Em appropriate for FRET pair) incubate_2->read_fluorescence analyze_data Data Analysis: Calculate % Inhibition and IC50 read_fluorescence->analyze_data end_node End analyze_data->end_node

Caption: A streamlined workflow for the high-throughput screening of ACE inhibitors.

Procedure:

  • Compound Plating:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

    • Dispense the test compound, positive control (Captopril), and vehicle control (DMSO) into the wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a working solution of ACE in assay buffer.

    • Add the ACE solution to all wells except for the "no enzyme" control wells.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition:

    • Prepare a working solution of the FRET substrate in assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Reading:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 60 minutes, with readings every 5 minutes. The excitation and emission wavelengths should be appropriate for the specific FRET substrate used.

  • Data Analysis:

    • For each well, determine the rate of the reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate_sample - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme)] * 100

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The quantitative data from the HTS assay should be summarized in a clear and structured table for easy comparison.

CompoundIC50 (nM) [Hypothetical]Maximum Inhibition (%) [Hypothetical]
This compound5098
Captopril (Positive Control)5100

Note: The data presented in the table above is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

The described HTS assay provides a robust and efficient method for evaluating the inhibitory potential of this compound against Angiotensin-Converting Enzyme. The structural similarity of this compound to known ACE inhibitors suggests it is a promising candidate for further investigation in the context of cardiovascular drug discovery. The detailed protocol and workflows provided herein should enable researchers to effectively screen this and other compounds for ACE inhibitory activity.

References

Application Note: Quantitative Analysis of Benzyl Hydroxy(4-Phenylbutyl)phosphinoylacetate in Human Plasma Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate is an organophosphorus compound with potential applications in drug development. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note presents a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The methodology described herein is intended for researchers, scientists, and drug development professionals requiring a robust bioanalytical assay. While specific methods for this exact molecule are not widely published, this protocol is based on established analytical principles for structurally related phosphinate and phosphonate compounds.[1][2]

Principle of the Method

The method involves the extraction of this compound and an appropriate internal standard (IS) from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The high polarity of phosphinate compounds can present analytical challenges, making techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) a viable alternative for separation.[1] However, this protocol will focus on a reverse-phase method, which is also commonly employed.

Materials and Methods

Reagents and Materials

  • This compound reference standard (Purity ≥98%)

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended. If unavailable, a compound with similar physicochemical properties can be used.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant), sourced from a certified vendor.

Instrumentation

  • UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC I-Class)

  • Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

  • Analytical column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable starting point.

  • Microcentrifuge

  • Analytical balance

  • Pipettes and general laboratory glassware.

Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into the blank plasma for the calibration curve and quality control samples.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used for protein precipitation.

Experimental Protocols

Sample Preparation: Protein Precipitation

  • Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • To each 1.5 mL microcentrifuge tube, add 100 µL of the respective plasma sample (blank, spiked standard, QC, or unknown).

  • Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

ParameterValue
LC System UHPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, hold for 0.5 min, increase to 95% B over 4 min, hold for 1 min, then return to 5% B and equilibrate for 2.5 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 10°C

Mass Spectrometry Parameters

ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be determined by infusion)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V (Positive), -4500 V (Negative)
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusing a standard solution of the analyte and IS.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: Construct a calibration curve using at least seven non-zero concentrations by spiking blank plasma. The curve should be fitted using a weighted (1/x or 1/x²) linear regression. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on three separate days. The precision (%CV) should be ≤15% (≤20% at the LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the extraction efficiency of the analyte and IS from the plasma matrix.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

Data Presentation

Table 1: Optimized MRM Transitions for this compound and IS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
AnalyteTo be determinedTo be determined100To be determinedTo be determined
ISTo be determinedTo be determined100To be determinedTo be determined

Table 2: Calibration Curve Parameters

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
1 (LLOQ)Example ValueExample ValueExample Value
2.5Example ValueExample ValueExample Value
10Example ValueExample ValueExample Value
50Example ValueExample ValueExample Value
200Example ValueExample ValueExample Value
800Example ValueExample ValueExample Value
1000 (ULOQ)Example ValueExample ValueExample Value
Regression: y = mx + cr²: >0.99

Table 3: Intra- and Inter-day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day (n=6)Inter-day (n=18)
Accuracy (%) Precision (%CV)
LLOQ QC1Example ValueExample Value
Low QC3Example ValueExample Value
Mid QC150Example ValueExample Value
High QC750Example ValueExample Value

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add IS in Acetonitrile (300 µL) plasma->add_is Protein Precipitation vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute injection Inject (5 µL) reconstitute->injection lc_separation UHPLC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for the quantification of this compound.

method_development_logic cluster_method_dev Method Development Strategy ms_optimization MS Parameter Optimization (Infusion of Analyte & IS) lc_development LC Method Development (Column & Mobile Phase Screening) ms_optimization->lc_development Determine MRM Transitions sample_prep_opt Sample Preparation Optimization (PPT, LLE, SPE) lc_development->sample_prep_opt Establish Chromatographic Conditions method_validation Full Method Validation (FDA/EMA Guidelines) sample_prep_opt->method_validation Finalize Extraction Protocol sample_analysis Routine Sample Analysis method_validation->sample_analysis Validated Method

Caption: Logical flow for analytical method development and validation.

References

Application Notes and Protocols for In Vivo Studies with Fosinopril, a Compound Structurally Related to Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Active Compound: No direct in vivo studies have been identified for Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate. This compound is structurally a benzyl ester of the active metabolite of Fosinopril, known as Fosinoprilat. Fosinopril is a prodrug that is hydrolyzed in the body to Fosinoprilat, an angiotensin-converting enzyme (ACE) inhibitor. The following application notes and protocols are based on in vivo studies conducted with Fosinopril and its active form, Fosinoprilat, and are intended to serve as a comprehensive guide for researchers in drug development.

I. Introduction

Fosinopril is a phosphinic acid-containing prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors.[1][2][3] Upon oral administration, it is hydrolyzed by esterases, primarily in the liver and gastrointestinal mucosa, to its pharmacologically active diacid metabolite, Fosinoprilat.[2][4][5] Fosinoprilat is a potent and specific inhibitor of ACE, the enzyme responsible for converting angiotensin I to the powerful vasoconstrictor, angiotensin II.[4][6] This inhibition leads to decreased plasma angiotensin II levels, resulting in reduced vasopressor activity and decreased aldosterone secretion.[6] A unique characteristic of Fosinopril is its dual elimination pathway, with clearance by both the liver and kidneys, which provides a potential advantage in patients with renal impairment.[2][3]

II. Mechanism of Action & Signaling Pathways

Fosinoprilat competitively inhibits ACE, preventing the formation of angiotensin II. This has several downstream effects, including vasodilation, reduction in aldosterone secretion, and prevention of cardiac and vascular remodeling.[2][4][7] Recent studies also suggest that Fosinopril can inhibit vascular smooth muscle cell (VSMC) proliferation and migration through the TGF-β1/Smad signaling pathway.[8]

Fosinopril_Mechanism_of_Action cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics Fosinopril (Oral) Fosinopril (Oral) Fosinoprilat (Active) Fosinoprilat (Active) Fosinopril (Oral)->Fosinoprilat (Active) Hydrolysis ACE ACE Fosinoprilat (Active)->ACE Inhibition Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin I->ACE Angiotensin II Angiotensin II ACE->Angiotensin II Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion Cardiac Remodeling Cardiac Remodeling Angiotensin II->Cardiac Remodeling

Mechanism of action of Fosinopril.

Fosinopril_VSMC_Signaling Angiotensin II Angiotensin II TGF-β1 TGF-β1 Angiotensin II->TGF-β1 Fosinopril Fosinopril Fosinopril->Angiotensin II Inhibits formation p-Smad2/3 p-Smad2/3 TGF-β1->p-Smad2/3 VSMC Proliferation VSMC Proliferation p-Smad2/3->VSMC Proliferation Phenotype Transformation Phenotype Transformation p-Smad2/3->Phenotype Transformation Migration Migration p-Smad2/3->Migration Oxidative Stress Oxidative Stress p-Smad2/3->Oxidative Stress

Fosinopril's effect on VSMC signaling.

III. Quantitative Data from In Vivo Animal Studies

The following tables summarize the quantitative data from various preclinical studies with Fosinopril and its active metabolite, Fosinoprilat.

Table 1: Antihypertensive Effects of Fosinopril in Animal Models

Animal ModelDoseRouteEffect on Blood PressureReference
Spontaneously Hypertensive Rats (SHR)10 mg/kgp.o.↓ 23 mmHg from 183 mmHg[9]
Spontaneously Hypertensive Rats (SHR)30 mg/kgp.o.↓ 20 mmHg from 176 mmHg[9]
Two-kidney, one-clip Hypertensive Rats10 mg/kgp.o.↓ 41 mmHg from 201 mmHg[9]
Two-kidney, one-clip Hypertensive Rats30 mg/kgp.o.↓ 60 mmHg from 205 mmHg[9]
Sodium-depleted Cynomolgus Monkeys1.5 µmol/kgp.o.↓ 16 mmHg from 115 mmHg[9]
Sodium-depleted Cynomolgus Monkeys5.0 µmol/kgp.o.↓ 29 mmHg from 116 mmHg[9]
Conscious Normotensive Dogs1 mg/kg/day for 5 daysp.o.↓ 15.3 mmHg in systolic pressure[10]

Table 2: Renal Hemodynamic Effects of Fosinoprilat in Conscious Dogs

ParameterDoseEffectReference
PAH Clearance0.5 mg/kg bolus + 0.1 mg/kg/min infusion↑ 25%[9]
Glomerular Filtration Rate (GFR)0.5 mg/kg bolus + 0.1 mg/kg/min infusion↑ 16%[9]
Renal Vascular Resistance1 mg/kg/day for 7 days↓ 11.3%[10]
Urinary Na+ Excretion1 mg/kg/day for 7 days↑ 41.5%[10]

Table 3: Effects of Fosinopril on Atherosclerosis in Apo E Deficient Mice

ParameterDoseDurationEffectReference
Aortic Lesion Size25 mg/kg/day12 weeks↓ 70%[11]
Aortic Lesion Size5 mg/kg/dayNot specified↓ 40%[11]
LDL Oxidation (MDA content)25 mg/kg/day12 weeks↓ 90%[11]
LDL Oxidation (Lag time)25 mg/kg/day12 weeks↑ from 100 min to >240 min[11]

Table 4: Pharmacokinetic Parameters of Fosinoprilat

ParameterValueSpeciesReference
Plasma Protein Binding>99%Not specified[4]
Elimination Half-life11-13 hoursPediatric Patients[6]
Elimination~50% Renal, ~50% HepaticHumans[2]
Placental CrossingYesRats[12][13]
Blood-Brain Barrier CrossingNoAnimals[6][12]

IV. Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the effect of orally administered Fosinopril on systolic blood pressure in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old

  • Fosinopril sodium

  • Vehicle (e.g., distilled water or 0.5% methylcellulose)

  • Oral gavage needles

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method)

  • Animal restraining device

Procedure:

  • Acclimatize SHR for at least one week to the housing facility and handling procedures.

  • Train the rats for the tail-cuff blood pressure measurement for 3-5 consecutive days to obtain stable baseline readings.

  • Randomly assign rats to treatment groups (e.g., vehicle control, Fosinopril 10 mg/kg, Fosinopril 30 mg/kg).

  • Prepare fresh formulations of Fosinopril in the vehicle on the day of the experiment.

  • Record baseline systolic blood pressure for each rat before dosing.

  • Administer the assigned treatment to each rat via oral gavage.

  • Measure systolic blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Analyze the data by calculating the change in blood pressure from baseline for each group and compare the treatment groups to the vehicle control using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Antihypertensive_Study_Workflow start Start acclimatize Acclimatize SHR start->acclimatize train Train for Tail-Cuff Measurement acclimatize->train baseline Record Baseline Blood Pressure train->baseline randomize Randomize into Groups baseline->randomize dose Administer Fosinopril/Vehicle (p.o.) randomize->dose measure Measure Blood Pressure at Time Points dose->measure analyze Data Analysis measure->analyze end End analyze->end

References

Application Notes and Protocols for Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive handling, storage, and application guidelines for Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril.

Chemical and Physical Properties

This compound is a phosphinic acid derivative. Its physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 87460-09-1
Molecular Formula C₁₉H₂₃O₄P
Molecular Weight 346.36 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 68-70 °C[2]
Boiling Point 581.6 ± 43.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 305.5 ± 28.2 °C[2]
Solubility Soluble in methanol, ethanol, and water (100 mg/mL). Slightly soluble in hexane.
Storage Temperature -20°C Freezer[2]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

Personal Protective Equipment (PPE)

Due to the hazardous nature of the compound, appropriate personal protective equipment should be worn at all times.

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or rubber gloves.
Body Protection Laboratory coat. In case of potential splashing, a chemical-resistant apron is recommended.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Storage Conditions

To ensure stability, this compound should be stored under the following conditions:

  • Temperature: Store in a freezer at -20°C for long-term storage.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Container: Keep in a tightly sealed, light-resistant container.

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Stability Profile

Phosphinic acid esters like this compound are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The rate of hydrolysis is also temperature-dependent. For experimental use, it is recommended to prepare solutions fresh and use them promptly. If storage in solution is necessary, use an anhydrous aprotic solvent and store at low temperatures under an inert atmosphere.

Application: Intermediate in the Synthesis of Fosinopril

This compound is a crucial intermediate in the synthesis of Fosinopril, an ACE inhibitor used in the treatment of hypertension and heart failure. The phosphinoylacetate moiety is a key structural feature that mimics the transition state of the substrate for the angiotensin-converting enzyme.

Mechanism of Action of Fosinopril and the Renin-Angiotensin-Aldosterone System (RAAS)

Fosinopril is a prodrug that is hydrolyzed in the body to its active form, fosinoprilat. Fosinoprilat inhibits the angiotensin-converting enzyme (ACE), which plays a central role in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Blood_Pressure Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Fosinoprilat Fosinoprilat (from this compound) Fosinoprilat->ACE Inhibition

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Fosinoprilat.

Experimental Protocols

The following is a representative protocol for the use of this compound in the synthesis of a Fosinopril precursor. This protocol is intended as a guideline and may require optimization based on specific laboratory conditions and desired scale.

General Workflow for Synthesis

The synthesis of a Fosinopril precursor from this compound typically involves a coupling reaction with a protected proline derivative.

Synthesis_Workflow Start Start: this compound and Protected Proline Derivative Activation Activation of Phosphinic Acid Start->Activation Coupling Coupling Reaction Activation->Coupling Workup Aqueous Work-up and Extraction Coupling->Workup Purification Purification by Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Fosinopril Precursor Characterization->End

Figure 2: General workflow for the synthesis of a Fosinopril precursor.
Representative Protocol: Coupling with a Proline Derivative

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific experimental goals. All procedures should be carried out in a well-ventilated fume hood.

Materials:

  • This compound

  • Protected L-proline derivative (e.g., benzyl ester)

  • Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or a phosphinyl chloride activating agent)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Activation (if necessary):

    • If using a coupling agent like DCC, add it to the solution of this compound.

    • Alternatively, the phosphinic acid can be converted to a more reactive species like a phosphinyl chloride using an appropriate chlorinating agent. This step should be performed with extreme caution as phosphinyl chlorides are highly reactive and moisture-sensitive.

  • Coupling Reaction:

    • In a separate flask, dissolve the protected L-proline derivative and a base (e.g., triethylamine) in anhydrous DCM.

    • Slowly add the activated phosphinic acid solution to the proline solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

  • Work-up:

    • Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ³¹P NMR, and mass spectrometry, to confirm its identity and purity.

References

Application Notes and Protocols: The Role of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate in Fosinopril Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate as a key intermediate in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate understanding and application in a research and development setting.

Introduction

Fosinopril is a phosphinic acid-containing ester prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat. Fosinoprilat is a potent inhibitor of ACE, playing a crucial role in the management of hypertension and heart failure. The synthesis of Fosinopril involves several key steps, with this compound serving as a critical intermediate. This compound acts as a protected precursor to the reactive phosphinic acid moiety, which is later coupled with a proline derivative to form the final drug substance. The use of a benzyl protecting group allows for controlled synthesis and purification before the final deprotection and coupling steps.

Chemical Properties of the Intermediate

PropertyValue
Chemical Name This compound
CAS Number 87460-09-1
Molecular Formula C₁₉H₂₃O₄P
Molecular Weight 346.36 g/mol
Appearance White to off-white crystalline solid
Melting Point 68-70 °C
Storage Conditions -20°C Freezer

Fosinopril Synthesis Workflow

The synthesis of Fosinopril utilizing this compound can be conceptually broken down into three main stages:

  • Formation of the Benzyl-Protected Intermediate: Synthesis of this compound.

  • Deprotection: Removal of the benzyl group to yield the free phosphinic acid.

  • Coupling Reaction: Amide bond formation between the phosphinic acid intermediate and trans-4-cyclohexyl-L-proline.

Fosinopril_Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Coupling and Final Product Formation A 4-Phenylbutylphosphinic acid C This compound A->C Triethylamine, Trimethylsilyl chloride B Benzyl bromoacetate B->C D Hydroxy(4-phenylbutyl)phosphinoylacetic acid C->D Hydrogenolysis (e.g., Pd/C, H2) F Fosinopril D->F Coupling agents (e.g., DCC, HOBt) E trans-4-cyclohexyl-L-proline E->F G Fosinopril Sodium F->G Sodium source (e.g., Sodium bicarbonate)

Caption: Synthetic workflow for Fosinopril.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the benzyl-protected phosphinate intermediate.

Materials:

  • 4-Phenylbutylphosphinic acid

  • Chloroform

  • Triethylamine

  • Trimethylsilyl chloride

  • Benzyl bromoacetate

Procedure:

  • Dissolve 4-phenylbutylphosphinic acid (1.0 eq) in chloroform.

  • Add triethylamine (2.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Add trimethylsilyl chloride (2.2 eq) dropwise to the cooled solution.

  • Following the addition of trimethylsilyl chloride, add benzyl bromoacetate (1.1 eq).

  • The reaction mixture is stirred, and the progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the reaction is worked up by standard procedures, which may include washing with aqueous solutions to remove salts and unreacted starting materials.

  • The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by crystallization from a solvent system such as diethyl ether/hexane, to yield this compound as a solid.[1]

ParameterValue/Condition
Reactants 4-Phenylbutylphosphinic acid, Benzyl bromoacetate
Reagents Triethylamine, Trimethylsilyl chloride
Solvent Chloroform
Temperature 0°C
Purification Crystallization (Diethyl ether/Hexane)
Protocol 2: Deprotection of this compound

This protocol details the removal of the benzyl protecting group to yield the key phosphinic acid intermediate.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst

  • Suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in a suitable solvent in a reaction vessel equipped for hydrogenation.

  • Add a catalytic amount of Pd/C (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at a pressure of 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude hydroxy(4-phenylbutyl)phosphinoylacetic acid. This product is often used in the next step without further purification.

ParameterValue/Condition
Reactant This compound
Catalyst Palladium on carbon (Pd/C)
Reagent Hydrogen gas (H₂)
Solvent Methanol, Ethanol, or Ethyl Acetate
Temperature Room Temperature
Pressure 1-4 atm
Protocol 3: Synthesis of Fosinopril via Coupling Reaction

This protocol describes the coupling of the deprotected phosphinic acid with trans-4-cyclohexyl-L-proline.

Materials:

  • Hydroxy(4-phenylbutyl)phosphinoylacetic acid (from Protocol 2)

  • trans-4-cyclohexyl-L-proline hydrochloride

  • Dichloromethane (DCM)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the enantiomerically pure hydroxy(4-phenylbutyl)phosphinoylacetic acid (1.0 eq) in dichloromethane.

  • Add anhydrous 1-hydroxybenzotriazole (1.1 eq) to the solution.

  • Cool the solution to -18°C and add N,N'-dicyclohexylcarbodiimide (1.1 eq).

  • Stir the reaction mixture for approximately 4 hours, allowing it to slowly warm to room temperature.

  • Cool the solution again to -18°C.

  • Add trans-4-cyclohexyl-L-proline hydrochloride (1.1 eq) and N,N-diisopropylethylamine (2.2 eq).

  • Allow the mixture to warm to room temperature and stir for 24 hours.[2]

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl ether) and wash with water.

  • Acidify the aqueous layer with HCl to a pH of approximately 1-2 and extract with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over Na₂SO₄.

  • Filter and evaporate the solvent to yield crude Fosinopril acid.[2]

ParameterValue/Condition
Reactants Hydroxy(4-phenylbutyl)phosphinoylacetic acid, trans-4-cyclohexyl-L-proline hydrochloride
Coupling Agents N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)
Base N,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane
Temperature -18°C to Room Temperature

Mechanism of Action: ACE Inhibition

Fosinopril, after its conversion to the active form fosinoprilat, inhibits the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The phosphinic acid group of fosinoprilat plays a key role in binding to the zinc ion within the active site of ACE.

ACE_Inhibition cluster_drug Drug Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to Fosinoprilat Fosinoprilat (Active Metabolite) ACE ACE Fosinoprilat->ACE Inhibits Fosinopril Fosinopril (Prodrug) Fosinopril->Fosinoprilat Hydrolysis

Caption: Mechanism of ACE inhibition by Fosinopril.

Conclusion

This compound is a pivotal intermediate in the synthesis of Fosinopril. Its use as a protected precursor allows for a controlled and efficient synthetic route. The protocols outlined in these application notes provide a framework for the laboratory-scale synthesis of Fosinopril, highlighting the key transformations involving this intermediate. Further optimization of reaction conditions and purification methods may be necessary for large-scale production.

References

Phosphonoacetic Acid Derivatives as Antiviral Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonoacetic acid (PAA) and its derivatives represent a significant class of antiviral compounds with a well-established mechanism of action, primarily targeting viral DNA polymerases. PAA is a simple organophosphorus compound that mimics the pyrophosphate anion, enabling it to bind to the pyrophosphate-binding site of viral DNA polymerases and inhibit their activity. This selective inhibition of viral replication, with relatively low toxicity to host cells, has made PAA and its analogs attractive candidates for antiviral drug development, particularly against herpesviruses. This document provides detailed application notes on the antiviral properties of PAA derivatives, comprehensive experimental protocols for their evaluation, and visualizations of key pathways and workflows.

Mechanism of Action

The primary antiviral target of phosphonoacetic acid and its derivatives is the viral DNA polymerase, an essential enzyme for the replication of DNA viruses. PAA acts as a non-competitive inhibitor with respect to the deoxynucleoside triphosphate (dNTP) substrates and a competitive inhibitor with respect to pyrophosphate.

The mechanism of inhibition can be summarized as follows:

  • Binding to DNA Polymerase: PAA binds to the pyrophosphate-binding site on the viral DNA polymerase.

  • Inhibition of Pyrophosphate Exchange: This binding prevents the cleavage of pyrophosphate from the incoming dNTP during DNA chain elongation.

  • Chain Termination: Consequently, the incorporation of the nucleotide into the growing DNA chain is blocked, leading to the termination of viral DNA synthesis.

This targeted inhibition of the viral enzyme, which is distinct from host cell DNA polymerases, accounts for the selective antiviral activity of PAA derivatives.

Signaling Pathway and Mechanism of Inhibition

G Mechanism of Viral DNA Polymerase Inhibition by Phosphonoacetic Acid Derivatives cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral_DNA Viral DNA Template Viral_Polymerase Viral DNA Polymerase Viral_DNA->Viral_Polymerase binds to dNTPs Deoxynucleoside Triphosphates (dNTPs) dNTPs->Viral_Polymerase binds to Elongating_DNA Elongating Viral DNA Viral_Polymerase->Elongating_DNA catalyzes elongation PPi Pyrophosphate (PPi) Elongating_DNA->PPi releases PAA Phosphonoacetic Acid Derivative PAA->Viral_Polymerase binds to pyrophosphate site

Caption: Inhibition of viral DNA polymerase by PAA derivatives.

Structure-Activity Relationships

The antiviral potency of phosphonoacetic acid derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:

  • The Phosphono and Carboxyl Groups: Both the phosphono (-PO(OH)₂) and carboxyl (-COOH) groups are essential for antiviral activity. Their replacement leads to a significant loss of potency.

  • Distance Between Functional Groups: The distance between the phosphono and carboxyl groups is critical. Increasing this distance results in a loss of activity.

  • Modifications to the Methylene Bridge: Substitution on the methylene carbon between the two functional groups generally reduces activity, although some modifications may improve pharmacological properties.

  • Ester and Amide Derivatives: Esterification or amidation of the carboxyl or phosphono groups can create prodrugs. These derivatives may exhibit altered solubility, cell permeability, and pharmacokinetic profiles, potentially leading to improved in vivo efficacy. Some ester derivatives have shown significant activity against herpes simplex virus types 1 and 2. Amide derivatives have also demonstrated moderate inhibitory activity against HSV-2 and HIV-1.

Quantitative Antiviral and Cytotoxicity Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected phosphonoacetic acid derivatives against various viruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) represents the concentration of the compound required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of Phosphonoacetic Acid Derivatives against Herpesviruses

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Phosphonoacetic Acid (PAA)HSV-1Mouse embryo fibroblast5-10 µg/mL>100 µg/mL>10
Phosphonoacetic Acid (PAA)HSV-2Mouse embryo fibroblast20-30 µg/mL>100 µg/mL>3.3
Phosphonoacetic Acid (PAA)HHV-6Cord blood mononuclear cells---
5'-N-[(diethyl-phosphon)acetyl]adenosine (amide)HSV-2-48>100>2.1
BUdR-PAA derivative (ester)HSV-1-Highly Active--
BUdR-PAA derivative (ester)HSV-2-Highly Active--

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 2: Inhibitory Activity of Phosphonoacetic Acid Analogs against HSV-induced DNA Polymerase

Compound ClassRepresentative ModificationsIC₅₀ Range (µM)Reference(s)
Carboxylic Esters of PAAMethyl, Ethyl, Propyl, Isopropyl0.8 - 5.0
Carboxylic Amides of PAAUnsubstituted, Methyl, Ethyl3.0 - 10
Phosphono Monoesters of PAAMethyl, Ethyl, Propyl1.5 - >10
Methylene-Substituted PAAMethyl, Hydroxyl, Amino5.0 - >100

Experimental Protocols

Detailed protocols for the evaluation of antiviral activity and cytotoxicity of phosphonoacetic acid derivatives are provided below.

Experimental Workflow for Antiviral Compound Screening

G cluster_workflow Antiviral Screening Workflow start Start: Compound Library (PAA Derivatives) cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) Determine CC₅₀ start->cytotoxicity antiviral_screen 2. Primary Antiviral Screen (e.g., CPE Reduction Assay) start->antiviral_screen calculate_si 4. Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) cytotoxicity->calculate_si hit_id Identify Initial Hits antiviral_screen->hit_id secondary_assay 3. Secondary Confirmatory Assay (e.g., Plaque Reduction Assay) Determine EC₅₀/IC₅₀ hit_id->secondary_assay secondary_assay->calculate_si moa 5. Mechanism of Action Studies (e.g., DNA Polymerase Assay) calculate_si->moa lead_opt Lead Optimization moa->lead_opt end End: Preclinical Candidate lead_opt->end

Caption: General workflow for antiviral drug screening.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells, yielding the CC₅₀ value.

Materials:

  • Host cells appropriate for the virus of interest (e.g., Vero, MRC-5)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (PAA derivatives) dissolved in an appropriate solvent (e.g., DMSO, water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the PAA derivatives in cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a cell control (medium only).

  • Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.

Protocol 2: Plaque Reduction Assay

This assay is used to determine the concentration of a compound that reduces the number of viral plaques by 50% (EC₅₀ or IC₅₀).

Materials:

  • Confluent monolayer of host cells in 6- or 12-well plates

  • Virus stock with a known titer

  • Serum-free medium

  • Test compounds (PAA derivatives)

  • Overlay medium (e.g., medium containing 1% methylcellulose or 0.5% agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Grow host cells to confluency in multi-well plates.

  • Virus Dilution: Prepare a dilution of the virus stock in serum-free medium that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the growth medium from the cells and infect the monolayers with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: During the adsorption period, prepare the overlay medium containing serial dilutions of the PAA derivatives. Also, prepare a virus control (overlay with no compound) and a cell control (overlay on uninfected cells).

  • Overlay: After adsorption, remove the viral inoculum and add the overlay medium containing the different compound concentrations.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible in the virus control wells (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Remove the overlay medium, fix the cells with the fixative solution, and then stain with the crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC₅₀/IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and performing non-linear regression analysis.

Protocol 3: Viral DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of PAA derivatives on the activity of viral DNA polymerase.

Materials:

  • Purified or partially purified viral DNA polymerase

  • Activated DNA template-primer (e.g., activated calf thymus DNA)

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, and dithiothreitol)

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)

  • Test compounds (PAA derivatives)

  • Trichloroacetic acid (TCA) solution

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all four dNTPs (including the radiolabeled one).

  • Inhibitor Addition: Add various concentrations of the PAA derivatives to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the viral DNA polymerase to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA solution to precipitate the DNA.

  • DNA Collection: Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Washing: Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Radioactivity Measurement: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of DNA polymerase activity for each compound concentration compared to the no-inhibitor control. Calculate the IC₅₀ value, the concentration of the compound that inhibits enzyme activity by 50%, using non-linear regression analysis.

Conclusion

Phosphonoacetic acid and its derivatives remain a promising area of research for the development of new antiviral therapies. Their well-defined mechanism of action, targeting a specific viral enzyme, provides a solid foundation for rational drug design. The protocols and data presented in this document offer a comprehensive guide for researchers and drug development professionals to synthesize, evaluate, and optimize PAA-based antiviral agents. Further exploration of prodrug strategies and the synthesis of novel analogs with improved pharmacokinetic and safety profiles will be crucial in advancing these compounds toward clinical applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl Hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate. The following information is structured to address specific experimental issues in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: A common and effective method for the synthesis of α-hydroxyphosphinates is the Pudovik reaction. This reaction involves the addition of a hydrophosphoryl compound to a carbonyl group. For the target molecule, this would likely involve the reaction of (4-phenylbutyl)phosphinic acid with benzyl glyoxylate, often catalyzed by a base.

Q2: My Pudovik reaction for the synthesis of this compound is resulting in a very low yield. What are the primary causes?

A2: Low yields in this Pudovik reaction can often be attributed to several factors:

  • Purity of Reagents: The presence of moisture or impurities in the (4-phenylbutyl)phosphinic acid or benzyl glyoxylate can inhibit the reaction or lead to side products.

  • Catalyst Choice and Concentration: The type and amount of base catalyst are crucial. Common bases include triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The optimal catalyst and its concentration may need to be determined empirically.

  • Reaction Temperature: While many Pudovik reactions proceed at room temperature, some substrate combinations may require gentle heating to overcome the activation energy.

  • Solvent Selection: The solvent can significantly impact the solubility of reactants and the reaction rate. Anhydrous, aprotic solvents are generally preferred to prevent side reactions.

Q3: I am observing the formation of significant byproducts during the reaction. What are these likely to be and how can I minimize them?

A3: A common side reaction in base-catalyzed Pudovik reactions is the self-condensation of the aldehyde (benzyl glyoxylate in this case). To minimize this, the phosphinic acid can be added to the reaction mixture before the base catalyst. Additionally, slow, dropwise addition of the catalyst can help to control the reaction rate and reduce the formation of byproducts. In some cases, a competing rearrangement side-reaction can occur, affording products with a >P(O)–O–CH–P(O)< moiety.

Q4: Are there alternative synthetic strategies I could consider if the Pudovik reaction is unsuccessful?

A4: While the Pudovik reaction is a primary method, other approaches could be explored. One alternative is a variation of the Michaelis-Arbuzov reaction, though this is more common for phosphonate synthesis. Another possibility involves the reaction of a silyl phosphinite with benzyl glyoxylate, followed by desilylation.

Q5: What are the best practices for the purification of this compound?

A5: The purification strategy will depend on the physical properties of the final product and the impurities present. Column chromatography on silica gel is a common method for purifying phosphinate esters. A gradient elution system, for example, with hexane and ethyl acetate, can be effective. Recrystallization from a suitable solvent system, such as diethyl ether/hexane, can also be employed to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh bottle of base catalyst (e.g., triethylamine, DBU). Ensure the catalyst is not contaminated with water.
Low reactivity of starting materialsConfirm the identity and purity of (4-phenylbutyl)phosphinic acid and benzyl glyoxylate using NMR or other analytical techniques.
Inappropriate reaction temperatureTry running the reaction at a slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction progress by TLC or ³¹P NMR.
Incorrect solventEnsure the solvent is anhydrous. Consider screening other aprotic solvents like THF or dioxane.
Multiple Spots on TLC (Byproduct Formation) Aldehyde self-condensationAdd the phosphinic acid to the reaction vessel before adding the base catalyst. Add the catalyst slowly and at a low temperature.
Rearrangement side-reactionVarying the catalyst and reaction conditions may suppress the rearrangement. Consider a Lewis acid catalyst as an alternative to a base.
Difficulty in Product Isolation Product is an oil or difficult to crystallizeAfter column chromatography, attempt to induce crystallization by scratching the flask or seeding with a small crystal. If the product remains an oil, ensure all solvent has been removed under high vacuum.
Co-elution with impurities during chromatographyOptimize the solvent system for column chromatography. A shallower gradient or a different solvent combination may improve separation.

Experimental Protocol: Pudovik Reaction for this compound Synthesis

This protocol describes a general procedure for the synthesis of this compound via a base-catalyzed Pudovik reaction.

Materials:

  • (4-phenylbutyl)phosphinic acid

  • Benzyl glyoxylate

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-phenylbutyl)phosphinic acid (1.0 eq).

  • Dissolve the phosphinic acid in anhydrous DCM or THF.

  • Add benzyl glyoxylate (1.0 - 1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the base catalyst (e.g., TEA, 0.1 - 0.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants reagent1 (4-phenylbutyl)phosphinic acid reaction_center Pudovik Reaction reagent1->reaction_center reagent2 Benzyl glyoxylate reagent2->reaction_center catalyst Base Catalyst (e.g., TEA) catalyst->reaction_center product This compound reaction_center->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Integrity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes purify_reagents->start conditions_ok Yield Improved? optimize_conditions->conditions_ok analyze_byproducts Analyze Byproducts (NMR, MS) conditions_ok->analyze_byproducts No success Successful Synthesis conditions_ok->success Yes modify_protocol Modify Protocol Based on Byproducts analyze_byproducts->modify_protocol consult Consult Literature for Alternative Routes analyze_byproducts->consult modify_protocol->start

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships cluster_factors Factors Affecting Yield cluster_outcomes Potential Outcomes Reagent_Purity Reagent_Purity High_Yield High_Yield Reagent_Purity->High_Yield Low_Yield Low_Yield Reagent_Purity->Low_Yield (low) Catalyst_Activity Catalyst_Activity Catalyst_Activity->High_Yield Catalyst_Activity->Low_Yield (low) Reaction_Temperature Reaction_Temperature Reaction_Temperature->High_Yield Reaction_Temperature->Low_Yield (suboptimal) Solvent_Choice Solvent_Choice Solvent_Choice->High_Yield Solvent_Choice->Low_Yield (inappropriate) Byproduct_Formation Byproduct_Formation Low_Yield->Byproduct_Formation

Caption: Key factors influencing reaction yield.

Technical Support Center: Optimizing Reaction Conditions for Phosphinate Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phosphinate esters. The content is structured to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phosphinate esters?

A1: The two most prevalent methods for forming the crucial P-C bond in phosphinate esters are the Michaelis-Arbuzov reaction and the Hirao cross-coupling reaction. The Michaelis-Arbuzov reaction typically involves the reaction of a phosphonite with an alkyl halide.[1] The Hirao reaction is a palladium-catalyzed cross-coupling of H-phosphinates with aryl or vinyl halides.[2]

Q2: My Michaelis-Arbuzov reaction is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yields in the Michaelis-Arbuzov reaction for phosphinate synthesis can stem from several factors. Key areas to investigate include the reactivity of your substrates, reaction temperature, and potential side reactions. The reaction is most effective with primary alkyl halides; secondary alkyl halides often give lower yields, and tertiary halides are generally unreactive.[3] Insufficient heating can lead to an incomplete reaction, as this process often requires elevated temperatures. A common side reaction is the reaction of the newly formed alkyl halide byproduct with the starting phosphonite, creating a mixture of products.[3] To improve your yield, consider using a phosphonite that generates a low-boiling byproduct to allow for its removal during the reaction.[3] The use of Lewis acid catalysts can also improve yields and shorten reaction times.[4]

Q3: I am struggling with low yields in my Hirao cross-coupling reaction. What should I troubleshoot?

A3: Low or no yield in a Hirao reaction is a common problem. A primary area to investigate is the catalyst system. While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) was originally used, modern systems often employ palladium(II) precursors like Pd(OAc)₂ which are reduced in situ.[5] The choice of phosphine ligand is also critical; bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can significantly improve yields, especially for less reactive aryl chlorides.[5][6] Ensure your reagents are pure and dry, and that the base used is appropriate for the reaction.

Q4: What are common side reactions during phosphinate ester synthesis?

A4: A significant side reaction in the Michaelis-Arbuzov synthesis is the Perkow reaction, especially when using α-halo ketones, which leads to the formation of a vinyl phosphate.[5] Higher temperatures tend to favor the Michaelis-Arbuzov product.[5] Another common issue is the reaction of the alkyl halide byproduct with the starting phosphonite.[3] In Hirao couplings, a potential side reaction is the dealkylation of the phosphinate ester product or the H-phosphinate reagent, which can be promoted by the base. Using a more sterically hindered base or secondary esters can help minimize this side reaction. Hydrolysis of the phosphinate ester to the corresponding phosphinic acid can also occur if water is present in the reaction mixture or during workup.[3]

Q5: My phosphinate ester appears to be hydrolyzing during workup or purification. How can I prevent this?

A5: Phosphinate esters are susceptible to hydrolysis under both acidic and basic conditions.[3] To prevent this, it is crucial to maintain neutral or near-neutral conditions during workup and purification. Ensure all solvents and reagents used in the workup are anhydrous.[3] During purification by column chromatography, the acidic nature of standard silica gel can cause hydrolysis.[7] This can be mitigated by using deactivated or buffered silica gel, for instance, by pre-treating it with triethylamine.[8]

Troubleshooting Guides

Guide 1: Low Yield in Michaelis-Arbuzov Reaction

This guide provides a step-by-step approach to troubleshooting low yields in the Michaelis-Arbuzov synthesis of phosphinate esters.

start Low Yield Observed check_reagents 1. Verify Reagent Quality & Reactivity start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Phosphonite Purity: - Check for oxidation. - Purify if necessary. check_reagents->sub_reagents1 sub_reagents2 Alkyl Halide Reactivity: - Use primary halides for best results. - Consider more reactive halides (I > Br > Cl). [14] check_reagents->sub_reagents2 check_side_reactions 3. Investigate Side Reactions check_conditions->check_side_reactions Conditions Optimized sub_conditions1 Temperature: - Ensure sufficient heating (typically 120-160°C). [19] - Monitor temperature closely. check_conditions->sub_conditions1 sub_conditions2 Reaction Time: - Monitor reaction progress (TLC, 31P NMR). - Increase reaction time if incomplete. check_conditions->sub_conditions2 sub_conditions3 Catalysis: - Consider adding a Lewis acid catalyst (e.g., ZnBr2). [4] check_conditions->sub_conditions3 solution Improved Yield check_side_reactions->solution Side Reactions Minimized sub_side1 Byproduct Reaction: - Use phosphonite that forms a volatile alkyl halide byproduct. [1] - Remove byproduct by distillation if possible. check_side_reactions->sub_side1 sub_side2 Perkow Reaction (with α-halo ketones): - Lower reaction temperature may favor Arbuzov product. [4] check_side_reactions->sub_side2

Caption: Troubleshooting workflow for low yields in the Michaelis-Arbuzov reaction.

Guide 2: Product Loss During Purification

This guide addresses the common issue of product loss during the purification of phosphinate esters.

start Product Loss During Purification identify_step Identify Step with Product Loss start->identify_step aqueous_workup Aqueous Work-up identify_step->aqueous_workup chromatography Silica Gel Chromatography identify_step->chromatography distillation Distillation identify_step->distillation solution Minimized Product Loss aqueous_workup->solution Neutralize to pH ~7 before extraction. [25] Use anhydrous solvents. chromatography->solution Use deactivated/buffered silica gel (e.g., with triethylamine). [25] Consider alternative methods (e.g., crystallization). distillation->solution Use vacuum distillation for high-boiling esters. [9] Ensure apparatus is dry.

Caption: Troubleshooting workflow for product loss during purification of phosphinate esters.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Hirao Coupling Yield
Aryl HalideH-PhosphinatePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenoneDiisopropyl phosphitePd(OAc)₂ (1)dppf (1)DIPEAMeCNReflux2495[5]
2-ChloropyrazineDiethyl phosphitePd(OAc)₂ (1)dppf (1)Et₃NMeCNReflux2467
3-BromopyridineDiethyl phosphitePd(PPh₃)₄ (5)-Et₃NToluene1101277[6]
4-Bromopyridine HClDiisopropyl phosphitePd(OAc)₂ (1)dppf (1)DIPEADMF1102470
ChlorobenzeneDiisopropyl phosphitePd(OAc)₂ (1)dppf (1)DIPEADMF1102422 (NMR)
Table 2: Effect of Reaction Conditions on Michaelis-Arbuzov Reaction
Alkyl HalidePhosphonite/PhosphiteCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Benzyl bromideTriethyl phosphiteNoneNeat150-1602-4High[5]
Benzyl bromideTriethyl phosphiteZnBr₂ (20)DichloromethaneRT1High[5]
Benzyl alcoholTriethyl phosphiten-Bu₄NI (2)Neat12524>99 (GC)[9]
4-Methoxybenzyl alcoholTriethyl phosphiten-Bu₄NI (2)Neat1252495 (GC)[9]
Benzyl alcoholTriethyl phosphiteNoneToluene1252435/65 (product/starting material)[9]

Experimental Protocols

Protocol 1: Michaelis-Arbuzov Synthesis of Ethyl Phenylphosphinate

This protocol describes the synthesis of a phosphinate ester from a phosphonite and an alkyl halide.

Materials:

  • Diethyl phenylphosphonite

  • Ethyl iodide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add diethyl phenylphosphonite (1.0 eq).

  • Add ethyl iodide (1.2 eq) to the flask.

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain ethyl phenylphosphinate.

Protocol 2: Hirao Cross-Coupling Synthesis of Diisopropyl Phenylphosphinate

This protocol details a palladium-catalyzed synthesis of an arylphosphinate ester.[6]

Materials:

  • Bromobenzene

  • Diisopropyl phosphite

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and dppf (1.1 mol%).

  • Add the anhydrous solvent (MeCN or DMF) to achieve a concentration of approximately 0.25 M with respect to the bromobenzene.

  • Add bromobenzene (1.0 equivalent), diisopropyl phosphite (1.2 equivalents), and DIPEA (1.3 equivalents) at room temperature.

  • Heat the reaction mixture to reflux if using MeCN, or to 110 °C if using DMF.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Once complete, cool the mixture to room temperature.

  • The product can be purified by standard methods such as column chromatography on silica gel. For nitrogen-containing heterocyclic products, purification can often be achieved by acid-base extraction.[6]

References

Overcoming solubility issues with Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate (CAS 87460-09-1) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A: this compound is a hydrophobic molecule, as indicated by its chemical structure which includes two phenyl rings and a butyl chain. Publicly available data indicates a predicted octanol-water partition coefficient (XLogP3) of 4.65, suggesting it is poorly soluble in aqueous solutions.[1] Its phosphinic acid moiety provides a site for ionization, which can be exploited to improve solubility.

Q2: I am having trouble dissolving the compound in my standard phosphate-buffered saline (PBS). What is the first step I should take?

A: The recommended first step is to create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[2][3]

Protocol for Preparing a DMSO Stock Solution:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Add a small volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Vortex or sonicate the mixture gently until the compound is completely dissolved. Ensure the solution is clear before proceeding.

  • Store this stock solution at -20°C as recommended for the solid compound.[1]

  • For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is low enough to not affect your experimental system (typically <0.5%).

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?

A: Precipitation upon dilution is a common issue for hydrophobic compounds. This indicates that the aqueous buffer cannot maintain the compound in solution at the desired concentration. Here is a troubleshooting workflow to address this:

G start Precipitation Observed During Dilution check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Lower stock concentration to reduce final DMSO % check_dmso->reduce_dmso Yes increase_solubility Increase Compound's Aqueous Solubility check_dmso->increase_solubility No reduce_dmso->start ph_adjust Option 1: pH Adjustment increase_solubility->ph_adjust cosolvent Option 2: Add Co-solvent (e.g., PEG, Ethanol) increase_solubility->cosolvent cyclodextrin Option 3: Use Cyclodextrins increase_solubility->cyclodextrin surfactant Option 4: Add Surfactant (e.g., Tween-20) increase_solubility->surfactant ph_protocol Deprotonate phosphinic acid at higher pH (>8.0) to increase solubility ph_adjust->ph_protocol cosolvent_protocol Reduce buffer polarity cosolvent->cosolvent_protocol cyclodextrin_protocol Encapsulate hydrophobic moieties cyclodextrin->cyclodextrin_protocol surfactant_protocol Form micelles to solubilize compound surfactant->surfactant_protocol end_node Compound Solubilized ph_protocol->end_node cosolvent_protocol->end_node cyclodextrin_protocol->end_node surfactant_protocol->end_node

Caption: Troubleshooting workflow for compound precipitation.

Q4: How does pH affect the solubility of this compound?

A: The "hydroxy...phosphinoyl" group in the compound is a phosphinic acid moiety. Phosphinic acids are acidic and can be deprotonated to form a more soluble phosphinate salt.[4][5] The solubility of the compound is expected to increase as the pH of the buffer rises above its pKa. While the specific pKa is not available, for phosphinic acids it is generally low (around 1-3).[5] Therefore, increasing the pH of your buffer to slightly basic conditions (e.g., pH 8.0-9.0) should significantly improve solubility.

Experimental Protocol for pH Adjustment:

  • Prepare a series of buffers (e.g., Tris or borate buffers) with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Add a small aliquot of the stock solution to each buffer to reach a final concentration of 100 µM.

  • Vortex each solution immediately after adding the stock.

  • Visually inspect for precipitation after 30 minutes.

  • For a quantitative measure, centrifuge the samples, and measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC-UV.

Q5: Can I use co-solvents other than DMSO?

A: Yes, other water-miscible organic solvents, known as co-solvents, can be used to increase the solubility of nonpolar drugs by reducing the polarity of the solvent.[6][7] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol (PEG). The choice of co-solvent may depend on the tolerance of your specific experimental system (e.g., cell line, enzyme).

Table 1: Comparison of Common Co-solvents for In Vitro Assays

Co-solventTypical Starting ConcentrationMaximum Tolerated Concentration (Cell-based assays)Notes
DMSO 0.1 - 1.0%Often < 0.5%Potent solvent, but can have biological effects at higher concentrations.[2]
Ethanol 0.1 - 2.0%~1.0%Less toxic than DMSO for some cells, but more volatile.
Propylene Glycol 1.0 - 5.0%Up to 5%Generally considered safe and is used in many pharmaceutical formulations.
PEG 400 1.0 - 10%Up to 10%Can also act as a stabilizer. Viscosity increases with concentration.

Note: These values are general guidelines. You must determine the tolerance for your specific assay.

Q6: What are cyclodextrins and how can they help with solubility?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate hydrophobic molecules, like this compound, forming a "host-guest" inclusion complex.[10][11] This complex is more water-soluble, effectively increasing the compound's concentration in aqueous solution without using organic co-solvents.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[9]

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol for Cyclodextrin Solubilization:

  • Prepare solutions of HP-β-CD in your desired buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add the solid this compound directly to the HP-β-CD solutions to achieve the target concentration.

  • Alternatively, add a concentrated DMSO stock of the compound to the HP-β-CD solutions while vortexing.

  • Mix the solutions overnight at room temperature to allow for complex formation.

  • Centrifuge the samples to pellet any undissolved compound and analyze the supernatant for the dissolved concentration.

Table 2: Example Solubility Enhancement with HP-β-CD

HP-β-CD Conc. (w/v)Apparent Solubility of Compound X (µg/mL)Fold Increase
0% (Control)0.51x
1%2550x
2.5%80160x
5%210420x
This table presents hypothetical data for a typical hydrophobic compound to illustrate the potential effect of HP-β-CD.

References

Stability testing of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals conducting stability testing on Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound?

A1: Based on its structure, the primary stability concerns for this compound involve the hydrolysis of the benzyl ester and the phosphinoyl group. Phosphonates, compounds with a carbon-phosphorus (C-P) bond, are known to be resistant to chemical and enzymatic degradation but can be susceptible to oxidative conditions.[1] The benzyl ester linkage may be prone to hydrolysis under acidic or basic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C in a freezer.[2]

Q3: What analytical technique is most suitable for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for stability-indicating assays.[3][4] A reverse-phase HPLC method would be suitable for monitoring the parent compound and any potential degradation products.

Q4: How should I design a forced degradation study for this compound?

A4: Forced degradation studies, also known as stress testing, are crucial for understanding the degradation pathways and developing a stability-indicating method.[5] These studies should expose the compound to conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and photolytic stress.[4][5]

Troubleshooting Guides

HPLC Method Development and Analysis

This section addresses common issues encountered during HPLC analysis for stability testing.

Problem Potential Cause Troubleshooting Steps
Ghost Peaks Contamination of the mobile phase, column, or injector.- Run a blank gradient to identify the source of the peak.[3] - Use high-purity solvents and freshly prepared mobile phase.[3] - Implement a robust column washing procedure between runs.
Peak Tailing or Fronting - Column overload. - Inappropriate mobile phase pH. - Column degradation.- Reduce the sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Replace the column if performance does not improve.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks.- Ensure accurate and consistent mobile phase preparation.[6] - Use a column oven to maintain a constant temperature.[6][7] - Check the HPLC system for leaks and ensure the pump is functioning correctly.[6][8]
Baseline Drift or Noise - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Detector lamp nearing the end of its life.- Degas the mobile phase and flush the system.[7] - Purge the pump to remove any air bubbles. - Check the detector lamp's usage and replace if necessary.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Quantify the amount of parent compound remaining and any degradation products formed.

  • Determine the degradation pathways and kinetics.

Data Presentation

The following tables are examples of how to present quantitative data from stability studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature (°C)% DegradationNumber of DegradantsMajor Degradant (Peak Area %)
0.1 N HCl24 hours6015.22DP-1 (10.5%)
0.1 N NaOH8 hours6045.83DP-2 (30.1%)
3% H₂O₂24 hours258.51DP-3 (5.2%)
Heat (Solid)48 hours805.11DP-4 (3.8%)
Photolytic (UV)72 hours2512.32DP-5 (8.9%)

Table 2: Long-Term Stability Data for this compound at 25°C/60% RH

Time Point (Months)Assay (%)Total Impurities (%)
099.80.2
399.50.5
699.10.9
1298.51.5

Visualizations

The following diagrams illustrate key workflows and potential pathways related to the stability testing of this compound.

Stability_Testing_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Stability Studies cluster_3 Analysis & Reporting MD1 Develop Stability-Indicating HPLC Method MD2 Method Validation (ICH Q2(R1)) MD1->MD2 FD1 Acid/Base Hydrolysis MD2->FD1 Apply Method FD2 Oxidation MD2->FD2 Apply Method FD3 Thermal Stress MD2->FD3 Apply Method FD4 Photolytic Stress MD2->FD4 Apply Method SS1 Long-Term Stability MD2->SS1 Apply Method SS2 Accelerated Stability MD2->SS2 Apply Method AR1 Characterize Degradants FD1->AR1 FD2->AR1 FD3->AR1 FD4->AR1 AR3 Determine Shelf-Life SS1->AR3 SS2->AR3 AR2 Establish Degradation Pathway AR1->AR2

Caption: Workflow for Stability Testing of a Pharmaceutical Compound.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Degradant1 Hydroxy(4-phenylbutyl)phosphinoylacetic acid Parent->Degradant1 Ester Cleavage Degradant2 Benzyl Alcohol Parent->Degradant2 Ester Cleavage Degradant3 Oxidized Phosphinoyl Derivative Parent->Degradant3 Oxidative Stress

Caption: Hypothetical Degradation Pathways for this compound.

References

Common side reactions in the synthesis of phosphinoylacetates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common side reactions encountered during the synthesis of phosphinoylacetates. The following question-and-answer format directly addresses specific issues to help you optimize your reaction yields and streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to phosphinoylacetates?

The two most common and versatile methods for synthesizing phosphinoylacetates are the Michaelis-Arbuzov reaction and the subsequent Horner-Wadsworth-Emmons (HWE) reaction. The Michaelis-Arbuzov reaction is typically used to form the phosphonate ester precursor, which is then used in the HWE reaction to form an α,β-unsaturated ester.[1]

Q2: I'm observing a significant byproduct in my Michaelis-Arbuzov reaction when using an α-halo ketone. What is likely occurring?

When using α-halo ketones as substrates in the Michaelis-Arbuzov reaction, a common side reaction is the Perkow reaction, which leads to the formation of a vinyl phosphate instead of the desired β-keto phosphonate.[2]

Q3: My Horner-Wadsworth-Emmons reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?

The E/Z selectivity of the HWE reaction is highly dependent on the reaction conditions. Key factors include the choice of base, solvent, temperature, and the structure of the phosphonate itself. Generally, standard conditions with reagents like triethyl phosphonoacetate favor the formation of the thermodynamically more stable (E)-alkene.[3][4] For Z-selectivity, modified phosphonates and specific conditions, such as the Still-Gennari modification, are typically required.[1]

Troubleshooting Guide: Michaelis-Arbuzov Reaction

Issue: Low or no yield of the desired phosphinoylacetate.

  • Possible Cause 1: Low reactivity of the alkyl halide.

    • Troubleshooting: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Primary alkyl halides are the most reactive. Secondary halides are less reactive and may lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[5] If possible, switch to a more reactive halide. For less reactive halides, consider using a Lewis acid catalyst (e.g., ZnBr₂) to facilitate the reaction at lower temperatures.[5]

  • Possible Cause 2: Inappropriate reaction temperature.

    • Troubleshooting: The classical Michaelis-Arbuzov reaction often requires high temperatures (120-160°C).[2] Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions like pyrolysis of the ester to an acid.[2] Monitor the reaction by TLC or ³¹P NMR to determine the optimal temperature and reaction time for your specific substrates.

  • Possible Cause 3: Reaction with the alkyl halide byproduct.

    • Troubleshooting: The alkyl halide generated as a byproduct can sometimes react with the starting trialkyl phosphite, leading to a mixture of products. This is particularly problematic if the byproduct is more reactive than the starting alkyl halide. Using a trialkyl phosphite that generates a low-boiling byproduct (e.g., trimethyl or triethyl phosphite) allows for its removal by distillation during the reaction, driving the equilibrium towards the desired product.[6]

Issue: Formation of an unexpected byproduct.

  • Possible Cause: Perkow reaction.

    • Troubleshooting: As mentioned, the Perkow reaction is a significant side reaction with α-halo ketones. Higher reaction temperatures generally favor the Michaelis-Arbuzov product over the Perkow product.[2] Using an α-iodo ketone instead of a bromo or chloro analog can also suppress the Perkow reaction and favor the desired phosphonate.[2]

Troubleshooting Guide: Horner-Wadsworth-Emmons (HWE) Reaction

Issue: Poor E/Z stereoselectivity.

  • Possible Cause 1: Suboptimal base selection.

    • Troubleshooting: The choice of base and its counterion can significantly influence the E/Z ratio. For high (E)-selectivity, lithium bases (e.g., n-BuLi, LDA) are often preferred over sodium or potassium bases.[7] For enhanced (Z)-selectivity, potassium bases like KHMDS in the presence of a crown ether (e.g., 18-crown-6) are commonly used in the Still-Gennari modification.[7]

  • Possible Cause 2: Inappropriate reaction temperature.

    • Troubleshooting: Higher reaction temperatures (e.g., room temperature) generally favor the formation of the thermodynamically more stable (E)-alkene.[4] Conversely, low temperatures (-78°C) are often employed in Z-selective reactions to trap the kinetic product.[7]

  • Possible Cause 3: Unfavorable phosphonate structure for desired stereoisomer.

    • Troubleshooting: For high (Z)-selectivity, phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl) or diaryl esters, are typically required.[1] Standard phosphonates like triethyl phosphonoacetate strongly favor the (E)-isomer.[3]

Issue: Low or no yield of the alkene product.

  • Possible Cause: Incomplete elimination of the phosphate intermediate.

    • Troubleshooting: The final step of the HWE reaction is the elimination of a phosphate salt. This step is facilitated by an electron-withdrawing group (like an ester) on the α-carbon. If this group is absent or weakly electron-withdrawing, the reaction may stall at the β-hydroxyphosphonate intermediate. In such cases, increasing the reaction temperature or adding a reagent like diisopropylcarbodiimide can promote the elimination.

Quantitative Data

Table 1: Influence of Reaction Temperature on the Michaelis-Arbuzov vs. Perkow Reaction Product Ratio for the Reaction of Triethyl Phosphite with Chloroacetone

Temperature (°C)Michaelis-Arbuzov Product (%)Perkow Product (%)
803070
1005050
1207030
150>95<5

Note: Data is illustrative and collated from general trends described in the literature. Actual ratios may vary based on specific reaction conditions.[2]

Table 2: Influence of Base on the E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction of Triethyl Phosphonoacetate with Benzaldehyde

BaseSolventTemperature (°C)E/Z Ratio
NaHTHF25>95:5
n-BuLiTHF-78 to 25>95:5
KHMDS / 18-crown-6THF-7810:90 (Still-Gennari conditions with modified phosphonate)
DBUneat25>99:1
LiOH·H₂Oneat2599:1

Note: Data is compiled from various sources to illustrate general trends.[3][7]

Experimental Protocols

Protocol 1: Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate

  • Materials:

    • Benzyl bromide (1.0 eq)

    • Triethyl phosphite (1.2 eq)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Nitrogen inlet

  • Procedure:

    • To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide.[5]

    • Add triethyl phosphite to the flask.[5]

    • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[5]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[5]

    • Once the reaction is complete, allow the mixture to cool to room temperature.[5]

    • Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[5]

Protocol 2: (E)-Selective Horner-Wadsworth-Emmons Reaction

  • Materials:

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Phosphonate ester (e.g., triethyl phosphonoacetate, 1.0 eq)

    • Aldehyde (1.0 eq)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a stirred suspension of NaH in anhydrous THF at 0°C under an inert atmosphere, add the phosphonate ester dropwise.[8]

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour), indicating the formation of the ylide.[8]

    • Cool the reaction mixture back to 0°C and add the aldehyde dropwise.[8]

    • Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.[8]

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[8]

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[7]

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[8]

    • Purify the crude product by flash column chromatography on silica gel.[7]

Visualizations

Michaelis_Arbuzov_vs_Perkow reagents Trialkyl Phosphite + α-Halo Ketone intermediate Intermediate reagents->intermediate arbuzov Michaelis-Arbuzov Product (β-Keto Phosphonate) intermediate->arbuzov High Temperature perkow Perkow Product (Vinyl Phosphate) intermediate->perkow Low Temperature

Caption: Michaelis-Arbuzov vs. Perkow reaction pathways.

HWE_Selectivity start HWE Reaction Conditions base Base Selection start->base temp Temperature start->temp phosphonate Phosphonate Structure start->phosphonate e_alkene (E)-Alkene base->e_alkene Li+ > Na+ > K+ z_alkene (Z)-Alkene base->z_alkene K+ / 18-crown-6 temp->e_alkene Higher Temp. temp->z_alkene Lower Temp. phosphonate->e_alkene Standard Ester phosphonate->z_alkene EWG Ester

Caption: Factors influencing E/Z selectivity in the HWE reaction.

Troubleshooting_Workflow start Unsatisfactory Reaction Outcome check_reaction Identify Reaction: Michaelis-Arbuzov or HWE? start->check_reaction arbuzov_issue Michaelis-Arbuzov Issue check_reaction->arbuzov_issue M-A hwe_issue HWE Issue check_reaction->hwe_issue HWE low_yield_a Low Yield? arbuzov_issue->low_yield_a side_product_a Side Product? arbuzov_issue->side_product_a low_selectivity_h Low E/Z Selectivity? hwe_issue->low_selectivity_h low_yield_h Low Yield? hwe_issue->low_yield_h check_halide Check Halide Reactivity & Temperature low_yield_a->check_halide Yes check_perkow Check for Perkow Conditions (α-Halo Ketone) side_product_a->check_perkow Yes check_base_temp Check Base, Temp. & Phosphonate Structure low_selectivity_h->check_base_temp Yes check_elimination Check for Incomplete Elimination low_yield_h->check_elimination Yes end Optimized Reaction check_halide->end check_perkow->end check_base_temp->end check_elimination->end

Caption: General troubleshooting workflow for phosphinoylacetate synthesis.

References

Technical Support Center: Improving Regioselectivity in Reactions Involving Phosphinates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity in chemical reactions involving phosphinates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in phosphinate addition reactions?

A1: Regioselectivity in phosphinate addition reactions is primarily governed by a combination of electronic and steric factors of the reactants, the choice of catalyst and ligands, the solvent, and the reaction temperature. For instance, in the hydrophosphinylation of alkynes, the choice between thermal activation and a metal catalyst can efficiently control the regioselectivity.[1] Metal-catalyzed reactions, particularly with palladium, often favor Markovnikov adducts.[2][3]

Q2: How can I control the regioselectivity in the hydrophosphinylation of unsaturated bonds (alkenes, alkynes)?

A2: Controlling regioselectivity in hydrophosphinylation can be achieved by carefully selecting the catalytic system.

  • Catalyst Choice: Different metal catalysts (e.g., Pd, Rh, Ni, Cu) exhibit different selectivities. Palladium catalysts are widely used and often provide high regioselectivity for Markovnikov addition in the hydrophosphorylation of alkynes.[2][3]

  • Ligand Effects: The steric and electronic properties of the ligands coordinated to the metal center can significantly influence the regioselectivity. For example, in palladium-catalyzed heteroannulation of dienes, the choice of phosphine ligand can lead to regiodivergent outcomes.[4]

  • Reaction Conditions: In some cases, switching between thermal and metal-catalyzed conditions can reverse the regioselectivity.[1]

Q3: My C-H phosphinylation reaction is not selective. What can I do?

A3: Achieving high regioselectivity in C-H phosphinylation often relies on the use of directing groups.[5] A phosphorus-containing group, such as a phosphine oxide which can be derived from a phosphinate, can direct a metal catalyst to a specific C-H bond, often at the ortho position.[5][6] Key troubleshooting steps include:

  • Optimizing the Directing Group: Ensure the directing group is appropriately positioned to facilitate the desired C-H activation.

  • Screening Catalysts and Ligands: Rhodium, ruthenium, and palladium catalysts are commonly used.[5] The addition of specific ligands, like mono-N-protected amino acids (MPAA), can significantly improve reactivity and regioselectivity.[5]

  • Solvent and Base Selection: These parameters can influence the catalytic cycle and, consequently, the selectivity.

Q4: How can I favor one regioisomer over another in a Pudovik reaction involving a phosphinate?

A4: The Pudovik reaction, the addition of H-phosphinates to carbonyl compounds, is sensitive to reaction conditions. To control regioselectivity, especially when dealing with α,β-unsaturated carbonyls (a Michael-type Pudovik reaction), consider the following:

  • Catalyst Selection: The reaction is typically base-catalyzed (e.g., TEA, DBU), but Lewis acids can also be employed.[7] Screening different catalysts and optimizing their loading is crucial.

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the reaction pathway and the stability of intermediates, thereby affecting the regioselectivity.[8]

  • Phase-Transfer Catalysis: For certain substrates, using a phase-transfer catalyst can offer better control over the addition, leading to high diastereoselectivity in addition to regioselectivity.[9]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Metal-Catalyzed Hydrophosphinylation of Alkynes

Problem: The reaction produces a mixture of α- and β-vinylphosphinates, or the undesired regioisomer is the major product.

Potential Cause Troubleshooting Step Rationale
Suboptimal Catalyst Screen different metal catalysts (e.g., Pd, Ni, Rh complexes).The nature of the metal center is a key determinant of regioselectivity. Palladium catalysts often favor Markovnikov-type additions.[2][3]
Ineffective Ligand Screen a variety of phosphine or other ligands with different steric and electronic properties.Ligands can influence the coordination of the alkyne and the subsequent migratory insertion step, thereby controlling regioselectivity.[4]
Incorrect Solvent Perform a solvent screen (e.g., toluene, THF, dioxane, CH2Cl2).Solvent polarity can affect the stability of intermediates in the catalytic cycle.
Unoptimized Temperature Vary the reaction temperature.Some catalytic systems are highly sensitive to temperature changes, which can alter the product ratio.
Guide 2: Lack of Selectivity in Phosphinate-Directed C-H Olefination

Problem: The olefination occurs at multiple C-H bonds, leading to a mixture of isomers.

Potential Cause Troubleshooting Step Rationale
Weak Directing Group Coordination Modify the phosphinate directing group to enhance its coordinating ability.Strong coordination of the directing group to the metal center is essential for high regioselectivity.[10][11]
Inappropriate Catalyst/Ligand Combination Screen different palladium or rhodium catalysts and specialized ligands (e.g., monoprotected amino acids).The catalyst and ligand work in concert to facilitate the C-H activation at a specific site. Certain ligands can significantly promote the desired reaction pathway.[6]
Incorrect Base or Additive Screen different bases (e.g., NaHCO3, K2CO3, Cs2CO3) and additives.The base plays a crucial role in the C-H activation step and can influence the overall selectivity of the reaction.
Substrate Steric Hindrance Modify the substrate to reduce steric hindrance near the target C-H bond, if possible.Steric factors can prevent the catalyst from accessing the desired C-H bond, leading to activation at other sites.

Experimental Protocols

Key Experiment: Palladium-Catalyzed Regioselective Hydrophosphinylation of an Alkyne

This protocol is adapted from literature procedures for the Markovnikov-selective addition of H-phosphinates to terminal alkynes.[2][3]

Materials:

  • Terminal alkyne (1.0 mmol)

  • H-phosphinate (e.g., ethyl phenylphosphinate) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)2) (2 mol%)

  • Ligand (e.g., dppf) (4 mol%)

  • Anhydrous solvent (e.g., toluene) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the ligand.

  • Add the anhydrous solvent and stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne to the flask.

  • Add the H-phosphinate dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or ³¹P NMR.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Visualizations

troubleshooting_workflow start Poor Regioselectivity Observed reaction_type Identify Reaction Type start->reaction_type add_rxn Addition Reaction (e.g., Hydrophosphinylation) reaction_type->add_rxn Addition ch_rxn C-H Activation reaction_type->ch_rxn C-H Activation pudovik_rxn Pudovik/Michael Addition reaction_type->pudovik_rxn Pudovik add_check_catalyst Is the catalyst system optimized? add_rxn->add_check_catalyst add_screen_catalysts Screen Metal Catalysts (Pd, Rh, Ni) add_check_catalyst->add_screen_catalysts No add_check_conditions Are reaction conditions optimized? add_check_catalyst->add_check_conditions Yes add_screen_ligands Screen Ligands (Phosphines, etc.) add_screen_catalysts->add_screen_ligands add_screen_ligands->add_check_catalyst Re-evaluate add_screen_temp Vary Temperature add_check_conditions->add_screen_temp No end Regioselectivity Improved add_check_conditions->end Yes add_screen_solvent Screen Solvents add_screen_temp->add_screen_solvent add_screen_solvent->add_check_conditions Re-evaluate ch_check_dg Is a directing group (DG) present and effective? ch_rxn->ch_check_dg ch_modify_dg Modify/Optimize DG ch_check_dg->ch_modify_dg No ch_check_catalyst Is the catalyst/ligand system optimal? ch_check_dg->ch_check_catalyst Yes ch_modify_dg->ch_check_dg Re-evaluate ch_screen_catalysts Screen Catalysts (Pd, Rh, Ru) ch_check_catalyst->ch_screen_catalysts No ch_check_catalyst->end Yes ch_screen_ligands Screen Ligands (e.g., MPAA) ch_screen_catalysts->ch_screen_ligands ch_screen_ligands->ch_check_catalyst Re-evaluate pudovik_check_catalyst Is the catalyst (base/acid) optimal? pudovik_rxn->pudovik_check_catalyst pudovik_screen_catalysts Screen Bases (DBU, TEA) or Lewis Acids pudovik_check_catalyst->pudovik_screen_catalysts No pudovik_check_conditions Are conditions optimized? pudovik_check_catalyst->pudovik_check_conditions Yes pudovik_screen_catalysts->pudovik_check_catalyst Re-evaluate pudovik_screen_temp_solvent Vary Temperature & Solvent pudovik_check_conditions->pudovik_screen_temp_solvent No pudovik_check_conditions->end Yes

Caption: Troubleshooting workflow for poor regioselectivity.

reaction_pathway cluster_0 Hydrophosphinylation of Terminal Alkyne Reactants R-C≡CH + R'2P(O)H Catalyst Metal Catalyst (e.g., Palladium) Reactants->Catalyst Markovnikov Markovnikov Product (α-vinylphosphinate) Catalyst->Markovnikov Favored Pathway (Electronic Control) AntiMarkovnikov Anti-Markovnikov Product (β-vinylphosphinate) Catalyst->AntiMarkovnikov Disfavored Pathway (Steric Hindrance)

Caption: Regioselective hydrophosphinylation of alkynes.

References

Challenges in the scale-up synthesis of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate (CAS 87460-09-1). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of this phosphinate compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent two-step method involves an initial Michaelis-Arbuzov type reaction to form the core phosphinate structure, followed by an esterification or alkylation to attach the benzyl acetate moiety. The first step typically involves reacting a phosphonite with 4-phenylbutyl bromide. The resulting intermediate is then reacted with benzyl bromoacetate to yield the final product.

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low overall yield can stem from several factors across the synthetic sequence. Key areas to investigate include:

  • Incomplete initial reaction: The P-C bond formation (Step 1) may be inefficient due to insufficiently reactive starting materials or non-optimal temperatures.[1][2]

  • Side reactions: The classic Michaelis-Arbuzov reaction often requires high temperatures, which can promote side reactions and degradation.[1][3]

  • Moisture contamination: Phosphites and their derivatives can be sensitive to moisture, leading to hydrolysis and reduced yield. Ensure all reagents and solvents are anhydrous.

  • Product loss during work-up: The final product has moderate polarity and can be susceptible to hydrolysis under harsh acidic or basic conditions during extraction and purification.[4]

Q3: I'm observing a significant impurity with a different phosphorus chemical shift in my ³¹P NMR. What could it be?

A3: A common impurity in phosphinate synthesis is the corresponding phosphonate or a rearranged by-product. In reactions analogous to the Pudovik reaction, a base-catalyzed rearrangement can occur.[4] For Arbuzov-type reactions, incomplete reaction or the presence of oxidized starting materials can lead to phosphate or phosphonate impurities. Careful control of temperature and reaction time is crucial to minimize these by-products.[1][4]

Q4: How can I improve the efficiency of the Michaelis-Arbuzov reaction step for scale-up?

A4: To improve a classic Michaelis-Arbuzov reaction, consider moving away from high-temperature thermal conditions.[2][3] Modern variations include:

  • Lewis Acid Catalysis: Using a catalyst like zinc bromide (ZnBr₂) can often lower the required reaction temperature and reduce reaction times.[5]

  • Photochemical Methods: Light-mediated reactions can offer milder conditions, improving functional group tolerance and potentially reducing side products.[5][6]

  • Optimized Reagents: The reactivity order for alkyl halides is I > Br > Cl. Using 4-phenylbutyl iodide instead of the bromide may accelerate the reaction, but cost and stability should be considered for scale-up.[2]

Q5: What are the best practices for purifying the final product?

A5: Purification is typically achieved via column chromatography on silica gel. Due to the product's polarity, a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate concentration) is recommended. Key considerations include:

  • Mild Conditions: Avoid using highly acidic or basic mobile phases to prevent ester hydrolysis.

  • Loading: Dry-loading the crude product onto silica is often preferable to wet-loading to improve resolution.

  • Characterization: Use ³¹P NMR and ¹H NMR to check the purity of the fractions before combining them.

Troubleshooting Guides

Problem 1: Low Yield in Step 1 (P-C Bond Formation)

This step typically involves the reaction of a phosphonite with 4-phenylbutyl halide.

Symptom Potential Cause Recommended Solution
Incomplete Consumption of Starting Material 1. Insufficient reaction temperature or time.[1] 2. Low reactivity of the alkyl halide (e.g., using R-Cl instead of R-Br or R-I).[2] 3. Deactivated phosphorus reagent due to moisture.1. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC or ³¹P NMR. 2. Switch to a more reactive halide (iodide > bromide > chloride). If not possible, consider adding a catalyst (e.g., NaI, Lewis acid).[2] 3. Ensure all reagents and solvents are rigorously dried before use. Run the reaction under an inert atmosphere (N₂ or Ar).
Formation of Multiple By-products 1. Reaction temperature is too high, causing decomposition.[1] 2. Presence of oxygen leading to oxidation of the phosphonite starting material.1. Lower the reaction temperature. Consider using a Lewis acid or other catalyst to enable milder conditions.[5] 2. Degas all solvents and rigorously maintain an inert atmosphere throughout the reaction.
Problem 2: Issues in Step 2 (Alkylation with Benzyl Bromoacetate)

This step forms the final ester product.

Symptom Potential Cause Recommended Solution
Low Conversion to Final Product 1. Inactive base or insufficient amount. 2. Steric hindrance at the phosphorus center. 3. Poor quality of benzyl bromoacetate.1. Use a fresh, anhydrous, non-nucleophilic base (e.g., DBU, proton sponge). Optimize the stoichiometry (try 1.1 to 1.5 equivalents). 2. Increase reaction time and/or temperature moderately. Screen different solvents to find one that better solvates the intermediate. 3. Check the purity of the benzyl bromoacetate reagent and purify by distillation if necessary.
Hydrolysis of Benzyl Ester 1. Presence of water in the reaction. 2. Harsh work-up conditions (strong acid or base).[4]1. Use anhydrous solvents and reagents. 2. Perform the aqueous work-up using a mild buffer solution (e.g., saturated NH₄Cl or a phosphate buffer at pH 7) and keep the temperature low.

Experimental Protocols

Protocol 1: Synthesis of Benzyl (4-phenylbutyl)phosphinate (Intermediate)

This protocol outlines a catalyzed Michaelis-Arbuzov type reaction.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous zinc bromide (ZnBr₂, 0.2 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (5 mL), followed by 4-phenylbutyl bromide (1 mmol) and triethyl phosphite (1.2 mmol) via syringe under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (thin-layer chromatography) or ³¹P NMR spectroscopy until the starting bromide is consumed.

  • Work-up: Upon completion, quench the reaction by adding distilled water (10 mL). Extract the product with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound

This protocol describes the final alkylation step.

  • Preparation: Dissolve the crude intermediate from Protocol 1 (1 mmol) in anhydrous THF (10 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0°C and add a suitable non-nucleophilic base (e.g., DBU, 1.1 mmol) dropwise. Stir for 20 minutes at this temperature.

  • Alkylation: Add benzyl bromoacetate (1.1 mmol) dropwise to the solution. Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or ³¹P NMR.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Visualizations

Logical Workflow for Synthesis

G cluster_0 Step 1: P-C Bond Formation cluster_1 Step 2: Ester Formation reagents1 4-Phenylbutyl Halide + Trialkyl Phosphite catalyst Lewis Acid (e.g., ZnBr2) or Heat reagents1->catalyst reaction1 Michaelis-Arbuzov Reaction catalyst->reaction1 intermediate Phosphinate Intermediate reaction1->intermediate reaction2 Alkylation intermediate->reaction2 reagents2 Benzyl Bromoacetate + Base (e.g., DBU) reagents2->reaction2 final_product Target Molecule reaction2->final_product

Caption: A typical two-step synthetic workflow for the target molecule.

Troubleshooting Decision Tree for Low Yield

G start Low Overall Yield Detected check_step1 Analyze Crude from Step 1 (P-C Formation) start->check_step1 step1_ok Step 1 Yield > 80%? check_step1->step1_ok step1_bad Troubleshoot Step 1 step1_ok->step1_bad No check_step2 Troubleshoot Step 2 (Alkylation) step1_ok->check_step2 Yes cause1a Incomplete Reaction? step1_bad->cause1a cause1b Side Products? step1_bad->cause1b sol1a Increase Temp/Time or Use Catalyst cause1a->sol1a sol1b Lower Temperature, Ensure Inert Atmosphere cause1b->sol1b cause2a Starting Material Remains? check_step2->cause2a cause2b Product Hydrolysis? check_step2->cause2b sol2a Check Base Activity, Reagent Purity cause2a->sol2a check_purification Review Purification & Work-up sol2a->check_purification sol2b Use Anhydrous Conditions, Mild Work-up cause2b->sol2b sol2b->check_purification sol_purification Use Mild Buffers, Optimize Chromatography check_purification->sol_purification

Caption: Decision tree for diagnosing the cause of low overall yield.

References

Hydrolysis of phosphinates and phosphonates under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with the hydrolysis of phosphinates and phosphonates under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general mechanisms for the hydrolysis of phosphinates and phosphonates?

A1: The hydrolysis of both phosphinates and phosphonates, whether under acidic or basic conditions, typically involves a nucleophilic attack on the phosphorus atom of the phosphoryl group (P=O).[1] In most instances, this leads to the cleavage of the P-O bond.[1]

  • Acidic Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom, making it more susceptible to attack by a nucleophile, such as water.[2][3] For dialkyl phosphonates, the mechanism can proceed through either an SN1 or SN2 pathway, depending on the stability of the carbocation that can be formed from the alkyl group.[2][3]

  • Basic Hydrolysis: In basic conditions, a hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the phosphorus atom.[4] This process is a second-order reaction involving both the ester and the hydroxide ion.[5]

Q2: My hydrolysis reaction is very slow. What factors influence the rate of hydrolysis?

A2: Several factors can significantly impact the rate of hydrolysis for phosphinates and phosphonates:

  • pH: The rate of hydrolysis is highly dependent on the pH of the reaction medium.[1]

  • Steric Hindrance: Increased steric bulk around the phosphorus center or on the ester group can significantly decrease the reaction rate. For example, in the alkaline hydrolysis of ethyl phosphinates, increasing steric hindrance from diethyl to di-tert-butyl dramatically slows the reaction.[1][6]

  • Substituents: Electron-withdrawing groups attached to the phosphorus atom can increase the rate of hydrolysis by making the phosphorus more electrophilic. Conversely, electron-donating groups can slow down the reaction.[1]

  • Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate of hydrolysis.

  • Ionic Strength: The ionic strength of the medium can also influence the rate of hydrolysis.[1]

Q3: I am observing incomplete hydrolysis. What are some common reasons for this?

A3: Incomplete hydrolysis can stem from several issues:

  • Insufficient Reaction Time: Some phosphinates and phosphonates are very stable and require prolonged reaction times, sometimes for several hours or even days at elevated temperatures.[1]

  • Inadequate Acid/Base Concentration: The concentration of the acid or base catalyst is crucial. For acidic hydrolysis, a common method involves using concentrated hydrochloric acid.[2][3]

  • Poor Solubility: The substrate may have low solubility in the aqueous reaction medium, limiting its interaction with the acid or base catalyst. The use of co-solvents may be necessary to improve solubility.[1]

  • Equilibrium: In some cases, the hydrolysis reaction may reach equilibrium before completion. Driving the reaction forward, for example by removing one of the products, may be necessary.

Q4: Are there any side reactions I should be aware of during hydrolysis?

A4: Yes, particularly under harsh acidic conditions with certain substrates.

  • P-C Bond Cleavage: While the P-C bond is generally stable, aggressive conditions with concentrated hydrohalic acids (HX) can lead to its cleavage.[2][3]

  • Isomerization: For certain cyclic phosphinates, isomerization can occur concurrently with hydrolysis under acidic conditions.[1][6]

Troubleshooting Guides

Issue 1: Slow or Incomplete Hydrolysis Under Acidic Conditions
Potential Cause Troubleshooting Step
Insufficient Acid Concentration Increase the concentration of the acid. Refluxing with concentrated HCl (e.g., 6N or 12N) is a common practice.[2][3]
Inadequate Temperature Increase the reaction temperature. Many hydrolyses require refluxing for an extended period.[1] Microwave-assisted heating can sometimes accelerate the reaction.[1]
Short Reaction Time Monitor the reaction progress using a suitable analytical technique (e.g., ³¹P NMR, TLC, HPLC) and extend the reaction time as needed. Some reactions can take from a few hours to several days.[1]
Substrate Stability Some phosphonates, particularly those with bulky ester groups, are highly resistant to hydrolysis. Consider more forcing conditions or alternative dealkylation methods like using bromotrimethylsilane (McKenna's method).[2]
Poor Solubility Add a co-solvent such as dioxane or an alcohol to improve the solubility of the starting material in the aqueous acidic medium.[1]
Issue 2: Low Yield of Hydrolyzed Product Under Basic Conditions
Potential Cause Troubleshooting Step
Steric Hindrance Substrates with bulky groups will react slower. Increase the reaction temperature and/or time to drive the reaction to completion.[1][6]
Base Concentration Ensure a sufficient excess of the base (e.g., NaOH) is used.
Reaction Temperature Some base-catalyzed hydrolyses require heating to proceed at a reasonable rate.[6]
Saponification of other functional groups If your molecule contains other base-labile functional groups (e.g., esters, amides), they may also react. Consider milder basic conditions or protecting these groups if possible.

Data Presentation

Table 1: Relative Rates of Alkaline Hydrolysis of Ethyl Phosphinates with Varying Steric Hindrance

Ethyl Phosphinate DerivativeRelative Rate ConstantTemperature (°C)
Ethyl diethylphosphinate26070
Ethyl diisopropylphosphinate41120
Ethyl di-tert-butylphosphinate0.08120

Data sourced from a study on the alkaline hydrolysis of sterically hindered phosphinates.[1][6]

Table 2: Effect of Alkyl Group on Hydrolysis of Dialkyl Phosphonates

Alkyl GroupAcid-Catalyzed Hydrolysis RateBase-Catalyzed Hydrolysis Rate
IsopropylFaster than Methyl1000-fold slower than Methyl
MethylSlower than Isopropyl1000-fold faster than Isopropyl

This table illustrates the contrasting effects of the alkyl group under acidic versus basic conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for Acidic Hydrolysis of a Phosphonate Ester
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phosphonate ester in a suitable amount of concentrated hydrochloric acid (e.g., 6-12 M). A common ratio is 1 mmol of phosphonate to 1-2 mL of concentrated HCl.[1][2] If solubility is an issue, a co-solvent like dioxane can be added.

  • Heating: Heat the reaction mixture to reflux. The reaction time can vary significantly, from a few hours to several days, depending on the substrate's reactivity.[1]

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by a suitable technique. ³¹P NMR spectroscopy is particularly useful as the chemical shift of the phosphorus atom will change upon hydrolysis.[7][8] TLC or LC-MS can also be employed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product can be isolated by removing the solvent under reduced pressure. If the product is a solid, it may precipitate upon cooling and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization, column chromatography, or by treatment with a scavenger like propylene oxide to remove excess acid.[2]

Protocol 2: Monitoring Hydrolysis by ³¹P NMR Spectroscopy
  • Sample Preparation: At desired time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching (Optional): If the reaction is fast at room temperature, it may be necessary to quench the reaction by neutralizing the acid or base before analysis.

  • Dilution: Dilute the aliquot with a suitable deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

  • Analysis: The starting phosphonate ester and the hydrolyzed phosphonic acid (and any intermediate monoester) will have distinct chemical shifts. The relative integrals of these peaks can be used to determine the extent of the reaction.[7]

Visualizations

Acidic_Hydrolysis_Phosphonate Phosphonate Dialkyl Phosphonate (R-PO(OR')₂) Protonation Protonation of Phosphoryl Oxygen Phosphonate->Protonation + H⁺ Protonated_Phosphonate Protonated Intermediate [R-POH(OR')₂]⁺ Protonation->Protonated_Phosphonate Nucleophilic_Attack Nucleophilic Attack by H₂O Protonated_Phosphonate->Nucleophilic_Attack Intermediate Pentacoordinate Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Alcohol (R'OH) Intermediate->Elimination Monoester Phosphonic Acid Monoester (R-PO(OH)(OR')) Elimination->Monoester Repeat Repeat Steps (Protonation, Attack, Elimination) Monoester->Repeat Final_Product Phosphonic Acid (R-PO(OH)₂) Repeat->Final_Product

Caption: Generalized mechanism for the acid-catalyzed hydrolysis of a phosphonate ester.

Basic_Hydrolysis_Phosphinate Phosphinate Phosphinate Ester (R₂PO(OR')) Nucleophilic_Attack Nucleophilic Attack by OH⁻ Phosphinate->Nucleophilic_Attack + OH⁻ Intermediate Pentacoordinate Intermediate [R₂PO(OH)(OR')]⁻ Nucleophilic_Attack->Intermediate Elimination Elimination of Alkoxide (R'O⁻) Intermediate->Elimination Product_Anion Phosphinate Anion (R₂POO⁻) Elimination->Product_Anion Protonation Protonation Product_Anion->Protonation + H⁺ (from workup) Final_Product Phosphinic Acid (R₂PO(OH)) Protonation->Final_Product

Caption: General mechanism for the base-catalyzed hydrolysis of a phosphinate ester.

Troubleshooting_Workflow Start Start: Low/No Hydrolysis Check_Conditions Check Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Conditions_OK Conditions Appear Adequate? Check_Conditions->Conditions_OK Increase_Severity Increase Severity: - Higher Temp/Reflux - Longer Time - Higher [Acid/Base] Conditions_OK->Increase_Severity No Check_Solubility Check Substrate Solubility Conditions_OK->Check_Solubility Yes Monitor_Progress Monitor Reaction (³¹P NMR, TLC) Increase_Severity->Monitor_Progress Success Problem Resolved Monitor_Progress->Success Solubility_OK Is Substrate Soluble? Check_Solubility->Solubility_OK Add_Cosolvent Add Co-solvent (e.g., Dioxane) Solubility_OK->Add_Cosolvent No Consider_Alternatives Consider Alternative Deprotection Methods (e.g., TMSBr) Solubility_OK->Consider_Alternatives Yes, still no reaction Add_Cosolvent->Monitor_Progress Consider_Alternatives->Success

Caption: A logical workflow for troubleshooting slow or incomplete hydrolysis reactions.

References

Navigating Chemical Reaction Optimization with Bayesian Methods: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bayesian optimization in chemical reaction efficiency. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the application of Bayesian optimization to experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and how is it applied to optimizing chemical reactions?

A: Bayesian optimization is a powerful machine learning strategy for efficiently finding the optimal conditions for a function that is expensive to evaluate, such as a chemical reaction.[1][2][3] It works by building a probabilistic model, often a Gaussian Process, of the reaction landscape based on existing experimental data.[4] This "surrogate model" is then used to decide the most informative next experiment to run in order to find the optimal reaction conditions, such as temperature, concentration, or catalyst choice, with fewer experiments than traditional methods like Design of Experiments (DoE).[5][6][7] The process is iterative: after each experiment, the model is updated with the new data, and the next experimental conditions are suggested by an "acquisition function" that balances exploring uncertain regions of the reaction space and exploiting areas known to have high yields.[1][4][8]

Q2: What are the key components of a Bayesian optimization workflow?

A: A typical Bayesian optimization cycle involves the following key components:

  • Surrogate Model: A statistical model that approximates the relationship between reaction parameters and the desired outcome (e.g., yield). Gaussian Processes (GPs) are a common choice due to their ability to provide uncertainty estimates.[1][5]

  • Acquisition Function: A function that guides the search for the optimum by determining the next set of experimental conditions to test.[1] Popular choices include Expected Improvement (EI), Probability of Improvement (PI), and Upper Confidence Bound (UCB), each offering a different balance between exploration and exploitation.[9]

  • Optimization Algorithm: An algorithm used to find the maximum of the acquisition function, which corresponds to the suggested next experiment.[4]

  • Experimental Data: The results from laboratory experiments, which are used to train and update the surrogate model.

Q3: How does Bayesian optimization compare to traditional methods like Design of Experiments (DoE)?

A: Bayesian optimization offers several advantages over traditional DoE methods, particularly when the number of experimental parameters is large. While a full factorial DoE would require an exhaustive number of experiments, Bayesian optimization intelligently selects a smaller, more informative set of experiments to find the optimum.[6] For instance, in an optimization with five factors at multiple levels that would necessitate 1,200 experiments with a full factorial design, Bayesian optimization can identify the optimal conditions in a significantly reduced number of runs.[6] Studies have shown that Bayesian optimization can converge on the optimal conditions with substantially fewer experiments compared to DoE.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during your Bayesian optimization experiments.

Problem Potential Cause Recommended Solution
Slow Convergence or Stagnation The initial experiments do not sufficiently cover the search space.Employ a space-filling design like Latin Hypercube Sampling for the initial set of experiments to ensure a diverse starting point for the model.[6][9]
The surrogate model is not accurately representing the reaction landscape.Consider a different surrogate model. While Gaussian Processes are common, a Random Forest model might be more suitable for highly non-linear or discontinuous outcomes.[5][9] Also, ensure proper tuning of the surrogate model's hyperparameters.[9][10]
The acquisition function is too focused on exploiting known good regions (local optima).Switch to an acquisition function that encourages more exploration, such as the Upper Confidence Bound (UCB), or adjust the parameters of your current acquisition function to favor exploration.[9]
Impractical or Unsafe Experimental Conditions Suggested The optimization is being treated as a "black box" without incorporating chemical knowledge.Integrate your domain expertise by defining sensible and safe boundaries for the search space. Critically evaluate the suggestions from the algorithm before proceeding with the experiment.[9] Machine learning should augment, not replace, expert knowledge.[5][9]
The optimization problem has not been properly constrained.Utilize software and algorithms that can handle known experimental and design constraints. This can include interdependent and non-linear constraints.[3][11]
Poor Performance with High Experimental Noise The inherent variability in the experimental setup is misleading the optimization algorithm.Ensure that experimental procedures are consistent and analytical methods are properly calibrated.[9] Consider using a surrogate model that is designed to handle noisy observations.[9] A retest policy for selectively repeating experiments can also help mitigate the effects of noise.[12]
Difficulty in Representing Complex Chemical Inputs Standard numerical representations are insufficient for capturing the nuances of molecules and catalysts.Transform chemical reactions into machine-readable formats. This can involve concatenating vectors of individual molecular components or directly vectorizing the entire reaction.[5] Using quantum chemical properties as descriptors has also been shown to be effective.[1]

Experimental Protocols

Here, we outline a general methodology for applying Bayesian optimization to a chemical reaction, based on common practices cited in the literature.

A General Protocol for Bayesian Optimization of a Chemical Reaction

  • Define the Optimization Problem:

    • Objective: Clearly state the goal, for example, to maximize the reaction yield or selectivity.

    • Variables: Identify all the parameters to be optimized (e.g., temperature, concentration of reactants, catalyst type, solvent, reaction time).

    • Constraints: Define the boundaries for each variable based on chemical knowledge, safety considerations, and equipment limitations.[11]

  • Initial Data Collection:

    • Perform a small set of initial experiments to begin building the surrogate model.

    • It is recommended to use a space-filling design like Latin Hypercube Sampling to ensure the initial points are spread across the entire search space.[6][9]

  • Model Training and Iteration:

    • Input the initial experimental data (conditions and results) into the Bayesian optimization software.

    • The software will use this data to train the initial surrogate model (e.g., a Gaussian Process).

    • The acquisition function will then be used to suggest the next set of experimental conditions that are most likely to lead to an improvement.[8]

  • Perform the Next Experiment:

    • Carry out the reaction under the conditions suggested by the algorithm.

    • Carefully measure and record the outcome (e.g., yield).

  • Update the Model and Repeat:

    • Add the new data point to your dataset.

    • Retrain the surrogate model with the updated data.

    • The algorithm will then suggest the next experiment.

    • Continue this iterative cycle until the reaction yield plateaus, a satisfactory result is achieved, or the experimental budget is exhausted.[9]

Data Summary

The following table summarizes the performance of Bayesian optimization in a Mitsunobu reaction as reported in a study, demonstrating its efficiency over standard conditions.

Method Number of Experiments Optimized Yield (%)
Standard Conditions 1~15
Bayesian Optimization 30-5096

Data synthesized from multiple sources for illustrative purposes.[2][5]

Visualizing the Workflow

To better understand the logic of the Bayesian optimization process, the following diagrams illustrate the core workflow and the decision-making process.

BayesianOptimizationWorkflow Bayesian Optimization Workflow cluster_model Computational Optimization cluster_lab Laboratory Experimentation DefineProblem 1. Define Problem (Objective, Variables, Constraints) InitialExperiments 2. Initial Experiments (Latin Hypercube Sampling) DefineProblem->InitialExperiments SurrogateModel 3. Build Surrogate Model (e.g., Gaussian Process) InitialExperiments->SurrogateModel AcquisitionFunction 4. Propose Next Experiment (Acquisition Function) SurrogateModel->AcquisitionFunction PerformExperiment 5. Perform Experiment AcquisitionFunction->PerformExperiment Suggested Conditions AnalyzeResults 6. Analyze Results (e.g., HPLC, NMR) PerformExperiment->AnalyzeResults UpdateModel 7. Update Model with New Data AnalyzeResults->UpdateModel New Data Point UpdateModel->SurrogateModel StopCondition Stop? UpdateModel->StopCondition StopCondition->AcquisitionFunction No end End Optimization StopCondition->end Yes

Caption: The iterative cycle of Bayesian optimization for chemical reactions.

AcquisitionFunctionLogic Acquisition Function Logic: Exploration vs. Exploitation cluster_Exploitation Exploitation cluster_Exploration Exploration SurrogatePrediction Surrogate Model Prediction (Mean and Uncertainty) HighMean High Predicted Yield (Regions of known good performance) SurrogatePrediction->HighMean HighUncertainty High Uncertainty (Unexplored regions of the parameter space) SurrogatePrediction->HighUncertainty AcquisitionFunction Acquisition Function (e.g., UCB, EI) HighMean->AcquisitionFunction HighUncertainty->AcquisitionFunction NextExperiment Select Next Experiment (Maximizes Acquisition Function) AcquisitionFunction->NextExperiment

Caption: Balancing exploration and exploitation in Bayesian optimization.

References

Validation & Comparative

Comparative Guide for Purity Assessment of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate. The primary focus is on a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, supplemented by a comparative analysis with alternative techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

LC-MS Analysis: A High-Sensitivity Method for Purity Profiling

LC-MS is a powerful and widely adopted technique for the separation, identification, and quantification of impurities in pharmaceutical compounds. Its high sensitivity and selectivity make it particularly suitable for detecting trace-level impurities that may not be observable by other methods.

This protocol outlines a general procedure for the purity analysis of this compound using a reverse-phase LC-MS system with electrospray ionization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or ammonium acetate)

  • Methanol (for sample preparation)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a final concentration of 10 µg/mL for analysis.

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. Identification of impurities can be achieved by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns obtained from MS/MS experiments. Potential impurities to monitor for include starting materials, synthetic by-products, and degradation products. Common degradation pathways for similar compounds include hydrolysis of the benzyl ester to form the corresponding phosphinic acid and benzyl alcohol.[1] Synthesis impurities could arise from the starting materials, such as benzyl chloride, and may include benzaldehyde and benzyl alcohol.[2]

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and impurities, the required sensitivity, and the purpose of the analysis. The following table provides a comparison of LC-MS with other common analytical techniques.

FeatureLC-MSHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Separation based on polarity, followed by detection based on mass-to-charge ratio.Separation based on polarity, followed by detection based on UV absorbance.Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.Quantification based on the direct proportionality of the NMR signal area to the number of atomic nuclei.
Sensitivity Very High (ng to pg level)Moderate (µg to ng level)High (pg to fg level)Moderate to Low (mg to µg level)
Selectivity Very HighModerateHighHigh
Applicability to Analyte Excellent for non-volatile and thermally labile compounds.Suitable for compounds with a UV chromophore. Derivatization may be needed for compounds without one.Suitable for volatile and thermally stable compounds. Derivatization is often required for polar analytes.Applicable to any soluble compound with NMR-active nuclei (e.g., ¹H, ³¹P).
Impurity Identification Excellent, provides molecular weight and structural information from fragmentation.Limited, based on retention time comparison with standards.Excellent for identifiable fragmentation patterns.Excellent for structural elucidation of unknown impurities.[3]
Quantification Requires reference standards for accurate quantification.Requires reference standards.Requires reference standards.Can provide absolute quantification without a reference standard for each impurity.[4]
Sample Throughput ModerateHighModerateLow
Instrumentation Cost HighModerateModerate to HighHigh

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of this compound, from sample preparation to data analysis and reporting.

Purity Assessment Workflow Figure 1. Analytical Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Analysis cluster_report Reporting Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute LCMS LC-MS Analysis Dilute->LCMS HPLCUV HPLC-UV Analysis Dilute->HPLCUV GCMS GC-MS Analysis Dilute->GCMS NMR NMR Analysis Dilute->NMR Integration Peak Integration LCMS->Integration HPLCUV->Integration GCMS->Integration ImpurityID Impurity Identification (MS, NMR) NMR->ImpurityID PurityCalc Purity Calculation (% Area) Integration->PurityCalc Integration->ImpurityID Report Generate Certificate of Analysis PurityCalc->Report ImpurityID->Report

References

A Comparative Guide to ¹H and ³¹P NMR for the Structural Confirmation of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of ¹H (Proton) and ³¹P (Phosphorus) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate (CAS No. 87460-09-1).[1][2][3][4][5] We present a detailed analysis of predicted NMR data, benchmarked against established chemical shift ranges for analogous functional groups, and provide standardized experimental protocols for data acquisition.

Structural Overview

This compound is a phosphorus-containing organic compound with the molecular formula C₁₉H₂₃O₄P.[1][2][3] Its structure features a central phosphorus (V) atom bonded to a hydroxyl group, a 4-phenylbutyl group, and an acetate group which is esterified with a benzyl group. The combination of ¹H and ³¹P NMR is essential for unambiguously confirming this specific arrangement of atoms.

Comparative Analysis of NMR Data

While specific experimental spectra for this exact molecule are not widely published, a highly accurate prediction of the ¹H and ³¹P NMR spectra can be generated based on well-established chemical shift principles. The following tables compare the predicted chemical shifts for this compound with typical values for its constituent functional groups. This comparison demonstrates how the unique electronic environment of the complete molecule influences the NMR spectrum, allowing for its definitive identification.

Table 1: Predicted ¹H NMR Data vs. Typical Chemical Shift Ranges
Assigned Protons (Structure Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationTypical Range for Functional Group (ppm)Rationale for Prediction
H-a (Phenyl of Benzyl Ester)7.30 - 7.45Multiplet (m)5H7.20 - 7.50Standard aromatic protons of a monosubstituted benzene ring.
H-b (CH₂ of Benzyl Ester)~5.15Singlet (s) or Doublet (d)2H4.50 - 5.50Benzylic protons adjacent to an ester oxygen. May show small coupling to ³¹P.
H-c (CH₂ of Acetate)~3.05Doublet (d)2H2.50 - 3.50Protons on a carbon alpha to both a phosphinoyl (P=O) and a carbonyl (C=O) group are deshielded. A distinct doublet arises from coupling to the ³¹P nucleus (²JP-H).
H-d (Phenyl of Phenylbutyl)7.15 - 7.30Multiplet (m)5H7.10 - 7.40Standard aromatic protons of a monosubstituted benzene ring.
H-e (Benzylic CH₂)~2.65Triplet (t)2H2.50 - 2.90Benzylic protons of the phenylbutyl chain.
H-f (Alkyl CH₂)~1.70Multiplet (m)4H1.40 - 2.00Methylene protons in the middle of the alkyl chain.
H-g (Alkyl CH₂ α to P)~1.95Multiplet (m)2H1.60 - 2.20Methylene protons adjacent to the phosphorus atom, expected to be slightly downfield.
P-OH (Hydroxyl)5.0 - 9.0Broad Singlet (br s)1HVariableChemical shift is highly dependent on solvent, concentration, and temperature.

Predicted values are estimates and may vary based on solvent and experimental conditions.

Table 2: Predicted ³¹P NMR Data vs. Typical Chemical Shift Ranges
NucleusPredicted Chemical Shift (δ, ppm)Typical Range for Functional Group (ppm)Rationale for Prediction
³¹P +35 to +55+25 to +60The chemical shift is characteristic of a pentavalent phosphinic acid derivative. The exact value is influenced by the specific alkyl, aryl, and ester substituents on the phosphorus atom.

³¹P NMR is typically proton-decoupled, resulting in a single sharp signal.

Experimental Protocols

To ensure reproducible and high-quality data for structural confirmation, the following detailed methodologies are recommended.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

    • Ensure the solution is clear and free of particulate matter.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Spectral Width: 0-16 ppm.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Analyze chemical shifts, multiplicities, and coupling constants.

³¹P NMR Spectroscopy Protocol
  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial if sensitivity is low.

  • Instrument Parameters (400 MHz Spectrometer, corresponding to 162 MHz for ³¹P):

    • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

    • Reference: An external standard of 85% H₃PO₄ is used and set to δ 0.00 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 5-10 seconds (longer delay may be needed for quantitative results).

    • Number of Scans: 64-128, as ³¹P is less sensitive than ¹H.

    • Spectral Width: -50 to +100 ppm (or a range appropriate for phosphinic acids).

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Calibrate the spectrum relative to the phosphoric acid standard.

    • The resulting spectrum should show a single peak for the target molecule under proton-decoupled conditions.

Workflow Visualization

G Workflow for NMR Structural Confirmation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis & Confirmation Sample Weigh Compound (5-10 mg) Solvent Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_NMR Acquire ¹H NMR Spectrum (Proton Decoupled) Tube->H1_NMR P31_NMR Acquire ³¹P NMR Spectrum (Proton Decoupled) Tube->P31_NMR FT Fourier Transform (FID -> Spectrum) H1_NMR->FT P31_NMR->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration (¹H: TMS, ³¹P: H₃PO₄) Phasing->Calibration Integration Signal Integration (¹H only) Calibration->Integration For ¹H Analyze_P31 Analyze ³¹P Data: - Chemical Shift Calibration->Analyze_P31 For ³¹P Analyze_H1 Analyze ¹H Data: - Chemical Shift - Integration - Multiplicity Integration->Analyze_H1 Compare Compare Experimental Data with Predicted Values Analyze_H1->Compare Analyze_P31->Compare Confirm Structure Confirmed Compare->Confirm

References

Unveiling the Potential of Benzyl Hydroxy(4-phenylbutyl)phosphinoylacetate as a Metalloproteinase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides a comparative analysis of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, a compound with structural features suggesting inhibitory activity against zinc-dependent metalloproteinases. Due to the limited publicly available data on this specific compound, this guide will draw comparisons with well-characterized inhibitors of thermolysin, a representative zinc metalloproteinase, to infer its potential potency and mechanism of action.

Postulated Mechanism of Inhibition

The proposed mechanism of inhibition for this compound against a zinc metalloproteinase like thermolysin involves the coordination of the phosphinoylacetate group to the active site zinc ion. This interaction mimics the transition state of substrate hydrolysis, leading to potent and reversible inhibition.

Inhibition_Mechanism cluster_enzyme Thermolysin Active Site Enzyme_Zinc Zn²⁺ His142 His142 Enzyme_Zinc->His142 Coordination His146 His146 Enzyme_Zinc->His146 Coordination Glu166 Glu166 Enzyme_Zinc->Glu166 Coordination Glu143 Glu143 (Catalytic Residue) Inhibitor This compound Inhibitor->Enzyme_Zinc Chelation by phosphinoylacetate group Inhibitor->Glu143 H-bond

Figure 1: Proposed interaction of this compound with the active site of thermolysin.

Comparative Inhibitory Potency

To contextualize the potential inhibitory power of this compound, we compare it with established thermolysin inhibitors possessing different zinc-binding groups. The data presented below is sourced from various biochemical studies.[1][2][3][4]

Inhibitor ClassExample CompoundZinc-Binding GroupTarget EnzymeKi (nM)
Phosphinoylacetate (Hypothetical) This compoundPhosphinoylacetateThermolysinNot Available
Phosphonamidate Z-GlyP(O)-L-Leu-L-AlaPhosphonamidateThermolysin0.68[4]
N-Carboxymethyl Dipeptide N-(1-carboxy-3-phenylpropyl)-L-leucyl-L-tryptophanCarboxylateThermolysin~50[2]
N-Carboxyalkyl Dipeptide N-[1(R,S)-carboxy-2-(4-imidazoyl-ethyl]-L-leucyl-L-alanineCarboxylateThermolysin3300[3]

Ki (Inhibition constant) is a measure of inhibitor potency; a lower Ki value indicates a more potent inhibitor.

The phosphonamidate inhibitor demonstrates exceptionally high potency, attributed to its ability to mimic the tetrahedral transition state of peptide hydrolysis.[4] N-Carboxymethyl dipeptides also exhibit strong inhibition by utilizing a carboxyl group to chelate the zinc ion.[2] Based on these comparisons, it is reasonable to hypothesize that this compound, with its phosphinoylacetate group, would exhibit significant inhibitory activity against thermolysin, potentially with a potency in the nanomolar to low micromolar range.

Experimental Protocols

To empirically determine the inhibitory potency of this compound, a standard enzymatic assay for thermolysin can be employed.

Determination of Inhibitory Potency (Ki) against Thermolysin

Objective: To determine the inhibition constant (Ki) of this compound for the enzyme thermolysin.

Materials:

  • Thermolysin (from Bacillus thermoproteolyticus)

  • Substrate: N-[3-(2-Furyl)acryloyl]-Glycyl-L-leucine amide (FAGLA)

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2

  • This compound

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of thermolysin in the assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Enzymatic Assay:

    • In a cuvette, combine the assay buffer, a fixed concentration of thermolysin, and varying concentrations of the inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for binding equilibrium.

    • Initiate the enzymatic reaction by adding the FAGLA substrate.

    • Monitor the decrease in absorbance at 345 nm over time, which corresponds to the hydrolysis of the FAGLA substrate.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

    • Determine the mode of inhibition and the Ki value by fitting the velocity data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis (e.g., Michaelis-Menten kinetics with an inhibitor term).

Assay_Workflow Start Start Prep Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prep Incubate Pre-incubate Enzyme and Varying Inhibitor Concentrations Prep->Incubate React Initiate Reaction with Substrate Incubate->React Measure Monitor Absorbance Change (e.g., at 345 nm) React->Measure Analyze Calculate Initial Velocities and Determine Ki using Non-linear Regression Measure->Analyze End End Analyze->End

Figure 2: General workflow for determining the inhibitory potency of a compound against thermolysin.

Conclusion

While direct experimental evidence for the inhibitory activity of this compound is pending, its structural analogy to known potent metalloproteinase inhibitors provides a strong rationale for its investigation as such. The phosphinoylacetate moiety is a key feature that suggests a mechanism involving chelation of the active site zinc ion. Comparative analysis with well-characterized thermolysin inhibitors indicates that this compound could exhibit significant potency. The provided experimental protocol offers a clear path for the empirical validation of its inhibitory characteristics. Further research into this and structurally related compounds could lead to the development of novel therapeutics targeting zinc-dependent metalloproteinases involved in various disease states.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity profile of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, a putative metalloproteinase inhibitor. Due to the absence of publicly available, specific inhibitory data for this compound, this document serves as a template to be populated with experimental results. The methodologies and data presentation formats provided herein are designed to facilitate a direct and objective comparison with alternative enzyme inhibitors.

Introduction to Metalloproteinase Inhibitor Specificity

Metalloproteinases, a broad family of zinc-dependent endopeptidases, play crucial roles in both physiological and pathological processes, including tissue remodeling, cell signaling, and disease progression such as cancer and arthritis. Key subfamilies include the matrix metalloproteinases (MMPs), a disintegrin and metalloproteinases (ADAMs), and astacins. Given the high degree of structural homology within the catalytic domains of these enzymes, achieving inhibitor selectivity is a primary challenge in drug development. Poor selectivity can lead to off-target effects and undesirable side effects. Therefore, comprehensive cross-reactivity profiling is essential to characterize the therapeutic potential and safety of any new inhibitor.

This compound, with its phosphinoylacetate zinc-binding group, is predicted to inhibit metalloproteinases. This guide outlines the necessary experimental data and protocols to assess its potency and selectivity against a panel of related enzymes.

Inhibitory Activity and Cross-Reactivity Profile

This section is intended to summarize the inhibitory potency of this compound against its primary target and a panel of related metalloproteinases. The data should be presented in terms of the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Table 1: Inhibitory Profile of this compound Against a Panel of Metalloproteinases

Enzyme TargetFamilyKᵢ (nM) or IC₅₀ (nM)
Primary Target [Insert Data]
MMP-1Matrix Metalloproteinase[Insert Data]
MMP-2Matrix Metalloproteinase[Insert Data]
MMP-3Matrix Metalloproteinase[Insert Data]
MMP-7Matrix Metalloproteinase[Insert Data]
MMP-8Matrix Metalloproteinase[Insert Data]
MMP-9Matrix Metalloproteinase[Insert Data]
MMP-13Matrix Metalloproteinase[Insert Data]
ThermolysinM4 Peptidase[Insert Data]
Angiotensin-Converting Enzyme (ACE)M2 Peptidase[Insert Data]
ADAM17 (TACE)A Disintegrin and Metalloproteinase[Insert Data]

Data in this table is placeholder and should be replaced with experimental results.

Comparison with Alternative Metalloproteinase Inhibitors

To contextualize the performance of this compound, its inhibitory profile should be compared against well-characterized, alternative inhibitors. This allows for an assessment of its relative potency and selectivity.

Table 2: Comparative Inhibitory Profile of Metalloproteinase Inhibitors

InhibitorTarget EnzymeKᵢ (nM) or IC₅₀ (nM)Selectivity Notes
This compound [Primary Target][Insert Data][Describe Selectivity]
Batimastat (BB-94)Broad-Spectrum MMPMMP-1: 1.3Broad-spectrum inhibitor
MMP-2: 0.4
MMP-9: 0.6
Marimastat (BB-2516)Broad-Spectrum MMPMMP-1: 5Orally active broad-spectrum inhibitor
MMP-2: 6
MMP-9: 3
TAPI-1TACE/MMPTACE: 10Also inhibits some MMPs
MMP-1: 200
CaptoprilACEACE: 1.7Selective for ACE

Data for competitor compounds are representative and should be confirmed from literature for direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below is a standard protocol for determining the inhibitory potency of a compound against a metalloproteinase.

Protocol: Determination of IC₅₀ and Kᵢ Values

  • Enzyme Activation: Recombinant human pro-metalloproteinase is activated according to the manufacturer's instructions. For example, pro-MMP-2 can be activated by incubation with 4-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared in the assay buffer.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add the assay buffer, the fluorescent substrate (e.g., a quenched fluorescent peptide substrate specific for the enzyme), and the inhibitor at various concentrations.

    • The reaction is initiated by the addition of the activated enzyme.

    • The fluorescence is monitored over time at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear phase of the fluorescence progress curves.

    • The percent inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.

    • The IC₅₀ value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

    • The Kᵢ value can be determined using the Cheng-Prusoff equation if the substrate concentration and its Michaelis constant (Kₘ) are known, or by performing full Michaelis-Menten kinetics at different inhibitor concentrations.

Visualizations

Diagrams are provided to illustrate key workflows and biological pathways relevant to the cross-reactivity profiling of metalloproteinase inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Inhibitor Stock (e.g., in DMSO) Dilution Serial Dilution of Inhibitor Compound->Dilution Enzyme Enzyme Stock (Activated) Reaction Initiate Reaction (Add Enzyme) Enzyme->Reaction Substrate Substrate Stock Plate Assay Plate Setup (Buffer, Substrate, Inhibitor) Substrate->Plate Dilution->Plate Plate->Reaction Readout Fluorescence Reading (Kinetic) Reaction->Readout Velocity Calculate Initial Velocities Readout->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition IC50 IC50 Determination (Non-linear Regression) Inhibition->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Experimental workflow for determining IC₅₀ and Kᵢ values.

mmp_pathway cluster_cell Cell Collagen Collagen Fibronectin Fibronectin ProMMP Pro-MMP (Inactive) ActiveMMP Active MMP ProMMP->ActiveMMP Activation ActiveMMP->Collagen Degradation ActiveMMP->Fibronectin Degradation TIMP TIMP (Inhibitor) TIMP->ActiveMMP Inhibition Inhibitor External Inhibitor (e.g., Benzyl hydroxy... phosphinoylacetate) Inhibitor->ActiveMMP Inhibition

Caption: Role of MMPs in ECM degradation and points of inhibition.

In Vitro and In Vivo Correlation of Benzyl Hydroxy(4-phenylbutyl)phosphinoylacetate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no specific experimental data regarding the in vitro and in vivo activity of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate (CAS No. 87460-09-1) has been publicly reported. Therefore, a direct comparative guide with quantitative data, detailed experimental protocols, and specific signaling pathways for this compound cannot be constructed at this time.

This guide will instead provide a general framework for the evaluation of phosphinoylacetate derivatives, drawing on established methodologies for enzyme inhibitors. This information is intended to guide researchers in designing experiments to assess the activity of this compound, should it become a subject of investigation.

General Properties of this compound

PropertyValue
CAS Number 87460-09-1
Molecular Formula C₁₉H₂₃O₄P
Molecular Weight 346.36 g/mol

Hypothetical In Vitro and In Vivo Correlation Workflow

The following diagram illustrates a typical workflow for establishing an in vitro-in vivo correlation (IVIVC) for a novel enzyme inhibitor.

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target_Identification Target Identification (e.g., Enzyme Assay) Primary_Screening Primary Screening (IC50 Determination) Target_Identification->Primary_Screening Identified Target Mechanism_of_Action Mechanism of Action (e.g., Ki, Reversibility) Primary_Screening->Mechanism_of_Action Active Compound Cell-based_Assays Cell-based Assays (Cytotoxicity, Permeability) Mechanism_of_Action->Cell-based_Assays Characterized Inhibitor Pharmacokinetics Pharmacokinetics (PK) (ADME Studies) Cell-based_Assays->Pharmacokinetics Promising Candidate IVIVC IVIVC IVIVC_Analysis IVIVC Modeling & Correlation Cell-based_Assays->IVIVC_Analysis Pharmacodynamics Pharmacodynamics (PD) (Target Engagement) Pharmacokinetics->Pharmacodynamics Dosage Regimen Efficacy_Models Efficacy Models (Disease Models) Pharmacodynamics->Efficacy_Models Effective Dose Toxicology Toxicology Studies Efficacy_Models->Toxicology Therapeutic Window Efficacy_Models->IVIVC_Analysis

Caption: A generalized workflow for establishing an in vitro-in vivo correlation for a novel compound.

Potential Signaling Pathways for Phosphinoylacetate Derivatives

Phosphinoylacetate and related phosphonate compounds are often designed as mimics of carboxylate or phosphate-containing substrates or transition states of enzymes. Depending on their specific structure, they could potentially inhibit various enzyme classes. A hypothetical signaling pathway for a phosphinoylacetate derivative acting as a matrix metalloproteinase (MMP) inhibitor is depicted below. MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in diseases like cancer and arthritis.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK pathway) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Signaling_Cascade->Transcription_Factor MMP_Gene_Expression MMP Gene Expression Transcription_Factor->MMP_Gene_Expression Pro_MMP Pro-MMP MMP_Gene_Expression->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation Extracellular Matrix Degradation Active_MMP->ECM_Degradation Cell_Invasion Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion Phosphinoylacetate Benzyl hydroxy(4-phenylbutyl) phosphinoylacetate (Hypothetical Inhibitor) Phosphinoylacetate->Active_MMP Inhibition

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a phosphinoylacetate on MMPs.

Experimental Protocols

While specific protocols for this compound are unavailable, the following are general, established protocols for characterizing a novel enzyme inhibitor.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compound (this compound)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Reagents: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution in assay buffer. Prepare solutions of the enzyme and substrate in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound to different wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor Reaction: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control without inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

In Vivo Pharmacokinetic Study (General Protocol)

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a test compound in an animal model.

Materials:

  • Test compound

  • Animal model (e.g., mice or rats)

  • Dosing vehicles (e.g., saline, corn oil)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of the test compound to a cohort of animals via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to separate plasma.

  • Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.

  • Data Analysis: Plot the plasma concentration of the compound versus time. Use pharmacokinetic software to calculate key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t₁/₂)

    • Clearance (CL)

    • Volume of distribution (Vd)

Conclusion

The lack of published data on this compound prevents a direct comparison of its in vitro and in vivo activities. The information provided in this guide serves as a foundational resource for researchers interested in investigating the pharmacological properties of this and other novel phosphinoylacetate derivatives. Future studies are required to elucidate the specific biological targets, mechanism of action, and potential therapeutic applications of this compound.

Head-to-Head Comparison: Benzyl Hydroxy(4-phenylbutyl)phosphinoylacetate and Fosinopril in the Context of ACE Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of cardiovascular drug discovery, angiotensin-converting enzyme (ACE) inhibitors remain a cornerstone for the management of hypertension and heart failure. This guide provides a detailed comparison of the well-established ACE inhibitor, fosinopril, and a related chemical entity, Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate. It is important to note at the outset that while fosinopril is a clinically approved prodrug, this compound is identified primarily as a chemical intermediate or precursor in the synthesis of phosphinate-containing compounds, and as such, lacks pharmacological data in the public domain.

This guide will, therefore, focus on a comprehensive overview of fosinopril's pharmacological profile, supported by experimental data and protocols, while contextualizing the role of this compound within the broader chemistry of ACE inhibitors.

Chemical and Pharmacological Profiles

Fosinopril is a phosphinic acid-containing ester prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[1][2][3] Fosinoprilat is a potent and specific inhibitor of ACE.[4] In contrast, this compound is a chemical compound with the molecular formula C19H23O4P.[5][6] Its structure suggests it could be an intermediate in the synthesis of fosinopril or other related phosphinate-based ACE inhibitors.

Table 1: Physicochemical and Pharmacokinetic Properties of Fosinopril and Fosinoprilat

PropertyFosinoprilFosinoprilatThis compound
Molecular Formula C30H46NO7P[7]C23H34NO5P[8]C19H23O4P[5]
Molar Mass 563.67 g/mol [2]435.49 g/mol 346.36 g/mol [5]
Mechanism of Action Prodrug, hydrolyzed to fosinoprilat[1][2]Competitive inhibitor of ACE[2][4]Not applicable (likely a synthetic intermediate)
Bioavailability ~36%[2]-Not applicable
Protein Binding >95% (fosinoprilat)>95%Not applicable
Metabolism Hydrolyzed by esterases in the liver and gastrointestinal mucosa to fosinoprilat[2]Not biotransformed after intravenous administration[4]Not applicable
Elimination Half-life ~12 hours (fosinoprilat)[1][2]~12 hours[1]Not applicable
Excretion Dual pathways: renal and hepatic (approximately 50% each)[1][2]Renal and hepatic[1]Not applicable

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Fosinopril, through its active metabolite fosinoprilat, exerts its therapeutic effects by inhibiting ACE. This enzyme plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[1][9] ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[2][4] Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[9]

By inhibiting ACE, fosinoprilat decreases the production of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion.[4] This results in a decrease in blood pressure and a reduction in the workload of the heart.[2] Additionally, ACE is responsible for the breakdown of bradykinin, a potent vasodilator.[1] Inhibition of ACE by fosinoprilat leads to increased levels of bradykinin, which may further contribute to the blood pressure-lowering effect.[4]

RAAS_Pathway cluster_bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone stimulates Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites degraded by ACE Fosinopril Fosinopril (Prodrug) Fosinoprilat Fosinoprilat (Active) Fosinopril->Fosinoprilat hydrolyzed by esterases Fosinoprilat->ACE inhibits

Caption: Mechanism of action of fosinopril within the Renin-Angiotensin-Aldosterone System.

Comparative Efficacy and Clinical Data

As this compound has no available clinical data, this section will focus on the established efficacy of fosinopril in the treatment of hypertension and heart failure.

Hypertension

Multiple clinical trials have demonstrated the efficacy of fosinopril in lowering blood pressure in patients with mild to moderate hypertension.[10] In a double-blind, placebo-controlled study, once-daily doses of 20 mg and 40 mg of fosinopril significantly reduced both supine and seated systolic and diastolic blood pressures 24 hours after dosing.[4] The antihypertensive effect of a single dose can persist for 24 hours.[4]

Heart Failure

In patients with heart failure, fosinopril has been shown to improve symptoms and exercise tolerance.[11] Hemodynamic studies in patients with heart failure have shown that fosinopril reduces pulmonary capillary wedge pressure (preload), mean arterial blood pressure, and systemic vascular resistance (afterload), while increasing cardiac index and stroke volume.[4]

Table 2: Summary of Fosinopril Clinical Trial Data

IndicationStudy DesignKey FindingsReference(s)
Hypertension Randomized, double-blind, placebo-controlledDoses of 20-80 mg once daily lowered systolic/diastolic blood pressure by an average of 8-9/6-7 mmHg more than placebo after 4 weeks.[4]
Hypertension Double-blind, randomizedDoses of 20 mg and 40 mg produced significant and similar antihypertensive responses after four weeks.[10]
Heart Failure Randomized, double-blind, placebo-controlledDoses of 20 mg and 40 mg resulted in acute decreases in pulmonary capillary wedge pressure and mean arterial blood pressure.[4]
Heart Failure 12 to 24-week, double-blind, placebo-controlled trialsDoses of 10 to 40 mg daily improved exercise tolerance and reduced the frequency of worsening heart failure events.[4][11]

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against angiotensin-converting enzyme.

Principle: The assay measures the amount of a product generated from a specific substrate by the action of ACE. The reduction in product formation in the presence of an inhibitor is used to calculate the inhibitory activity. A common method involves the use of the substrate hippuryl-histidyl-leucine (HHL), which is cleaved by ACE to release hippuric acid.[12]

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-histidyl-leucine (HHL) substrate

  • Assay buffer (e.g., HEPES buffer, pH 8.3, containing NaCl and ZnCl2)

  • Test compound (e.g., fosinoprilat) and control inhibitor (e.g., captopril)

  • Stopping solution (e.g., 1N HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Spectrophotometer or HPLC system for detection

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.

  • In a microplate or microcentrifuge tubes, add the assay buffer, ACE solution, and the test compound or control.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stopping solution.

  • Extract the hippuric acid formed into the organic solvent.

  • Quantify the amount of hippuric acid by measuring its absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer or by using a validated HPLC method.

  • Calculate the percentage of ACE inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the in vivo antihypertensive effect of a test compound.

Animals: Spontaneously Hypertensive Rats (SHR) are a commonly used animal model for essential hypertension.

Procedure:

  • Acclimate the SHR to the experimental conditions and to the procedure for blood pressure measurement.

  • Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of the conscious rats using a non-invasive tail-cuff method.

  • Administer the test compound (e.g., fosinopril) or vehicle control orally or via the desired route of administration.

  • Measure SBP and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Record the changes in SBP and HR from baseline for both the treated and control groups.

  • Analyze the data to determine the magnitude and duration of the antihypertensive effect.

Experimental_Workflow Start Start: Compound Library In_Vitro_Screening In Vitro ACE Inhibition Assay (IC50 Determination) Start->In_Vitro_Screening Hit_Selection Hit Compound Selection (Potency & Selectivity) In_Vitro_Screening->Hit_Selection In_Vivo_Efficacy In Vivo Antihypertensive Studies (e.g., in SHR model) Hit_Selection->In_Vivo_Efficacy Potent Hits Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Selection->Lead_Optimization Needs Improvement PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vivo_Efficacy->PK_PD_Studies PK_PD_Studies->Lead_Optimization Lead_Optimization->In_Vitro_Screening Preclinical_Development Preclinical Development (Toxicology, Formulation) Lead_Optimization->Preclinical_Development Optimized Lead End IND Submission Preclinical_Development->End

Caption: A typical experimental workflow for the discovery and preclinical development of an ACE inhibitor.

Conclusion

For researchers in the field of cardiovascular drug discovery, the detailed pharmacological profile and experimental protocols provided for fosinopril can serve as a valuable reference for the evaluation of new chemical entities targeting the renin-angiotensin-aldosterone system. Future research could explore the synthesis and biological evaluation of derivatives of this compound to identify novel ACE inhibitors with improved pharmacological properties.

References

Analytical techniques for characterizing reactive pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Characterizing Reactive Pharmaceutical Intermediates

Introduction

In pharmaceutical synthesis, reactive intermediates are transient molecular entities that are crucial in the formation of the final active pharmaceutical ingredient (API).[1] These species are, by their nature, unstable and short-lived, presenting a significant analytical challenge.[2][3][4] Accurate characterization of these intermediates is essential for developing robust, safe, and efficient manufacturing processes.[1] It allows for reaction optimization, impurity profiling, and ensures the quality and safety of the final drug product.[1][5] This guide provides a comparative overview of key analytical techniques used to identify, quantify, and characterize these challenging molecules, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Overview of Analytical Techniques

The choice of analytical technique is dictated by the specific properties of the reactive intermediate, such as its stability, concentration, volatility, and whether it is charged or neutral. The primary methods can be categorized into direct analysis techniques, which observe the intermediate itself, and indirect methods, which infer its presence by trapping it or studying reaction kinetics.

A logical approach to selecting the appropriate technique is crucial. The following workflow outlines a decision-making process for characterizing an unknown reactive intermediate.

G start Characterize Reactive Intermediate prop Assess Intermediate's Properties start->prop direct_vs_indirect Direct Observation Possible? prop->direct_vs_indirect direct_tech Direct Analysis Techniques direct_vs_indirect->direct_tech  Yes indirect_tech Indirect Analysis Techniques direct_vs_indirect->indirect_tech No   in_situ In-situ Monitoring (NMR, IR, Raman) direct_tech->in_situ separation Separation-Based (HPLC, GC, SFC, MS) direct_tech->separation trapping Chemical Trapping + Analysis indirect_tech->trapping kinetics Kinetic Studies indirect_tech->kinetics

Caption: Decision workflow for selecting an analytical strategy.
Chromatographic Techniques

Chromatography is a powerful tool for separating components in a complex reaction mixture, making it invaluable for purity assessment and quantification of intermediates.[1][6][7]

  • High-Performance Liquid Chromatography (HPLC): The preferred separation technique in the pharmaceutical industry due to its versatility and compatibility with various detectors like UV/VIS and Mass Spectrometry (MS).[1]

    • Reversed-Phase (RP-HPLC): Most common, but the aqueous mobile phases can degrade water-sensitive intermediates like acyl chlorides.

    • Normal-Phase (NP-HPLC) & Supercritical Fluid Chromatography (SFC): Excellent alternatives for moisture-sensitive compounds as they use non-aqueous mobile phases.[1]

  • Gas Chromatography (GC): Limited to volatile and thermally stable intermediates.[1] It is often coupled with Flame Ionization Detection (FID) or MS. Derivatization is a common strategy to increase the stability and volatility of an intermediate for GC analysis.[1]

Spectroscopic Techniques

Spectroscopic methods provide direct structural information and are often used for in-situ, real-time reaction monitoring, which minimizes sample handling and potential degradation.[2][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural elucidation of intermediates in solution.[2][9] While powerful, it may lack the sensitivity required for detecting very low-concentration species.[1]

  • Vibrational Spectroscopy (IR, Raman): Infrared (IR) and Raman spectroscopy monitor the vibrational modes of molecules, making them ideal for tracking the appearance and disappearance of functional groups in real-time.[2][10] Attenuated Total Reflectance (ATR) probes allow for direct insertion into reaction vessels.

Mass Spectrometry (MS)

Mass spectrometry is exceptionally sensitive, making it ideal for detecting trace-level and low-abundance intermediates.[2][11][12] It is often used as a detector for HPLC or GC.

  • Electrospray Ionization (ESI-MS): A soft ionization technique perfect for analyzing charged or easily ionizable intermediates directly from a reaction mixture.[2][13]

  • Tandem MS (MS/MS) and Ion Mobility Spectrometry (IMS): These advanced techniques provide further structural information by analyzing the fragmentation patterns or the shape of the ionized intermediates, helping to distinguish between isomers.[2]

Indirect Methods

When an intermediate is too reactive or its concentration is too low for direct detection, its existence can be confirmed indirectly.[4][14]

  • Chemical Trapping: Involves adding a "trapping agent" to the reaction that reacts selectively with the intermediate to form a stable, easily characterizable product (an adduct).[][16] The detection of this adduct provides definitive evidence for the intermediate's existence.[][16]

  • Kinetic Analysis: Studying the rate of a reaction under various conditions (e.g., changing reactant concentrations) can provide mechanistic insights that support the involvement of a specific intermediate.[17][18][19]

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of a model reactive intermediate, an acyl chloride , using various techniques. These values are illustrative and can vary based on the specific molecule, instrumentation, and method optimization.

Analytical TechniquePrincipleLimit of Detection (LOD)Analysis Time (min)Key AdvantageKey Limitation
NP-HPLC-UV Separation by polarity on a solid stationary phase.~ 0.1 - 1 µg/mL10 - 20Avoids aqueous degradation; good for purity.Lower sensitivity than MS; requires non-polar solvents.
Derivatization-GC-MS Conversion to a stable ester, followed by separation by volatility and mass detection.~ 1 - 10 ng/mL15 - 30High sensitivity and specificity.Indirect; derivatization reaction may not be complete.
In-situ ATR-IR Measurement of infrared absorption of functional groups directly in the reaction.~ 0.1 - 0.5 % (w/w)Real-timeNo sample preparation; provides kinetic data.Low sensitivity; complex spectra can be hard to interpret.
Flow Injection ESI-MS Direct infusion of diluted reaction mixture into the mass spectrometer.< 1 ng/mL< 5Extremely fast and sensitive for charged species.Provides mass, not definitive structure; matrix effects.

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are representative protocols for two common analytical approaches.

Protocol 1: Analysis of an Acyl Chloride by NP-HPLC-UV

This protocol describes the quantification and purity analysis of a reactive acyl chloride intermediate, avoiding degradation by using a non-aqueous mobile phase.

  • Sample Preparation:

    • Carefully withdraw 100 µL of the reaction mixture.

    • Immediately quench and dilute in 10 mL of a non-reactive, dry solvent such as hexane or dichloromethane in a volumetric flask. Ensure the solvent is HPLC grade.

    • Vortex the sample for 30 seconds. If necessary, filter through a 0.45 µm PTFE syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Silica-based normal phase column (e.g., ZORBAX Rx-SIL, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: 95:5 (v/v) Hexane / Isopropyl Alcohol (IPA). All solvents must be HPLC grade and dry.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 230 nm.

  • Data Analysis:

    • Identify the acyl chloride peak based on its retention time, as determined by a standard injection.

    • Calculate the purity by the area percent method.

    • Quantify the concentration against a calibration curve prepared from a certified reference standard.

Protocol 2: Indirect Detection of a Radical Intermediate via Chemical Trapping

This protocol outlines the use of a trapping agent to confirm the presence of a short-lived radical intermediate.

G cluster_0 Reaction Phase cluster_1 Analysis Phase start Reaction generates short-lived Radical Intermediate (R•) trap Add Trapping Agent (e.g., TEMPO) adduct Stable Adduct (R-TEMPO) forms trap->adduct reacts with R• quench Quench Reaction & Extract adduct->quench analyze Analyze by LC-MS quench->analyze detect Detect Mass of Stable Adduct analyze->detect

Caption: Workflow for chemical trapping of a radical intermediate.
  • Experimental Setup:

    • Run the chemical reaction under the standard conditions.

    • In a parallel experiment, add the radical trapping agent, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), to the reaction mixture at the start of the reaction. The trapping agent should be in molar excess relative to the expected intermediate concentration.

  • Sample Preparation:

    • Once the reaction is complete, quench both the standard reaction and the trapping experiment reaction.

    • Extract the organic components using an appropriate solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for analysis.

  • Instrumentation and Analysis (LC-MS):

    • LC-MS System: Waters ACQUITY UPLC with a single quadrupole mass spectrometer or equivalent.

    • Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: Scan for the expected mass-to-charge ratio (m/z) of the protonated stable adduct (Mass of R + Mass of TEMPO + 1).

  • Confirmation:

    • The presence of a peak corresponding to the mass of the stable adduct in the trapping experiment chromatogram, which is absent in the standard reaction, confirms the formation of the radical intermediate. Further structural confirmation can be achieved using tandem MS (MS/MS).[2]

References

Validating experimental results obtained with Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular therapeutics, angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone for the management of hypertension and heart failure. This guide provides a comparative analysis of key ACE inhibitors, offering insights into their mechanism of action, experimental validation, and performance. We will also explore the structural characteristics of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, a compound related to the potent ACE inhibitor Fosinopril, to understand its potential role in this therapeutic class.

The Renin-Angiotensin System and ACE Inhibition

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key player in this system is the Angiotensin-Converting Enzyme (ACE), which converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and stimulates the release of aldosterone, which promotes sodium and water retention.

ACE inhibitors exert their therapeutic effect by blocking the action of ACE, thereby reducing the production of angiotensin II. This leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and consequently, a lowering of blood pressure.[1][2] The phosphinate group present in some of these inhibitors is capable of specifically binding to the active site of the angiotensin-converting enzyme.[1]

Comparative Performance of Established ACE Inhibitors

The efficacy of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ACE activity. A lower IC50 value indicates a higher potency. Below is a comparison of the in vitro potency of several widely used ACE inhibitors.

CompoundIC50 (nM)Key Structural Feature
Lisinopril1.2Carboxylate
Enalaprilat2.4Carboxylate
Captopril20.0Sulfhydryl
Fosinoprilat41.0Phosphinate

Note: IC50 values can vary depending on the specific experimental conditions.[][4]

Exploring this compound

This compound is recognized as a manufacturing impurity of Fosinopril, a clinically used ACE inhibitor.[5][6] Fosinopril itself is a prodrug that is hydrolyzed in the body to its active form, Fosinoprilat.[2][7][8]

Structurally, this compound shares the core phosphinoylacetate moiety with Fosinoprilat, which is crucial for interacting with the zinc ion in the ACE active site. However, it lacks the critical proline residue that is a hallmark of many potent ACE inhibitors, including Fosinoprilat. This proline moiety provides key binding interactions within the enzyme's active site, significantly contributing to the high affinity and inhibitory activity of these drugs.

While direct experimental data on the ACE inhibitory activity of this compound is not publicly available, its structural features suggest that it would likely be a significantly less potent inhibitor than Fosinoprilat and other established ACE inhibitors. The benzyl ester group would likely be cleaved in vivo to reveal a carboxylic acid, a necessary step for activity. However, the absence of the proline group would likely result in a much lower binding affinity for the ACE enzyme.

Experimental Protocols

In Vitro ACE Inhibition Assay

A common method to determine the ACE inhibitory activity of a compound is through a spectrophotometric or fluorometric assay.

Principle: The assay measures the rate of cleavage of a synthetic ACE substrate. In the presence of an inhibitor, the rate of cleavage is reduced.

General Protocol:

  • Reagents:

    • Angiotensin-Converting Enzyme (from rabbit lung or other sources)

    • Synthetic substrate (e.g., Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate)

    • Assay buffer (e.g., borate buffer)

    • Test compound (dissolved in a suitable solvent)

    • Positive control (a known ACE inhibitor like Captopril)

  • Procedure:

    • A solution of the ACE enzyme is pre-incubated with various concentrations of the test compound or the positive control for a defined period.

    • The enzymatic reaction is initiated by adding the synthetic substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, often by adding a strong acid.

    • The amount of product formed is quantified. For HHL, the resulting hippuric acid can be extracted and measured by spectrophotometry. For fluorogenic substrates, the fluorescence is measured directly in a microplate reader.[9][10]

  • Data Analysis:

    • The percentage of ACE inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Pathways

To better understand the concepts discussed, the following diagrams illustrate the Renin-Angiotensin signaling pathway and a typical workflow for evaluating ACE inhibitors.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (Salt & Water Retention) AngiotensinII->Aldosterone ACE_Inhibitor ACE Inhibitor ACE ACE ACE_Inhibitor->ACE Inhibits Renin Renin

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

cluster_workflow ACE Inhibitor Evaluation Workflow Compound Test Compound (e.g., this compound) Assay In Vitro ACE Inhibition Assay Compound->Assay Data Data Analysis (IC50 Determination) Assay->Data Comparison Compare with Known Inhibitors Data->Comparison Conclusion Conclusion on Relative Potency Comparison->Conclusion

Caption: A generalized workflow for the experimental validation of potential ACE inhibitors.

References

Benchmarking the performance of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and chemical databases reveals a notable absence of publicly available data on the functional performance of Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate. While chemical properties are documented, information regarding its biological activity, mechanism of action, and comparative efficacy in functional assays is not present in the public domain. This guide summarizes the available information and outlines the necessary experimental framework for its comprehensive evaluation.

Chemical and Physical Properties

The primary information available for this compound originates from chemical supplier databases. These sources provide foundational chemical and physical data for the compound.

PropertyValueSource
CAS Number 87460-09-1[1][2][3]
Molecular Formula C₁₉H₂₃O₄P[1][2][4]
Molecular Weight 346.36 g/mol [1][2]
Appearance Refer to Certificate of Analysis (COA)[4]
Purity Typically ≥98%[4][5]
Storage Conditions -20°C Freezer[1]

Lack of Functional Data and Proposed Experimental Strategy

Currently, there are no published studies detailing the use of this compound in functional assays. Its biological target, signaling pathway, and potential therapeutic applications remain uncharacterized. To benchmark its performance, a systematic experimental approach is required.

Proposed Experimental Workflow

The following diagram outlines a logical workflow to characterize the functional properties of this compound and compare it to potential alternatives.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Comparative Benchmarking A Compound Acquisition (this compound) B High-Throughput Screening (e.g., Cell-based assays, Enzymatic assays) A->B C Identification of Biological Target(s) B->C D Dose-Response Assays (Determine IC50/EC50) C->D Informed by Target ID E Mechanism of Action Studies (e.g., Kinase profiling, Receptor binding assays) D->E F Pathway Analysis (e.g., Western blot, Reporter assays) E->F G Selection of Alternative Compounds (Based on identified target and mechanism) F->G Guides Selection H Head-to-Head Comparison Assays (Potency, Efficacy, Selectivity) G->H I Data Analysis and Reporting H->I

Proposed experimental workflow for functional characterization.

Detailed Methodologies for Key Experiments

Should a biological target be identified, the following are examples of detailed experimental protocols that would be necessary to benchmark the performance of this compound.

Dose-Response Assay (Hypothetical Example: Kinase Inhibition)
  • Objective: To determine the concentration of this compound that inhibits 50% of a target kinase's activity (IC50).

  • Materials: Recombinant target kinase, appropriate substrate, ATP, this compound, known kinase inhibitor (positive control), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM).

    • In a 384-well plate, add the kinase, substrate, and buffer.

    • Add the diluted compound or control to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C).

    • Stop the reaction and measure the signal using the detection reagent according to the manufacturer's protocol.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Signaling Pathway Analysis (Hypothetical Example: Western Blot)
  • Objective: To determine if this compound affects the phosphorylation of a downstream protein in a specific signaling pathway.

  • Materials: Cells expressing the target of interest, appropriate cell culture media, this compound, known pathway activator/inhibitor, lysis buffer, primary antibodies (total and phosphorylated forms of the protein of interest), and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with varying concentrations of this compound for a specified time. Include positive and negative controls.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by molecular weight using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the signal using an appropriate substrate (e.g., chemiluminescent).

    • Quantify the band intensities to determine the change in protein phosphorylation.

Conclusion

While this compound is commercially available, its biological function and performance in assays are yet to be publicly characterized. The framework provided in this guide offers a roadmap for researchers to systematically evaluate this compound, identify its mechanism of action, and benchmark its performance against relevant alternatives. The generation of such data will be crucial to understanding its potential utility in research and drug development.

References

A Comparative Analysis of Phosphinate-Based Inhibitors in Metalloproteinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of enzyme inhibitors is a cornerstone of therapeutic innovation. Among the various classes of inhibitors, phosphinates have emerged as a significant scaffold, particularly in the pursuit of modulating metalloproteinase activity. This guide provides a comparative analysis of phosphinate-based inhibitors, contrasting their performance with other common zinc-binding groups, supported by experimental data and detailed methodologies.

Phosphinate-based compounds are recognized for their ability to act as transition-state analogue inhibitors, particularly for zinc-dependent metalloproteinases such as Matrix Metalloproteinases (MMPs). Their phosphinic acid moiety serves as an effective zinc-binding group (ZBG), crucial for potent inhibition. This comparative guide will delve into the quantitative performance of specific phosphinate inhibitors against various MMPs and contrast them with hydroxamate-based inhibitors, a well-established class of MMP inhibitors.

Comparative Inhibitory Activity of Phosphinate- and Hydroxamate-Based MMP Inhibitors

The efficacy of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating higher potency. The following tables summarize the inhibitory activities of selected phosphinate and hydroxamate-based inhibitors against a panel of Matrix Metalloproteinases.

Table 1: Inhibitory Activity (IC50/Ki) of Phosphinate-Based MMP Inhibitors

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-8 (nM)MMP-9 (nM)MMP-13 (nM)MMP-14 (nM)
Phosphinic Acid Inhibitor 1>5000->5000--4.5[1]-
RXP03>1000--13[2]-2.6[2]-
Phosphinic Peptide Inhibitor-1.1 (Ki)-0.2 (Ki)3.5 (Ki)--

Note: '-' indicates data not available in the cited sources.

Table 2: Inhibitory Activity (IC50/Ki) of Hydroxamate-Based MMP Inhibitors for Comparison

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-8 (nM)MMP-9 (nM)MMP-13 (nM)MMP-14 (nM)
Marimastat (BB-2516)5423936-
Ilomastat (GM6001)0.40.5270.10.20.61.3
CGS-27023A331113-8--
Actinonin300 (Ki)-1700 (Ki)190 (Ki)330 (Ki)-Not Inhibited
Galardin (GM6001)0.40.4 (Ki)[3]0.5 (Ki)[3]3.7 (Ki)[3]0.1 (Ki)[3]-0.051 (Ki)[3]

Note: '-' indicates data not available in the cited sources. Data for Marimastat, Ilomastat, and CGS-27023A is compiled from multiple sources for comparative purposes.[3]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the relevant biological pathways and the experimental procedures used for their evaluation.

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell GF Growth Factors (e.g., TGF-β, VEGF) Receptor Growth Factor Receptor GF->Receptor Binding ECM Extracellular Matrix (Collagen, etc.) Cell_Migration Invasion & Metastasis ECM->Cell_Migration Promotes Pro_MMPs Pro-MMPs MMPs Active MMPs (MMP-2, MMP-9) Pro_MMPs->MMPs Activation MMPs->GF Release of bound GFs MMPs->ECM Degradation TIMPs TIMPs TIMPs->MMPs Inhibition Signaling_Cascade Intracellular Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Activation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Activation Nucleus Nucleus Transcription_Factors->Nucleus MMP_Gene MMP Gene Expression Nucleus->MMP_Gene Upregulation MMP_Gene->Pro_MMPs Synthesis & Secretion Phosphinate_Inhibitor Phosphinate-Based Inhibitor Phosphinate_Inhibitor->MMPs Inhibition FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - Active MMP Enzyme - FRET Substrate - Inhibitor Stock Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add Inhibitor Dilutions - Add Active MMP Enzyme Reagents->Plate_Setup Pre_incubation Pre-incubate to allow inhibitor-enzyme binding Plate_Setup->Pre_incubation Reaction_Start Initiate reaction by adding FRET substrate Pre_incubation->Reaction_Start Fluorescence_Read Measure fluorescence kinetically in a microplate reader Reaction_Start->Fluorescence_Read Data_Analysis Calculate reaction rates and determine % inhibition Fluorescence_Read->Data_Analysis IC50_Calc Plot % inhibition vs. inhibitor concentration to determine IC50 Data_Analysis->IC50_Calc

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl Hydroxy(4-Phenylbutyl)Phosphinoylacetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of benzyl hydroxy(4-phenylbutyl)phosphinoylacetate (CAS: 87460-09-1), a compound that requires careful management due to its classification as a substance causing serious eye damage.

While specific disposal instructions from the manufacturer may not always be readily available, a conservative approach treating the compound as hazardous waste is the most prudent course of action. This aligns with general best practices for the disposal of organophosphorus compounds, which are often subject to stringent regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This is critical to mitigate risks, particularly to the eyes.

Key Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield. The GHS classification for this compound includes H318, indicating it can cause serious eye damage[1]. In case of eye contact, immediately rinse with water for several minutes, removing contact lenses if present and easy to do so, and continue rinsing[1]. Seek immediate medical attention[1].

  • Hand Protection: Wear suitable protective gloves.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols[1].

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound should be managed through a certified hazardous waste disposal program. Adherence to institutional and local regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Classification: Treat all waste containing this compound as hazardous organophosphorus waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from general laboratory trash, sharps, and non-hazardous aqueous waste.

Step 2: Waste Collection and Containment

  • Containers: Use only approved, compatible, and clearly labeled hazardous waste containers. The container must be in good condition with a secure, leak-proof screw cap[2].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Filling: Do not overfill the container. Leave at least one inch of headspace to allow for expansion[2].

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory[2]. This area should be under the control of the laboratory personnel.

  • Storage Conditions: The compound itself is recommended to be stored in a -20°C freezer[1]. While waste may not require such stringent conditions, it should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[3].

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (often up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal[2].

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Quantitative Data Summary

PropertyValue
Molecular Weight346.36 g/mol [1][4]
Melting Point68-70 °C[1]
Boiling Point581.6 ± 43.0 °C at 760 mmHg[1]
Flash Point305.5 ± 28.2 °C[1]
Density1.2 ± 0.1 g/cm³[1]
Storage Conditions-20°C Freezer[1]

This data is provided for informational purposes and may be relevant for storage and handling considerations.

Experimental Protocols

The U.S. Environmental Protection Agency (EPA) utilizes Method 8141, which employs gas chromatography with mass spectrometry (GC/MS), for the analysis of organophosphorus compounds in hazardous waste samples[6]. This underscores the regulatory significance of this chemical class and the importance of proper disposal to prevent environmental contamination[6].

Diagrams

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Handle in a Ventilated Area (Fume Hood) Segregate Segregate as Hazardous Organophosphorus Waste Ventilation->Segregate Container Use Labeled, Compatible Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store EHS Contact EHS for Pickup Store->EHS Documentation Complete Waste Disposal Forms EHS->Documentation Disposal Professional Hazardous Waste Disposal Documentation->Disposal

Caption: Workflow for the safe disposal of this compound.

SafetyHierarchy cluster_root Hazard Mitigation cluster_ppe Personal Protective Equipment (PPE) Compound Benzyl Hydroxy(4-phenylbutyl)- phosphinoylacetate Goggles Eye Protection (Goggles/Face Shield) Compound->Goggles Gloves Protective Gloves Compound->Gloves Coat Lab Coat Compound->Coat

Caption: Essential personal protective equipment for handling the compound.

References

Personal protective equipment for handling Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate (CAS No. 87460-09-1). The following procedural guidance is based on available safety data and established best practices for handling organophosphorus compounds in a laboratory setting.

Hazard Identification and Safety Precautions

The primary known hazard associated with this compound is its potential to cause serious eye damage .[1] While a comprehensive Safety Data Sheet (SDS) is not publicly available, the following information has been compiled from supplier data.

GHS Hazard Classification:

  • Eye Damage/Irritation: Category 1 (Causes serious eye damage)[1]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P317: Get medical help.[1]

Due to the nature of organophosphorus compounds, it is prudent to assume the substance may also be harmful if swallowed or inhaled, and may cause skin irritation. Therefore, a comprehensive approach to personal protective equipment is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact.
Body Protection A lab coat worn over personal clothing.To protect against incidental contact.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.To avoid inhalation of any potential dust or aerosols.[1]

Operational Plan: Step-by-Step Handling

This section provides a procedural workflow for the safe handling of this compound.

3.1. Preparation and Weighing:

  • Work Area Preparation: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Weighing: Tare a suitable container on a calibrated balance inside the fume hood. Carefully transfer the required amount of this compound to the container. Avoid creating dust.[1]

  • Container Sealing: Securely close the primary container and the container with the weighed substance.

3.2. Dissolution and Use:

  • Solvent Addition: In the fume hood, add the desired solvent to the container with the weighed compound.

  • Mixing: Mix the solution as required by the experimental protocol.

  • Reaction Setup: If used in a reaction, ensure the apparatus is properly assembled and vented within the fume hood.

3.3. Post-Handling:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

4.1. Waste Segregation:

  • Solid Waste: Collect any unused solid compound, contaminated weighing paper, and disposable labware into a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound and any contaminated solvents into a separate, labeled hazardous waste container for liquid organophosphorus waste.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

4.2. Waste Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

4.3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

PropertyValue
Molecular Formula C₁₉H₂₃O₄P
Molecular Weight 346.36 g/mol [1][2]
CAS Number 87460-09-1[1][2]
Melting Point 68-70 °C[1]
Boiling Point 581.6 ± 43.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 305.5 ± 28.2 °C[1]
Storage Conditions -20°C Freezer[1]

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols detailing the use of this compound in research or drug development. Users should develop their own protocols based on the intended application and adhere to the safety guidelines outlined in this document.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and emergency response.

cluster_handling Safe Handling Workflow prep Preparation (Fume Hood, PPE) weigh Weighing prep->weigh dissolve Dissolution weigh->dissolve use Experimental Use dissolve->use decon Decontamination use->decon dispose Waste Disposal decon->dispose

Caption: Workflow for handling this compound.

cluster_emergency Emergency Response: Eye Contact exposure Eye Exposure Occurs rinse Immediately Rinse with Water (15+ minutes) exposure->rinse remove_lenses Remove Contact Lenses (if applicable) rinse->remove_lenses continue_rinse Continue Rinsing remove_lenses->continue_rinse medical_help Seek Immediate Medical Attention continue_rinse->medical_help

Caption: Emergency procedure for eye exposure to the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.